molecular formula C14H18ClNO4 B1582689 N,N-Diacetoxyethyl-3-chloroaniline CAS No. 26692-46-6

N,N-Diacetoxyethyl-3-chloroaniline

Cat. No.: B1582689
CAS No.: 26692-46-6
M. Wt: 299.75 g/mol
InChI Key: XLWDHQUMQZTMRU-UHFFFAOYSA-N
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Description

N,N-Diacetoxyethyl-3-chloroaniline is a useful research compound. Its molecular formula is C14H18ClNO4 and its molecular weight is 299.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[N-(2-acetyloxyethyl)-3-chloroanilino]ethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H18ClNO4/c1-11(17)19-8-6-16(7-9-20-12(2)18)14-5-3-4-13(15)10-14/h3-5,10H,6-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLWDHQUMQZTMRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCN(CCOC(=O)C)C1=CC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3067235
Record name Ethanol, 2,2'-[(3-chlorophenyl)imino]bis-, diacetate (ester)
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Molecular Weight

299.75 g/mol
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CAS No.

26692-46-6
Record name Ethanol, 2,2′-[(3-chlorophenyl)imino]bis-, 1,1′-diacetate
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Record name Ethanol, 2,2'-((3-chlorophenyl)imino)bis-, 1,1'-diacetate
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Record name Ethanol, 2,2'-[(3-chlorophenyl)imino]bis-, 1,1'-diacetate
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Record name Ethanol, 2,2'-[(3-chlorophenyl)imino]bis-, diacetate (ester)
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Record name 2,2'-[(3-chlorophenyl)imino]bisethyl diacetate
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Record name N,N-Bis(2-acetoxyethyl)-3-chloroaniline
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of N,N-Diacetoxyethyl-3-chloroaniline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N,N-Diacetoxyethyl-3-chloroaniline, a derivative of 3-chloroaniline with potential applications in organic synthesis and drug development. This document details the synthetic pathway to obtain this compound, starting from the readily available 3-chloroaniline. It outlines the two key synthetic steps: N,N-dihydroxyethylation and subsequent acetylation. The guide provides in-depth experimental protocols, elucidates the rationale behind the procedural choices, and presents the known physicochemical properties of the precursors and the target compound. The potential utility of this compound as a building block in the synthesis of pharmacologically active molecules is also discussed, with a particular focus on its relationship to established pharmaceuticals.

Introduction

This compound is an organic compound characterized by a 3-chloroaniline core functionalized with two acetoxyethyl groups on the nitrogen atom. Its molecular structure, combining a halogenated aromatic ring with ester functionalities, suggests its potential as a versatile intermediate in organic synthesis. The chloro-substituted phenyl ring provides a site for further aromatic substitutions, while the acetoxyethyl groups can be hydrolyzed to reveal hydroxyl functionalities, opening avenues for diverse chemical transformations.

The precursor, 3-chloroaniline, is a widely used building block in the synthesis of various agrochemicals, dyes, and pharmaceuticals.[1][2] Notably, the dihydroxyethylated intermediate, N,N-bis(2-hydroxyethyl)-3-chloroaniline, is a known precursor in the synthesis of the antidepressant drug Trazodone, highlighting the relevance of this structural motif in medicinal chemistry.[3] This guide aims to provide a detailed technical resource for the synthesis and characterization of this compound, enabling further exploration of its chemical and biological properties.

Synthesis of this compound

The synthesis of this compound is a two-step process commencing with the N,N-dihydroxyethylation of 3-chloroaniline, followed by the acetylation of the resulting diol.

Step 1: Synthesis of N,N-bis(2-hydroxyethyl)-3-chloroaniline

The introduction of two hydroxyethyl groups onto the nitrogen atom of 3-chloroaniline is typically achieved through a reaction with ethylene oxide. This reaction is an example of N-alkylation, where the nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of the ethylene oxide ring.

Reaction Scheme:

Expert Insights: The reaction of anilines with ethylene oxide can be catalyzed by acids or can proceed under thermal conditions. The use of a catalyst can facilitate the ring-opening of the epoxide. Temperature control is crucial to prevent side reactions, such as the polymerization of ethylene oxide. A molar excess of the aniline starting material can sometimes be used to minimize the formation of polyethoxylated products.

Experimental Protocol: N,N-Dihydroxyethylation of 3-Chloroaniline

  • Reaction Setup: In a well-ventilated fume hood, equip a pressure-rated reaction vessel with a magnetic stirrer, a heating mantle, a thermocouple, and an inlet for gaseous reactants.

  • Charging the Reactor: Charge the reactor with 3-chloroaniline.

  • Inert Atmosphere: Purge the reactor with an inert gas, such as nitrogen, to remove air and moisture.

  • Heating: Heat the 3-chloroaniline to a temperature of 120-140°C.

  • Addition of Ethylene Oxide: Slowly introduce a slight molar excess of gaseous ethylene oxide into the reactor while maintaining the temperature. The reaction is exothermic, and the addition rate should be controlled to maintain the desired temperature range.

  • Reaction Monitoring: Monitor the reaction progress by periodically taking aliquots and analyzing them by a suitable method, such as gas chromatography (GC), to observe the disappearance of the starting material.

  • Reaction Completion and Work-up: Once the reaction is complete, cool the reactor to room temperature. The resulting product, N,N-bis(2-hydroxyethyl)-3-chloroaniline, is often obtained as a viscous liquid or a low-melting solid and may be used in the next step without further purification if of sufficient purity. Otherwise, purification can be achieved by vacuum distillation.

Synthesis_Step1 cluster_reactants Reactants cluster_conditions Reaction Conditions 3-Chloroaniline 3-Chloroaniline Reaction_Vessel Heated Reaction Vessel 3-Chloroaniline->Reaction_Vessel Charge Ethylene_Oxide Ethylene Oxide (2 eq.) Ethylene_Oxide->Reaction_Vessel Add slowly Temperature 120-140°C Temperature->Reaction_Vessel Catalyst Optional: Acid Catalyst Catalyst->Reaction_Vessel Product N,N-bis(2-hydroxyethyl)-3-chloroaniline Reaction_Vessel->Product Yields

Cl-C6H4-N(CH2CH2OH)2 + 2 (CH3CO)2O -> Cl-C6H4-N(CH2CH2OCOCH3)2 + 2 CH3COOH

Caption: Acetylation of N,N-bis(2-hydroxyethyl)-3-chloroaniline.

Physicochemical Properties

Detailed experimental data for this compound is not widely available in the public domain. However, based on its structure and the properties of its precursors, certain characteristics can be predicted. The properties of the starting material and the intermediate are well-documented.

Table 1: Physicochemical Properties of 3-Chloroaniline and its Derivatives

Property3-ChloroanilineN,N-bis(2-hydroxyethyl)-3-chloroanilineThis compound
CAS Number 108-42-9 [4]92-00-2 [5]26692-46-6 [6]
Molecular Formula C₆H₆ClN [7]C₁₀H₁₄ClNO₂ [5]C₁₄H₁₈ClNO₄ [6]
Molecular Weight 127.57 g/mol [7]215.68 g/mol [5]299.75 g/mol [6]
Appearance Colorless to light amber liquid [4]White to yellow to orange powder/crystal [1]Predicted: Oily liquid or low-melting solid
Melting Point -10.4 °C [7]Not widely reportedNot reported
Boiling Point 230.5 °C [7]Not widely reportedNot reported
Solubility Sparingly soluble in water; soluble in organic solvents Not widely reportedPredicted: Soluble in common organic solvents

Spectral Data

No specific spectral data (NMR, IR, MS) for this compound has been identified in the reviewed literature. However, the expected spectral characteristics can be inferred from its structure.

  • ¹H NMR: The spectrum would be expected to show signals for the aromatic protons of the 3-chloro-substituted ring, with characteristic splitting patterns. Two triplets would be expected for the -N-CH₂- and -O-CH₂- protons of the ethyl groups, and a singlet for the methyl protons of the acetyl groups.

  • ¹³C NMR: The spectrum would display signals for the carbons of the aromatic ring, the ethyl chains, the methyl groups, and the carbonyl carbons of the ester groups.

  • IR Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the C=O stretching of the ester groups (typically around 1735-1750 cm⁻¹), C-O stretching bands, and bands characteristic of the substituted aromatic ring.

  • Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (299.75 g/mol ), along with a characteristic isotopic pattern for the presence of one chlorine atom.

Applications in Drug Development and Organic Synthesis

The primary significance of this compound in drug development stems from its relationship to N,N-bis(2-hydroxyethyl)-3-chloroaniline, a key intermediate in the synthesis of Trazodone. [3]Trazodone is an antidepressant of the serotonin antagonist and reuptake inhibitor (SARI) class. The dihydroxyethyl intermediate provides a scaffold for the construction of the complex side chain of the Trazodone molecule.

The acetoxy groups in this compound can serve as protecting groups for the hydroxyl functionalities, which can be deprotected under mild conditions. This allows for the selective modification of other parts of the molecule. Furthermore, the ester groups themselves could potentially be explored for their own biological activity or as pro-drug moieties.

The 3-chloroaniline core is a versatile platform for further functionalization. The chlorine atom can be displaced through nucleophilic aromatic substitution or participate in cross-coupling reactions, allowing for the introduction of a wide range of substituents and the synthesis of a library of novel compounds for biological screening.

Applications Start 3-Chloroaniline Intermediate_1 N,N-bis(2-hydroxyethyl)- 3-chloroaniline Start->Intermediate_1 N,N-Dihydroxyethylation Target This compound Intermediate_1->Target Acetylation Application_1 Precursor for Trazodone Synthesis Intermediate_1->Application_1 Application_2 Protected Diol for Multi-step Synthesis Target->Application_2 Deprotection Application_3 Scaffold for Novel Compound Libraries Target->Application_3 Further Functionalization

Caption: Synthetic relationships and potential applications.

Safety and Handling

The toxicological properties of this compound have not been extensively studied. However, its precursor, 3-chloroaniline, is known to be toxic and can cause methemoglobinemia. The intermediate, N,N-bis(2-hydroxyethyl)-3-chloroaniline, is classified as toxic if swallowed, and causes skin and eye irritation. [8]It is therefore prudent to handle this compound with appropriate safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat) and working in a well-ventilated fume hood.

Conclusion

This compound is a synthetically accessible derivative of 3-chloroaniline. While detailed characterization and application studies of the final compound are limited, its structural features and the established utility of its precursor in pharmaceutical synthesis suggest its potential as a valuable intermediate for organic chemists and drug development professionals. This guide provides a foundational understanding of its synthesis and properties, intended to facilitate further research and exploration of this compound's potential.

References

Sources

A Comprehensive Technical Guide to the Structural Elucidation of N,N-Diacetoxyethyl-3-chloroaniline

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, in-depth methodology for the complete chemical structure elucidation of N,N-Diacetoxyethyl-3-chloroaniline. The document moves beyond a simple listing of techniques, offering a logically sequenced analytical workflow grounded in established scientific principles. It details the strategic application of Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. For definitive confirmation, the guide culminates with the gold-standard technique of Single Crystal X-ray Crystallography. Each section explains the causal reasoning behind experimental choices, outlines detailed protocols, and provides expected outcomes based on the known molecular formula (C₁₄H₁₈ClNO₄) and predicted chemical environment.[1] This guide is designed to serve as a practical, authoritative resource for researchers engaged in the synthesis and characterization of novel aromatic compounds.

Introduction: The Imperative for Rigorous Structural Verification

This guide, therefore, presents a systematic and self-validating approach to unequivocally confirm the identity and connectivity of this compound. The workflow is designed to build a layered, evidence-based confirmation of the molecular structure, with each technique corroborating the findings of the last.

Strategic Analytical Workflow

The elucidation process follows a logical progression from initial confirmation of molecular mass and elemental composition to a detailed mapping of the atomic connectivity and, finally, a definitive determination of the three-dimensional structure.

Elucidation Workflow Sample_Prep Sample Preparation & Purity Assessment (HPLC) MS Mass Spectrometry (MS) (Molecular Weight & Formula) Sample_Prep->MS Initial Analysis FTIR FTIR Spectroscopy (Functional Group ID) MS->FTIR Corroboration Conclusion Final Structure Confirmation MS->Conclusion NMR NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) (Connectivity Mapping) FTIR->NMR Corroboration FTIR->Conclusion XRay X-ray Crystallography (3D Structure Confirmation) NMR->XRay Definitive Proof NMR->Conclusion XRay->Conclusion NMR_Connectivity cluster_aromatic Aromatic Ring cluster_sidechain Acetoxyethyl Chains (x2) C_N C-N Ar_CH Ar-CH C_N->Ar_CH N_CH2 -N-CH2- C_N->N_CH2 HMBC C_Cl C-Cl Ar_CH->C_Cl O_CH2 -O-CH2- N_CH2->O_CH2 COSY C_O -C=O O_CH2->C_O O_CH2->C_O HMBC CH3 -CH3 C_O->CH3 CH3->C_O HMBC

Sources

An In-depth Technical Guide to the Characterization of N,N-Di-[2-Acetoxyethyl]-M-Chloro Aniline (CAS No. 26692-46-6)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the characterization of N,N-Di-[2-Acetoxyethyl]-M-Chloro Aniline, identified by CAS number 26692-46-6. This molecule, a substituted aromatic amine with dual ester functionalities, finds application as an intermediate in the synthesis of various dyes.[1][2] A thorough understanding of its physicochemical properties and a robust analytical strategy are paramount for ensuring purity, consistency, and performance in downstream applications. This document outlines the core identity of the compound, provides detailed, field-proven protocols for its structural elucidation and purity assessment, and discusses critical safety considerations. The methodologies are grounded in fundamental principles of analytical chemistry, offering a self-validating system for researchers.

Compound Identity and Physicochemical Properties

N,N-Di-[2-Acetoxyethyl]-M-Chloro Aniline is a tertiary aromatic amine. Its structure features a 3-chlorinated aniline core, with the nitrogen atom disubstituted with two 2-acetoxyethyl groups.

Systematic Name: 2,2'-[(3-chlorophenyl)imino]bisethyl diacetate Synonyms: N,N-DIACETOXYETHYL-3-CHLOROANILINE, N,N-Bis-(2-acetoxyethyl)-3-chloroaniline[1]

The structure dictates its analytical behavior: the aromatic ring provides a chromophore for UV-Vis spectroscopy, the ester groups have characteristic infrared absorptions and are susceptible to hydrolysis, and the entire molecule's mass and fragmentation are amenable to mass spectrometry.

Table 1: Physicochemical and Computed Properties
PropertyValueSource/Method
CAS Number 26692-46-6Chemical Abstracts Service
Molecular Formula C₁₄H₁₈ClNO₄PubChem
Molecular Weight 299.75 g/mol PubChem
Appearance Reddish-Brown Acetic Acid Solution (Commercial Grade)[3]
Purity (Typical) 60% ± 5% (Commercial Grade, by Potentiometric Titration)[3]
Flash Point 60°C (Closed Cup)[3]
XlogP (Predicted) 2.5PubChem
Monoisotopic Mass 299.09244 DaPubChem

Synthesis Pathway and Rationale

While specific synthesis literature for CAS 26692-46-6 is not prevalent, the structure strongly suggests a straightforward synthetic route originating from 3-chloroaniline. The most logical pathway involves a two-step process, as illustrated below. This approach is common for producing N,N-dialkylated anilines and subsequent functional group manipulation.

Diagram 1: Proposed Synthesis Workflow

G cluster_0 Step 1: Di-ethoxylation cluster_1 Step 2: Di-acetylation (Esterification) A 3-Chloroaniline (CAS: 108-42-9) C N,N-Di-[2-Hydroxyethyl]-M-Chloro Aniline (CAS: 92-00-2) A->C Base Catalyst B Ethylene Oxide B->C D Acetic Anhydride or Acetyl Chloride E N,N-Di-[2-Acetoxyethyl]-M-Chloro Aniline (CAS: 26692-46-6) D->E C_ref N,N-Di-[2-Hydroxyethyl]-M-Chloro Aniline C_ref->E Pyridine or other base

Caption: Proposed two-step synthesis of the target compound.

Causality Behind Experimental Choices:

  • Step 1 (Di-ethoxylation): 3-chloroaniline is reacted with ethylene oxide. This is a standard procedure for creating di-hydroxyethyl aniline derivatives.[4] The reaction is typically base-catalyzed to facilitate the nucleophilic attack of the aniline nitrogen on the epoxide ring. The product of this step is N,N-Di-[2-Hydroxyethyl]-M-Chloro Aniline (CAS 92-00-2), a known chemical intermediate.[2][4]

  • Step 2 (Esterification): The resulting diol is then acetylated using an acetylating agent like acetic anhydride or acetyl chloride. The choice of reagent depends on desired reactivity and reaction conditions. Acetic anhydride is often preferred for its lower cost and easier handling, while acetyl chloride is more reactive. A base such as pyridine is typically used to scavenge the acidic byproduct (acetic acid or HCl). This esterification converts the terminal hydroxyl groups into acetate esters, yielding the final product.

Structural Elucidation and Characterization Workflow

A multi-technique approach is essential for unambiguous structural confirmation and purity assessment. The logical flow begins with spectroscopic methods for functional group identification and structural mapping, followed by chromatography for purity determination.

Diagram 2: Analytical Characterization Workflow

G cluster_chromatography Purity Assessment start Sample of CAS 26692-46-6 ftir FTIR Spectroscopy (Functional Group ID) start->ftir nmr NMR Spectroscopy (Structural Elucidation) start->nmr ms Mass Spectrometry (Molecular Weight & Fragmentation) start->ms hplc HPLC-UV/DAD (Purity & Quantification) ms->hplc end Comprehensive Characterization Report hplc->end

Caption: Logical workflow for the complete characterization of the target compound.

Detailed Experimental Protocols

Infrared (IR) Spectroscopy

Expertise & Rationale: IR spectroscopy is a rapid and effective first-pass technique to confirm the presence of key functional groups. For this molecule, we expect to see characteristic absorptions for the aromatic ring, the tertiary amine, and, most importantly, the aromatic ester groups. Aromatic esters have a distinct "Rule of Three" pattern of intense peaks.[5][6]

Protocol:

  • Sample Preparation: If the sample is an oil or liquid, a small drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the clean salt plates or empty sample compartment.

    • Place the prepared sample in the spectrometer.

    • Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

  • Data Analysis: Process the spectrum by subtracting the background. Identify and label the key absorption bands.

Table 2: Predicted FTIR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibrationRationale & Reference
~3050Weak-MediumAromatic C-H StretchTypical for substituted benzene rings.[7]
~2950-2850MediumAliphatic C-H StretchFrom the ethylene bridges and methyl groups.
~1730-1715 Strong C=O Stretch (Aromatic Ester) Conjugation with the aromatic ring lowers the frequency compared to aliphatic esters.[7][8]
~1580, ~1480Medium-WeakAromatic C=C StretchCharacteristic skeletal vibrations of the benzene ring.[7]
~1310-1250 Strong C-C-O Asymmetric Stretch Part of the "Rule of Three" for aromatic esters.[5]
~1130-1100 Strong O-C-C Symmetric Stretch Part of the "Rule of Three" for aromatic esters.[5]
~780StrongC-H Out-of-plane bendIndicative of 1,3-disubstitution on the benzene ring.
~700MediumC-Cl StretchExpected for the chlorophenyl group.
Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR provides the most definitive structural information, allowing for the mapping of the carbon-hydrogen framework. ¹H NMR will show the number of different types of protons and their connectivity through spin-spin coupling. ¹³C NMR will identify all unique carbon environments. The predicted chemical shifts are based on established substituent effects in anilines and esters.[9][10]

Protocol:

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum.

    • (Optional but recommended) Perform 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) to confirm assignments.

  • Data Analysis: Integrate the ¹H signals, determine multiplicities (singlet, triplet, etc.), and measure coupling constants. Assign all ¹H and ¹³C signals to the corresponding atoms in the molecule.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

Atom(s)Predicted ¹H Shift (ppm), Multiplicity, IntegrationPredicted ¹³C Shift (ppm)Rationale
CH₃ (Acetyl)~2.0, s, 6H~21.0Typical for methyl ketone/ester protons and carbons.
N-CH₂ -CH₂-O~3.8, t, 4H~49.0Methylene group attached to nitrogen, deshielded by proximity to the aromatic ring.
N-CH₂-CH₂ -O~4.2, t, 4H~62.0Methylene group attached to the ester oxygen, highly deshielded.
Ar-H (C2, C4, C6)~6.7-7.2, m, 3H~113-130Aromatic protons in a substituted aniline system.
Ar-H (C5)~7.2-7.3, t, 1H~130.5Aromatic proton ortho to the chlorine atom.
Ar-C -NN/A~148.0Quaternary carbon attached to nitrogen.
Ar-C -ClN/A~135.0Quaternary carbon attached to chlorine.
C =O (Ester)N/A~171.0Carbonyl carbon of the acetate ester.
Mass Spectrometry (MS)

Expertise & Rationale: MS provides the molecular weight of the compound and valuable structural information through fragmentation analysis. Electron Ionization (EI) is a common technique that induces reproducible fragmentation. The "Nitrogen Rule" applies, but the presence of one chlorine atom complicates simple integer mass predictions due to its isotopic distribution (³⁵Cl and ³⁷Cl in a ~3:1 ratio).[11]

Protocol:

  • Sample Introduction: Introduce the sample via a direct insertion probe or, more commonly, through a Gas Chromatography (GC-MS) interface. GC provides separation from non-volatile impurities.

  • Instrumentation: A mass spectrometer, typically a quadrupole or time-of-flight (TOF) analyzer, coupled with an EI source (70 eV).

  • Data Acquisition: Scan a mass range from m/z 40 to 400.

  • Data Analysis:

    • Identify the molecular ion peak (M⁺·). Expect to see an isotopic cluster at m/z 299 and 301 in a ~3:1 ratio due to the chlorine atom.

    • Analyze the major fragment ions. Key fragmentation pathways for this structure include alpha-cleavage next to the nitrogen and loss of fragments from the ester groups.[12][13]

Table 4: Predicted Key Mass Spectrometry Fragments (EI)

m/zProposed FragmentRationale
299/301[C₁₄H₁₈ClNO₄]⁺· (M⁺·)Molecular ion, showing the ³⁵Cl/³⁷Cl isotopic pattern.
240/242[M - OCOCH₃]⁺Loss of an acetoxy radical.
184/186[Cl-C₆H₄-N(CH₂CH₂OH)]⁺·McLafferty-type rearrangement and cleavage, or loss of both acetyl groups and ketene.
154/156[Cl-C₆H₄-N(CH₃)]⁺Alpha-cleavage and rearrangement.
125/127[Cl-C₆H₄-N]⁺Fragmentation of the side chains.
43[CH₃CO]⁺Acylium ion, a very common fragment from acetate esters.
High-Performance Liquid Chromatography (HPLC)

Expertise & Rationale: HPLC is the premier technique for determining the purity of the compound and quantifying it in mixtures. A reversed-phase method is most suitable for this moderately polar molecule. A C18 column provides excellent retention and separation capabilities for aromatic compounds. UV detection is ideal due to the presence of the chlorophenyl chromophore.[14][15][16]

Protocol:

  • Instrumentation:

    • HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: Water (HPLC grade) with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile (HPLC grade) with 0.1% Formic Acid.

    • Rationale: Formic acid is used to acidify the mobile phase, ensuring sharp, symmetrical peaks by protonating any residual silanols on the column and ensuring the tertiary amine is in a consistent protonation state.

  • Sample Preparation:

    • Prepare a stock solution of the sample at ~1 mg/mL in Acetonitrile.

    • Dilute further with a 50:50 mixture of Mobile Phase A and B to a working concentration of ~50 µg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm (or scan with DAD to find λmax).

    • Gradient Elution:

      • 0-1 min: 40% B

      • 1-10 min: Linear gradient from 40% B to 95% B

      • 10-12 min: Hold at 95% B

      • 12-13 min: Return to 40% B

      • 13-18 min: Re-equilibration at 40% B

  • Data Analysis: Integrate the peak area of the main component and any impurities. Calculate purity as the percentage of the main peak area relative to the total area of all peaks.

Safety and Handling

Trustworthiness & Due Diligence: The core of the molecule is 3-chloroaniline, a compound classified as toxic.[17][18][19][20] Therefore, N,N-Di-[2-Acetoxyethyl]-M-Chloro Aniline should be handled with appropriate care, assuming similar or related toxicity.

  • Hazard Statements (based on 3-chloroaniline):

    • H301+H311+H331: Toxic if swallowed, in contact with skin, or if inhaled.[20]

    • H373: May cause damage to organs through prolonged or repeated exposure.[20]

    • H410: Very toxic to aquatic life with long-lasting effects.[20]

  • Precautionary Measures:

    • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[19]

    • Personal Protective Equipment (PPE):

      • Eye/Face Protection: Wear chemical safety goggles or a face shield.[21]

      • Skin Protection: Wear nitrile or other chemically resistant gloves and a lab coat. Avoid all skin contact.[21]

      • Respiratory Protection: Not typically required if handled in a fume hood. If vapors or aerosols may be generated, use a respirator with an appropriate organic vapor cartridge.

    • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors. Wash hands thoroughly after handling.[18]

    • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container, protected from light.[20]

    • Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations. Avoid release to the environment.[17]

Conclusion

The comprehensive characterization of N,N-Di-[2-Acetoxyethyl]-M-Chloro Aniline (CAS 26692-46-6) requires a synergistic application of spectroscopic and chromatographic techniques. This guide provides a robust, scientifically-grounded framework for confirming its molecular structure, assessing its purity, and ensuring its safe handling. By following these detailed protocols, researchers and developers can establish a reliable analytical system, ensuring the quality and consistency of this important chemical intermediate for its intended applications.

References

  • Smith, B. C. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy, 33(9), 22-26. [Link]

  • Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet - 3-chloro aniline 98%. [Link]

  • Spectroscopy Online. (2018). The C=O bond, part VII: Aromatic esters, organic carbonates, and more of the rule of three. [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 3-Chloroaniline. [Link]

  • Carl ROTH. (2025). Safety Data Sheet: 3-Chloroaniline. [Link]

  • Loba Chemie. (2016). 3-CHLOROANILINE FOR SYNTHESIS MSDS. [Link]

  • Unknown Author. (n.d.). Mass Spectrometry: Fragmentation.
  • Contreras, R. H., et al. (2008). A study of the 15N NMR chemical shifts in substituted anilines and phenylhydrazines, and their derivatives. Magnetic Resonance in Chemistry, 46(8), 744-7. [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. [Link]

  • Axenrod, T., et al. (1979). Nitrogen-15 nuclear magnetic resonance spectroscopy. Substituent effects on 15N-H coupling constants and nitrogen chemical shifts in aniline derivatives. The Journal of Organic Chemistry, 44(26), 5075-5078. [Link]

  • Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy, 33(7), 14-21. [Link]

  • Kolehmainen, E., et al. (2005). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Molecules, 10(1), 1-13. [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Material.
  • Tristar Intermediates. (n.d.). N, N-Di-[2-Acetyloxyethyl]-Aniline (DC-4A). [Link]

  • SIELC Technologies. (n.d.). Separation of N,N-Dimethylaniline on Newcrom R1 HPLC column. [Link]

  • Patel, S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 1-6. [Link]

  • ResearchGate. (n.d.). The 13C NMR chemical shift values (d ppm) of aniline and 2-butylthioaniline in DMSO-d6. [Link]

  • Shabir, G. A. (2003). HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Technology. [Link]

  • Tristar Intermediates. (n.d.). N, N-Di-[2 Hydroxyethyl]-M-Chloro Aniline (DC-1). [Link]

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Sources

An In-Depth Technical Guide to N,N-Diacetoxyethyl-3-chloroaniline: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Diacetoxyethyl-3-chloroaniline is a significant chemical intermediate, primarily recognized for its role in the synthesis of various dyes. This technical guide provides a comprehensive overview of its chemical identity, molecular formula (C₁₄H₁₈ClNO₄), and molecular weight (299.75 g/mol ).[1] It details the synthetic pathway, focusing on the acetylation of its precursor, N,N-Bis(2-hydroxyethyl)-3-chloroaniline. Furthermore, this document collates available physicochemical properties, outlines analytical methodologies for characterization, and discusses its principal applications. Safety protocols and handling considerations, extrapolated from data on analogous acylated anilines, are also presented to ensure safe laboratory and industrial practices.

Chemical Identity and Physicochemical Properties

This compound, also known by synonyms such as Ethanol, 2,2′-[(3-chlorophenyl)imino]bis-, 1,1′-diacetate, is a distinct organic compound with the CAS Number 26692-46-6.[1][2] Its core structure consists of a 3-chloroaniline moiety with two acetoxyethyl groups attached to the nitrogen atom.

Table 1: Core Properties of this compound

PropertyValueSource
Molecular Formula C₁₄H₁₈ClNO₄[1]
Molecular Weight 299.75 g/mol [1][2]
CAS Number 26692-46-6[1][2]
Appearance Powder (inferred from commercial listings)[2]
Purity (Commercial) Typically around 60% ± 5%[2]

Synthesis and Mechanism

The primary synthetic route to this compound involves a two-step process starting from 3-chloroaniline.

Step 1: Synthesis of N,N-Bis(2-hydroxyethyl)-3-chloroaniline

The initial step is the di-hydroxyethylation of 3-chloroaniline. This is typically achieved by reacting 3-chloroaniline with two equivalents of ethylene oxide or 2-chloroethanol. The reaction with 2-chloroethanol is often carried out in the presence of a base, such as sodium carbonate, to neutralize the hydrochloric acid formed during the reaction.

Experimental Protocol: Synthesis of N,N-Bis(2-hydroxyethyl)-3-chloroaniline

  • Objective: To synthesize the di-hydroxyethylated precursor.

  • Materials: 3-chloroaniline, 2-chloroethanol, anhydrous sodium carbonate, toluene.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 3-chloroaniline (1 equivalent) and anhydrous sodium carbonate (2.2 equivalents) in toluene.

    • Heat the mixture to reflux with vigorous stirring.

    • Slowly add 2-chloroethanol (2.2 equivalents) dropwise to the refluxing mixture.

    • Maintain the reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Filter the mixture to remove inorganic salts.

    • Wash the solid residue with a small amount of toluene and combine the filtrates.

    • The toluene can be removed under reduced pressure to yield the crude product, which can be further purified by recrystallization.

Step 2: Acetylation to this compound

The second and final step is the acetylation of the diol intermediate. This is a standard esterification reaction where the hydroxyl groups of N,N-Bis(2-hydroxyethyl)-3-chloroaniline react with an acetylating agent, most commonly acetic anhydride, to form the diacetate ester. Acetic acid is often used as a solvent, and the reaction may be catalyzed by a small amount of strong acid, although the reaction can also proceed without a catalyst, especially at elevated temperatures.

Generalized Experimental Protocol: Acetylation of N,N-Bis(2-hydroxyethyl)-3-chloroaniline

  • Objective: To synthesize the final diacetylated product.

  • Materials: N,N-Bis(2-hydroxyethyl)-3-chloroaniline, acetic anhydride, acetic acid (optional, as solvent).

  • Procedure:

    • Dissolve N,N-Bis(2-hydroxyethyl)-3-chloroaniline (1 equivalent) in a suitable solvent, such as acetic acid, in a reaction vessel.

    • Add acetic anhydride (at least 2 equivalents, often in excess) to the solution.

    • The reaction mixture is typically stirred at room temperature or gently heated to facilitate the reaction.

    • The progress of the reaction can be monitored by TLC.

    • Once the reaction is complete, the excess acetic anhydride and acetic acid are typically removed under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).[3]

Causality in Experimental Choices: The use of a base in the first step is crucial to drive the reaction to completion by neutralizing the HCl byproduct. In the second step, using excess acetic anhydride ensures the complete acetylation of both hydroxyl groups. The choice of solvent and purification method is critical for obtaining a high-purity product.

Visualization of the Synthetic Workflow

Synthesis of this compound cluster_0 Step 1: Hydroxyethylation cluster_1 Step 2: Acetylation 3-Chloroaniline 3-Chloroaniline Intermediate N,N-Bis(2-hydroxyethyl) -3-chloroaniline 3-Chloroaniline->Intermediate Reaction Reagents_1 2-Chloroethanol, Sodium Carbonate Reagents_1->Intermediate Final_Product N,N-Diacetoxyethyl -3-chloroaniline Intermediate->Final_Product Reaction Reagents_2 Acetic Anhydride Reagents_2->Final_Product

Sources

Spectroscopic Characterization of N,N-Diacetoxyethyl-3-chloroaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of N,N-Diacetoxyethyl-3-chloroaniline (CAS No. 26692-46-6). While direct and complete experimental spectra for this specific compound are not widely published, this document, grounded in established spectroscopic principles and data from analogous structures, offers a robust predictive analysis. It is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of the expected spectral features of this molecule. The guide covers predicted data for ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside standardized protocols for acquiring such data. The causality behind spectral predictions is explained, providing a framework for the empirical analysis of this and structurally related compounds.

Introduction and Molecular Structure

This compound, with the molecular formula C₁₄H₁₈ClNO₄ and a molecular weight of 299.75 g/mol , is a derivative of 3-chloroaniline.[1][2][3] It belongs to a class of compounds utilized as intermediates in the synthesis of dyestuffs and potentially other specialty chemicals.[2] The molecular architecture features a 3-chlorinated aniline core, with the nitrogen atom substituted by two 2-acetoxyethyl groups. This combination of an aromatic amine, a halogenated aromatic ring, and ester functionalities results in a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for synthesis confirmation, purity assessment, and quality control.

The synthesis of this compound is typically achieved through the acetylation of its precursor, N,N-Bis(2-hydroxyethyl)-3-chloroaniline (CAS No. 92-00-2).[4][5] This reaction involves the esterification of the two hydroxyl groups, commonly using an acetylating agent like acetic anhydride or acetyl chloride.

Diagram 1: Proposed Synthesis of this compound

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_product Final Product Precursor N,N-Bis(2-hydroxyethyl)-3-chloroaniline Reaction Acetylation (Esterification) Precursor->Reaction Reagent Acetic Anhydride Reagent->Reaction Product This compound Reaction->Product G cluster_frag1 Loss of CH₂OCOCH₃ cluster_frag2 Loss of OCOCH₃ cluster_frag3 Loss of CH₂CH₂OCOCH₃ M+ [C₁₄H₁₈ClNO₄]⁺ m/z = 299/301 Frag1 [M - 73]⁺ M+->Frag1 Frag2 [M - 59]⁺ M+->Frag2 Frag3 [M - 87]⁺ M+->Frag3 G Start Synthesized & Purified This compound IR IR Spectroscopy (Functional Group ID) Start->IR MS Mass Spectrometry (Molecular Weight & Formula) Start->MS H_NMR ¹H NMR (Proton Environment) IR->H_NMR MS->H_NMR C_NMR ¹³C NMR (Carbon Skeleton) H_NMR->C_NMR Structure Structure Confirmation & Purity Assessment C_NMR->Structure

Caption: A systematic approach for spectroscopic analysis.

Conclusion

This technical guide provides a detailed predictive framework for the spectroscopic analysis of this compound. By leveraging established principles and comparative data from structurally similar compounds, researchers can effectively anticipate and interpret the ¹H NMR, ¹³C NMR, IR, and MS spectra of this molecule. The included protocols offer standardized methods for data acquisition, ensuring reproducibility and reliability. This guide serves as a valuable resource for the synthesis, identification, and quality control of this compound in various scientific and industrial applications.

References

  • Koleva, V., Kolev, T., & Dudev, T. (2009). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Molecules, 14(1), 389-403. Retrieved from [Link]

  • IndiaMART. NN Di Acetoxyethyl M Chloroaniline, For INTERMEDIATE FOR DYE STUFFS. Retrieved from [Link]

  • Yoshida, M., Minato, H., & Kobayashi, M. (1976). 13C-NMR SPECTRA OF N-BENZYLIDENEANILINES. EVIDENCE FOR DELOCALIZATION OF N-LONE-PAIR ELECTRONS TO ANILINE BENZENE RING. Chemistry Letters, 5(10), 1097-1100. Retrieved from [Link]

  • Abraham, R. J., & Mobli, M. (2007). The use of MM/QM calculations of 13C and 15N chemical shifts in the conformational analysis of alkyl substituted anilines. Magnetic Resonance in Chemistry, 45(10), 865-874. Retrieved from [Link]

  • Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy. Retrieved from [Link]

  • Global Substance Registration System. N,N-BIS(2-ACETOXYETHYL)-3-CHLOROANILINE. Retrieved from [Link]

  • ResearchGate. The 13C NMR chemical shift values (d ppm) of aniline and 2-butylthioaniline in DMSO- d 6. Retrieved from [Link]

  • SpectraBase. Aniline. Retrieved from [Link]

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  • Lady, J. H., & Whetsel, K. B. (1967). Infrared studies of amine complexes. IV. The N-H-O hydrogen bond in aromatic amine complexes of ethers ketones, esters, and amides. The Journal of Physical Chemistry, 71(5), 1421-1429. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. Infrared Spectroscopy Handout. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Anhui Newman Fine Chemicals Co., Ltd. N,N-Bis(2-hydroxyethyl)-3-chloroaniline. Retrieved from [Link]

  • Wikipedia. Fragmentation (mass spectrometry). Retrieved from [Link]

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  • Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012). Retrieved from [Link]

  • PubChem. 3-Chloro-N,N-bis(2-hydroxyethyl)aniline. Retrieved from [Link]

  • Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. Retrieved from [Link]

  • ResearchGate. Fig. 1 The 1 H NMR chemical shift values (d ppm) of aniline and.... Retrieved from [Link]

  • Michigan State University, Department of Chemistry. Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • PubChem. 3-Chloroaniline. Retrieved from [Link]

  • YouTube. (2023). Mass Fragmentation of Alkenes, Alkynes & Alcohols (MS/MS). Retrieved from [Link]

  • Ataman Kimya. 3-CHLOROANILINE. Retrieved from [Link]

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  • Google Patents. US2894035A - Preparation of m-chloroaniline.
  • SciELO. (2023). Synthesis of New Fatty N-Acylamino Amides from 3,4-Dichloroaniline with Crop Protection Activity. Retrieved from [Link]

  • Academia.edu. A 1H, 13C and 15N NMR spectroscopic and GIAO DFT study of ethyl 5-oxo-2-phenyl-4-(2-phenylhydrazono)-4,5-dihydro-1H-pyrrole-3-carboxylate. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of new N-Substituted -3- chloro -2- azetidinones for 2, 4-Diamino-6-phenyl-1,3,5-triazine. Retrieved from [Link]

  • ResearchGate. Figure S2: 1 H NMR spectrum of the given aniline compound. Retrieved from [Link]

  • SpectraBase. 3-Chloroaniline - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

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"physical and chemical properties of N,N-Diacetoxyethyl-3-chloroaniline"

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to N,N-Diacetoxyethyl-3-chloroaniline: Properties, Synthesis, and Characterization

Introduction

This compound (CAS No. 26692-46-6) is a distinct organic compound derived from the well-characterized intermediate, 3-chloroaniline. Its structure is defined by a 3-chloroaniline core functionalized at the nitrogen atom with two acetoxyethyl groups. While direct, extensive literature on this specific molecule is sparse, its properties and behavior can be thoroughly understood through a detailed analysis of its constituent parts: the 3-chloroaniline aromatic system and the N,N-bis(2-acetoxyethyl) substituent. The parent diol, N,N-Bis(2-hydroxyethyl)-3-chloroaniline (CAS No. 92-00-2), is a known compound, and its properties provide a critical baseline for predicting the physicochemical characteristics of its diacetylated derivative.[1][2][3]

This guide serves as a comprehensive technical resource for researchers and drug development professionals. It details the known and predicted properties of this compound, provides a robust protocol for its laboratory synthesis, outlines its chemical reactivity, and establishes a complete workflow for its analytical characterization. The insights are grounded in the established chemistry of aromatic amines and esters, providing a scientifically rigorous framework for its application in fields such as medicinal chemistry, materials science, and synthetic dye development.

Molecular Structure and Core Properties

The foundational characteristics of this compound are derived directly from its molecular structure. The presence of two ester functionalities significantly alters the properties compared to its diol precursor, primarily by increasing its molecular weight and lipophilicity while removing the capacity for hydrogen bonding as a donor.

PropertyValueSource(s)
IUPAC Name 2-[N-(2-acetoxyethyl)-3-chloroanilino]ethyl acetate
CAS Number 26692-46-6[4][5]
Molecular Formula C₁₄H₁₈ClNO₄[6]
Molecular Weight 299.75 g/mol [6]
Canonical SMILES CC(=O)OCCN(CCOC(=O)C)c1cccc(c1)Cl[6]
InChIKey XLWDHQUMQZTMRU-UHFFFAOYSA-N[6]
Comparison with Precursor: N,N-Bis(2-hydroxyethyl)-3-chloroaniline

To appreciate the influence of the acetyl groups, a comparison with the parent diol is instructive. The diol is a solid with some water solubility, properties dominated by the hydrophilic hydroxyethyl groups.[1]

PropertyN,N-Bis(2-hydroxyethyl)-3-chloroanilinePredicted this compoundRationale for Prediction
CAS Number 92-00-2[1][2]26692-46-6-
Molecular Formula C₁₀H₁₄ClNO₂[1][7]C₁₄H₁₈ClNO₄Addition of two acetyl groups (C₂H₂O)
Molecular Weight 215.67 g/mol [1][7]299.75 g/mol Increased mass from acetylation
Physical State White to yellow solid[1]Colorless to pale yellow liquid or low-melting solidEster groups disrupt crystal lattice, lower melting point
Melting Point 84 - 92 °C[1][3]< Room TemperatureAcetylation prevents hydrogen bonding, reducing melting point
Boiling Point 208-213 °C (at 4 Torr)[3]Significantly > 213 °C (at 4 Torr)Increased molecular weight and van der Waals forces
Solubility Slightly soluble in water; Soluble in Methanol[1]Poorly soluble in water; Soluble in organic solvents (EtOAc, CH₂Cl₂, Acetone)Ester groups increase lipophilicity
XLogP3 1.131[3]> 2.0Acetyl groups mask polar hydroxyls, increasing partition coefficient

Proposed Synthesis Protocol

The most direct and efficient synthesis of this compound is the esterification of its diol precursor, N,N-Bis(2-hydroxyethyl)-3-chloroaniline. This is a standard acetylation reaction using an acetylating agent in the presence of a base to neutralize the acid byproduct.

Experimental Workflow: Acetylation

G cluster_0 Reaction Setup cluster_1 Acetylation Reaction cluster_2 Work-up & Extraction cluster_3 Purification A 1. Dissolve Diol Precursor in Dichloromethane (DCM) B 2. Add Pyridine (Base Catalyst) A->B C 3. Cool Reaction Mixture to 0 °C (Ice Bath) B->C D 4. Add Acetic Anhydride Dropwise at 0 °C C->D E 5. Warm to Room Temp & Stir for 4-6 hours D->E F 6. Quench with H₂O E->F G 7. Extract with DCM (3x) F->G H 8. Wash Organic Layer (HCl, NaHCO₃, Brine) G->H I 9. Dry over Na₂SO₄ & Filter H->I J 10. Concentrate under Reduced Pressure I->J K 11. Purify via Column Chromatography (Silica, Hexane:EtOAc) J->K L 12. Characterize Pure Product K->L

Caption: Synthesis workflow for this compound.

Step-by-Step Methodology
  • Reagents & Equipment : N,N-Bis(2-hydroxyethyl)-3-chloroaniline, acetic anhydride, pyridine (or triethylamine), dichloromethane (DCM), 1M HCl, saturated NaHCO₃ solution, brine, anhydrous Na₂SO₄, round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator, silica gel for chromatography.

  • Dissolution : In a round-bottom flask, dissolve 1.0 equivalent of N,N-Bis(2-hydroxyethyl)-3-chloroaniline in anhydrous DCM.

  • Base Addition : Add 2.5 equivalents of pyridine to the solution. The base acts as a catalyst and scavenges the acetic acid byproduct.

  • Cooling : Place the flask in an ice bath and stir for 10-15 minutes until the temperature equilibrates to 0 °C.

  • Acetylation : Add 2.2 equivalents of acetic anhydride to the cooled solution dropwise using a syringe or dropping funnel. Maintain the temperature at 0 °C during addition.

  • Reaction : After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours or until TLC analysis shows complete consumption of the starting material.

  • Work-up : Quench the reaction by slowly adding deionized water. Transfer the mixture to a separatory funnel.

  • Extraction and Washing : Extract the aqueous layer with DCM. Combine the organic layers and wash sequentially with 1M HCl (to remove pyridine), saturated NaHCO₃ solution (to remove excess acetic acid), and brine.

  • Drying and Concentration : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.

  • Purification : Purify the crude oil or solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Final Product : Combine the pure fractions and remove the solvent under reduced pressure to obtain this compound as a purified product.

Chemical Reactivity and Stability

The primary site of chemical reactivity in this compound is the ester linkage.

  • Hydrolysis : The ester groups are susceptible to hydrolysis under both acidic and basic conditions, reverting the molecule to its parent diol, N,N-Bis(2-hydroxyethyl)-3-chloroaniline, and releasing acetic acid or acetate. This reaction is of particular importance in biological systems, where esterase enzymes can catalyze this transformation, a common mechanism for prodrug activation.

  • Aromatic Ring Chemistry : The N-acyl group is electron-withdrawing and deactivating, making electrophilic aromatic substitution on the chloroaniline ring less favorable than in the parent 3-chloroaniline. Reactions would require forcing conditions.

  • Storage : The compound should be stored in a cool, dry, and dark environment under an inert atmosphere (e.g., nitrogen or argon) to prevent slow hydrolysis from atmospheric moisture.

Analytical Characterization Workflow

Confirming the identity and purity of the synthesized this compound requires a suite of standard analytical techniques.

G cluster_0 Spectroscopic Analysis A Synthesized Product B Purity Assessment (HPLC / GC) A->B C Structure Confirmation A->C D ¹H & ¹³C NMR (Proton/Carbon Environment) C->D E FT-IR Spectroscopy (Functional Groups) C->E F Mass Spectrometry (MS) (Molecular Weight & Fragmentation) C->F

Caption: Analytical workflow for product characterization.

Spectroscopic and Chromatographic Protocols
  • Infrared (IR) Spectroscopy :

    • Principle : This technique identifies functional groups based on their characteristic vibrations. The key transformation to observe is the disappearance of the broad O-H stretch from the precursor (around 3300-3400 cm⁻¹) and the appearance of a strong ester C=O stretch.

    • Expected Peaks : Aromatic esters typically show three characteristic strong peaks, known as the "Rule of Three".[8][9]

      • ~1730-1715 cm⁻¹ : Strong C=O (carbonyl) stretch.

      • ~1310-1250 cm⁻¹ : C-C-O asymmetric stretch.

      • ~1130-1100 cm⁻¹ : O-C-C symmetric stretch.

      • ~3100-3000 cm⁻¹ : Aromatic C-H stretch.

      • ~1600, ~1475 cm⁻¹ : Aromatic C=C ring stretches.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • Principle : NMR provides detailed information about the carbon-hydrogen framework of the molecule.

    • ¹H NMR (Predicted) :

      • δ 7.0-7.5 ppm : Multiplets corresponding to the 4 protons on the aromatic ring.

      • δ ~4.2 ppm : Triplet, 4H, corresponding to the methylene protons adjacent to the ester oxygen (-CH₂-O-Ac).

      • δ ~3.7 ppm : Triplet, 4H, corresponding to the methylene protons adjacent to the nitrogen atom (N-CH₂-).

      • δ ~2.0 ppm : Sharp singlet, 6H, from the two equivalent methyl groups of the acetate functions (-O-C(O)CH₃).

    • ¹³C NMR (Predicted) :

      • δ ~170 ppm : Carbonyl carbons of the ester groups.

      • δ 110-150 ppm : Aromatic carbons (6 signals).

      • δ ~60-65 ppm : Methylene carbon adjacent to the ester oxygen.

      • δ ~45-50 ppm : Methylene carbon adjacent to the nitrogen.

      • δ ~21 ppm : Methyl carbons of the acetate groups.

  • Mass Spectrometry (MS) :

    • Principle : MS provides the molecular weight and fragmentation pattern, confirming the overall structure.

    • Expected Results :

      • Molecular Ion ([M]⁺) : A peak cluster around m/z 299 and 301, corresponding to the ³⁵Cl and ³⁷Cl isotopes, respectively (approx. 3:1 ratio). High-resolution MS (HRMS) would confirm the exact mass of C₁₄H₁₈ClNO₄.

      • Key Fragments : Loss of an acetoxy group (-OCOCH₃, 59 Da), loss of an acetyl group (-COCH₃, 43 Da), and cleavage of the C-N bond.

  • High-Performance Liquid Chromatography (HPLC) :

    • Principle : Used to assess the purity of the final compound.

    • Typical Conditions : A reversed-phase C18 column with a mobile phase gradient of acetonitrile and water. The compound would be expected to have a significantly longer retention time than its more polar diol precursor due to its increased lipophilicity.

Potential Applications in Research and Drug Development

The 3-chloroaniline moiety is a well-established building block in several industries.[10] Its derivatives are used as intermediates in the synthesis of azo dyes, herbicides, and various active pharmaceutical ingredients (APIs), including diuretics and antihypertensives.[11][12][13]

For this compound, the diacetoxyethyl groups introduce a key feature for drug development: a potential prodrug functionality.

  • Enhanced Bioavailability : The ester groups increase the molecule's lipophilicity, which can enhance its ability to cross cell membranes and improve oral bioavailability.

  • In Vivo Activation : Once absorbed, the ester groups can be cleaved by ubiquitous esterase enzymes in the blood and tissues, releasing the more polar (and potentially active) N,N-Bis(2-hydroxyethyl)-3-chloroaniline metabolite. This strategy allows for targeted delivery or improved pharmacokinetic properties of the parent diol. Researchers could leverage this compound to explore new therapeutic agents where the diol is the active pharmacophore but possesses poor drug-like properties.

References

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An In-Depth Technical Guide to N,N-Diacetoxyethyl-3-chloroaniline Derivatives and Analogues

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of N,N-Diacetoxyethyl-3-chloroaniline, its derivatives, and analogues, with a focus on their synthesis, chemical properties, and potential as cytotoxic agents. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge, explains the rationale behind experimental methodologies, and provides detailed protocols and data for practical application.

Introduction and Significance

This compound belongs to the broader class of aniline mustards, which are bifunctional alkylating agents historically significant in cancer chemotherapy.[1] The core structure features a 3-chloroaniline moiety functionalized with two N,N-diacetoxyethyl groups. The acetoxy groups serve as protecting groups for the more reactive hydroxyethyl precursor and can be hydrolyzed in vivo to reveal the active diol. This diol can then be further metabolized or activated to form the cytotoxic species. The presence of the electron-withdrawing chlorine atom on the aniline ring modulates the reactivity of the nitrogen mustard, a key determinant of its biological activity.[1]

These compounds are investigated for their potential as prodrugs, where the acetoxy groups enhance lipophilicity for better cell membrane permeability, and subsequent intracellular enzymatic hydrolysis would release the active cytotoxic agent.[2] This strategy aims to improve the therapeutic index by localizing the activation of the cytotoxic agent within target cells.

Synthesis and Characterization

The synthesis of this compound is a multi-step process commencing with the readily available starting material, 3-chloroaniline. The synthetic pathway involves the initial formation of the dihydroxyethyl intermediate, followed by esterification.

Synthesis of 3-Chloro-N,N-bis(2-hydroxyethyl)aniline

The precursor, 3-Chloro-N,N-bis(2-hydroxyethyl)aniline, can be synthesized via two primary routes: reaction with ethylene oxide or alkylation with 2-chloroethanol.[3]

  • Method 1: Reaction with Ethylene Oxide (Ethoxylation) This method involves the direct reaction of 3-chloroaniline with ethylene oxide at elevated temperatures.[4]

  • Method 2: Alkylation with 2-Chloroethanol This approach involves the reaction of 3-chloroaniline with 2-chloroethanol in the presence of a base to neutralize the hydrochloric acid generated during the reaction.[3]

Performance Comparison of Synthetic Methods for N-hydroxyethylated Anilines

Method Reactants Catalyst/Conditions Yield (%) Reference
Ethoxylation 3-Chloroaniline, Ethylene Oxide 140-150°C, 6-8 hours 98.5% [4]
Chloroethanol Reaction Aniline, 2-Chloroethanol Ionic Liquid ([HMIM]HSO4), 70°C, 10 hours 86% [4]

Note: The data for the "Chloroethanol Reaction" is for a structurally similar N-hydroxyethylated aniline and is presented as a potential alternative route.

Experimental Protocol: Synthesis of 3-Chloro-N,N-bis(2-hydroxyethyl)aniline via Ethoxylation [4]

  • Charge a pressure reactor with 3-chloroaniline.

  • Heat the reactor to 140-150°C.

  • Introduce ethylene oxide gas into the reactor while maintaining the temperature.

  • Continue the reaction for 6-8 hours, monitoring the pressure and consumption of ethylene oxide.

  • After the reaction is complete, cool the reactor and vent any unreacted ethylene oxide.

  • The crude product can be purified by vacuum distillation or recrystallization.

Esterification to this compound

The final step is the esterification of the diol intermediate. This can be achieved using standard esterification methods, such as reaction with acetic anhydride or acetyl chloride in the presence of a suitable catalyst or base.

Experimental Protocol: Acetylation of 3-Chloro-N,N-bis(2-hydroxyethyl)aniline

  • Dissolve 3-Chloro-N,N-bis(2-hydroxyethyl)aniline in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

  • Add a stoichiometric excess of acetic anhydride and a catalytic amount of a strong acid (e.g., sulfuric acid) or a base (e.g., pyridine, triethylamine).

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC) or HPLC.

  • Upon completion, quench the reaction with water or a saturated sodium bicarbonate solution.

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography.

Characterization

A comprehensive characterization of the synthesized compounds is essential to confirm their identity and purity.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information.

  • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups (e.g., C=O of the ester, C-Cl).

  • Mass Spectrometry (MS): Determines the molecular weight and provides fragmentation patterns for structural elucidation.

  • High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): Assesses the purity of the final compound.[6]

Workflow for Characterization of a Synthesized Aniline Derivative

G cluster_synthesis Synthesis cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis cluster_thermal Thermal Analysis synthesis Synthesized Aniline Derivative nmr NMR (1H, 13C) synthesis->nmr Structural Elucidation ir IR Spectroscopy synthesis->ir Functional Group ID ms Mass Spectrometry synthesis->ms Molecular Weight hplc HPLC synthesis->hplc Purity Assessment gc GC synthesis->gc Purity & Volatility tga TGA synthesis->tga Thermal Stability dsc DSC synthesis->dsc Melting Point

Caption: Workflow for the comprehensive characterization of a synthesized aniline derivative.

Mechanism of Action

The cytotoxic effects of aniline mustards are primarily attributed to their ability to alkylate DNA, leading to the formation of DNA adducts and cross-links.[7] This damage disrupts DNA replication and transcription, ultimately triggering apoptosis.[8] A secondary mechanism involving the induction of oxidative stress has also been reported for some aniline mustards.[9]

DNA Alkylation

The N,N-bis(2-chloroethyl) groups are the pharmacophore responsible for alkylation. The mechanism involves an intramolecular cyclization to form a highly reactive aziridinium ion, which is a potent electrophile.[7] This ion is then attacked by nucleophilic sites on DNA, primarily the N7 position of guanine.[7] The second chloroethyl arm can undergo the same process, leading to the formation of highly cytotoxic interstrand or intrastrand cross-links.[7]

Aniline Mustard Mechanism of Action: DNA Alkylation Pathway

G AnilineMustard Aniline Mustard Aziridinium Aziridinium Ion (Reactive Intermediate) AnilineMustard->Aziridinium Intramolecular Cyclization (-Cl-) DNA DNA Aziridinium->DNA Nucleophilic Attack (e.g., Guanine N7) MonoAdduct Monofunctional Adduct Aziridinium->MonoAdduct Alkylation Crosslink Inter/Intrastrand Cross-link Aziridinium->Crosslink Second Alkylation MonoAdduct->Aziridinium Second Cyclization (-Cl-)

Caption: The DNA alkylation pathway of aniline mustards.

Induction of Apoptosis and Oxidative Stress

The extensive DNA damage caused by aniline mustards activates the DNA Damage Response (DDR) pathway, leading to cell cycle arrest and apoptosis.[8] Some aniline mustards can also localize in mitochondria and inhibit the electron transport chain, leading to the generation of reactive oxygen species (ROS) and oxidative stress, which further contributes to cytotoxicity.[9]

Cellular Response to Aniline Mustard-Induced Damage

G AnilineMustard Aniline Mustard DNADamage DNA Cross-linking AnilineMustard->DNADamage Mitochondria Mitochondrial Dysfunction AnilineMustard->Mitochondria DDR DNA Damage Response (ATM/ATR, p53) DNADamage->DDR ROS ROS Production Mitochondria->ROS CellCycleArrest Cell Cycle Arrest DDR->CellCycleArrest Apoptosis Apoptosis DDR->Apoptosis ROS->Apoptosis

Caption: Signaling pathways leading to apoptosis induced by aniline mustards.

Structure-Activity Relationship (SAR)

The cytotoxic activity of aniline mustards is highly dependent on their chemical structure.[1] Key factors influencing their efficacy include:

  • Electronic Effects: Electron-donating groups on the aniline ring increase the nucleophilicity of the nitrogen atom, accelerating the formation of the aziridinium ion and enhancing reactivity and cytotoxicity.[1] Conversely, electron-withdrawing groups, such as the chlorine atom in the topic compound, decrease reactivity.[1]

  • Lipophilicity: The ability of the molecule to cross cell membranes is crucial for its activity. Lipophilicity, often expressed as the logarithm of the octanol-water partition coefficient (logP), has an optimal range for antitumor activity.[10] The acetoxy groups in this compound are expected to increase its lipophilicity compared to the dihydroxy precursor.

Experimental Protocols for Biological Evaluation

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1]

Experimental Protocol: MTT Assay [1]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the aniline mustard derivative for 24-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Detection of Intracellular Reactive Oxygen Species (ROS)

The generation of ROS can be measured using fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA).[1]

Experimental Protocol: DCFDA Assay for ROS Detection [8]

  • Cell Treatment: Treat cells with the aniline mustard compound for the desired duration.

  • Probe Loading: Wash the cells with PBS and incubate with H2DCFDA (5-10 µM) for 30 minutes at 37°C in the dark.

  • Washing: Remove the H2DCFDA solution and wash the cells with PBS.

  • Fluorescence Measurement: Measure the fluorescence of dichlorofluorescein (DCF) using a fluorescence microscope, flow cytometer, or plate reader (excitation ~488 nm, emission ~525 nm).

G start Cells Treated with Aniline Mustard load Load with H2DCFDA start->load wash1 Wash with PBS load->wash1 measure Measure Fluorescence (DCF) wash1->measure end Increased Fluorescence Indicates ROS measure->end

Sources

Preamble: A Note on Structural Analogy in Chemical Safety Assessment

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling of N,N-Diacetoxyethyl-3-chloroaniline

Section 1: Chemical and Physical Identity

This compound is a derivative of 3-chloroaniline, featuring two acetoxyethyl groups attached to the nitrogen atom. These modifications primarily influence its physical properties, such as solubility and boiling point, but are not expected to mitigate the inherent hazards of the chloroaniline core.

PropertyValueSource
CAS Number 26692-46-6[1]
Molecular Formula C₁₄H₁₈ClNO₄[2]
Molecular Weight 299.75 g/mol [2]
Appearance Likely a liquid or low-melting solidInferred
Solubility Expected to have low solubility in water, but higher solubility in organic solvents compared to 3-chloroaniline.[3]Inferred

Section 2: Hazard Identification and Toxicological Profile

The primary hazards are extrapolated from 3-chloroaniline and its hydroxyethyl intermediate. The presence of the 3-chloroaniline structure is the paramount concern.

Predicted GHS Hazard Classification:

  • Acute Toxicity (Oral, Dermal, Inhalation): Category 3 - Toxic if swallowed, in contact with skin, or if inhaled.[4][5][6][7]

  • Serious Eye Damage/Irritation: Category 1 - Causes serious eye damage.[8]

  • Skin Corrosion/Irritation: Category 2 - Causes skin irritation.[8]

  • Specific Target Organ Toxicity (Repeated Exposure): Category 2 - May cause damage to organs (particularly the blood) through prolonged or repeated exposure.[5][6][7]

  • Hazardous to the Aquatic Environment (Acute & Chronic): Category 1 - Very toxic to aquatic life with long-lasting effects.[4][5][6]

Core Toxicological Mechanisms:

  • Methemoglobinemia: The most significant systemic effect of 3-chloroaniline is the oxidation of hemoglobin to methemoglobin, which cannot transport oxygen.[9] This leads to cyanosis (blue discoloration of the skin, lips, and nail beds), headache, dizziness, weakness, and in severe cases, unconsciousness and death.[9] The onset of symptoms may be delayed for 2 to 4 hours after exposure.[4]

  • Organ Damage: Prolonged or repeated exposure may lead to cumulative effects and damage to organs.[4][5]

Section 3: The Hierarchy of Controls - A Mandate for Exposure Elimination

Given the high presumed toxicity, a multi-layered approach to safety, based on the hierarchy of controls, is not just recommended but essential.

cluster_controls Hierarchy of Safety Controls Elimination Elimination (Substitute with a safer alternative if possible) Engineering Engineering Controls (Fume hood, glove box, closed systems) Elimination->Engineering Most Effective Administrative Administrative Controls (SOPs, training, designated areas) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Last line of defense) Administrative->PPE Least Effective

Caption: Hierarchy of Controls for Handling this compound.

Section 4: Standard Operating Procedure (SOP) for Safe Handling

This protocol is a self-validating system designed to minimize exposure at every step.

Personal Protective Equipment (PPE)

Standard laboratory PPE is insufficient. The following must be worn at all times when handling the compound:

PPE CategorySpecificationRationale
Hand Protection Nitrile or neoprene gloves, double-gloved. Inspect for tears before use. Use proper glove removal technique.[4][7]Prevents dermal absorption, which is a primary route of toxic exposure.[5]
Eye/Face Protection Chemical safety goggles and a full-face shield.[7]Protects against splashes and vapors, preventing severe eye damage.[8]
Body Protection A chemically resistant lab coat. For larger quantities or risk of splash, a full chemical suit is required.[4][7]Protects underlying clothing and skin from contamination.
Respiratory Work must be conducted in a certified chemical fume hood. If this is not possible, a NIOSH-approved respirator with organic vapor cartridges is mandatory.[4][5]Prevents inhalation of toxic vapors or aerosols.[5][9]
Handling and Storage Protocol
  • Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood. This area should be clearly marked with hazard signs.

  • Ventilation: Ensure the fume hood has a verified face velocity of 100-120 feet per minute.

  • Weighing: Weigh the compound in the fume hood. If transferring, use a closed container.

  • Storage: Store in a cool, dry, well-ventilated, and dark place, away from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[4][10] The container must be tightly sealed and clearly labeled.[4][5] Store in a locked cabinet.[6][10]

  • Transport: When moving the compound outside the lab, use a sealed, non-breakable secondary container.

Section 5: Emergency Procedures - A Validated Response Workflow

Immediate and correct response to an exposure or spill is critical.

cluster_exposure Personnel Exposure cluster_spill Spill or Release start Emergency Event skin Skin Contact 1. Remove contaminated clothing immediately. 2. Wash with copious soap & water for 15 min. 3. Seek immediate medical attention. start->skin eye Eye Contact 1. Flush with water for 15 min, holding eyelids open. 2. Remove contact lenses if possible. 3. Seek immediate medical attention. start->eye inhalation Inhalation 1. Move to fresh air. 2. If not breathing, give artificial respiration. 3. Seek immediate medical attention. start->inhalation ingestion Ingestion 1. Do NOT induce vomiting. 2. Rinse mouth with water. 3. Seek immediate medical attention. start->ingestion spill Spill Containment 1. Evacuate area. 2. Wear full PPE. 3. Cover with inert absorbent material (vermiculite, sand). 4. Collect in a sealed container for hazardous waste disposal. 5. Do NOT allow to enter drains. start->spill medical Medical Attention (Monitor for Methemoglobinemia) skin->medical Show SDS of 3-chloroaniline to medical personnel eye->medical Show SDS of 3-chloroaniline to medical personnel inhalation->medical Show SDS of 3-chloroaniline to medical personnel ingestion->medical Show SDS of 3-chloroaniline to medical personnel

Caption: Emergency Response Workflow for this compound.

First-Aid Measures
  • General Advice: Consult a physician immediately and show them the Safety Data Sheet for 3-chloroaniline.[4][7]

  • Skin Contact: Immediately wash off with plenty of soap and water.[4][9] Take the victim to a hospital.[7]

  • Eye Contact: Flush eyes with water as a precaution for at least 15 minutes.[4][7]

  • Inhalation: Move the person into fresh air. If breathing has stopped, give artificial respiration.[4][7][9]

  • Ingestion: Never give anything by mouth to an unconscious person.[4] Rinse mouth with water.[4]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4][5][7]

  • Hazardous Combustion Products: Burning may produce toxic fumes, including carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas.[4]

  • Special Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[4][7]

Section 6: Waste Disposal

All waste containing this compound is considered hazardous.

  • Collection: Collect all waste, including contaminated absorbent material and disposable PPE, in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Disposal: Disposal must be handled by a licensed hazardous waste disposal company. Do not dispose of it in regular trash or pour it down the drain.[4][6] Environmental release must be avoided.[4][5]

References

  • Material Safety Data Sheet - 3-chloro aniline 98%. (n.d.). Oxford Lab Fine Chem LLP.

  • This compound | 26692-46-6. (2024). ChemicalBook.

  • 26692-46-6(this compound) Product Description. (n.d.). ChemicalBook.

  • 3-CHLOROANILINE FOR SYNTHESIS MSDS. (2016). Loba Chemie.

  • Safety data sheet - 3-Chloroaniline. (2024). [Source not specified in search results].
  • Material Safety Data Sheet - Meta Chloro Aniline MSDS. (n.d.). AGR Enterprises.

  • ICSC 0130 - 3-CHLOROANILINE. (2021). ILO/WHO.

  • SAFETY DATA SHEET. (2025). Sigma-Aldrich.

  • Safety Data Sheet. (2012). Sigma-Aldrich.

  • Safety Data Sheet: 3-Chloroaniline. (n.d.). Carl ROTH.

  • 3-Chloro-N,N-bis(2-hydroxyethyl)aniline | C10H14ClNO2 | CID 66688. (n.d.). PubChem.

  • N,N-BIS(2-ACETOXYETHYL)-3-CHLOROANILINE. (n.d.). FDA Global Substance Registration System.

  • Understanding 3-Chloroaniline: Properties, Production, and Safety for Industrial Users. (2026). [Source not specified in search results].
  • 3-Chloroaniline - SAFETY DATA SHEET. (2025). Thermo Fisher Scientific.

  • 3-Chloroaniline | C6H6ClN | CID 7932. (n.d.). PubChem.

  • 3-CHLOROANILINE. (n.d.). Ataman Kimya.

  • Safety Data Sheet: 3-Chloroaniline. (2025). Carl ROTH.

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Methodological & Application

Application Note: High-Throughput Analytical Strategies for the Quantification and Identification of N,N-Diacetoxyethyl-3-chloroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the analytical detection of N,N-Diacetoxyethyl-3-chloroaniline, a substituted chloroaniline derivative of interest in pharmaceutical development and chemical synthesis. Given its structural relationship to potentially toxic aniline compounds, robust and sensitive analytical methods are critical for ensuring product quality, safety, and regulatory compliance. This application note details two primary analytical methodologies: a high-performance liquid chromatography (HPLC) method with UV detection for routine quantification and a highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for trace-level detection and unambiguous identification. Additionally, a gas chromatography-mass spectrometry (GC-MS) method is presented as an orthogonal confirmatory technique. The protocols are designed for researchers, quality control analysts, and drug development professionals, with a focus on the scientific rationale behind methodological choices, adherence to validation principles outlined by the International Council for Harmonisation (ICH), and practical implementation.

Introduction and Compound Overview

This compound is a complex organic molecule built upon a 3-chloroaniline core. Chloroanilines are widely used as intermediates in the manufacturing of dyes, pesticides, and pharmaceuticals.[1] The parent compound, 3-chloroaniline, and its isomers are recognized as compounds of toxicological concern, potentially causing methemoglobinemia. Consequently, any related substance, such as this compound, that may appear as a synthetic intermediate, impurity, or degradation product in a drug substance or product requires rigorous analytical control.

The development of validated analytical procedures is a cornerstone of the pharmaceutical quality system.[2] Such procedures must be demonstrated to be "fit for purpose," ensuring that the identity, purity, and quality of pharmaceutical materials can be accurately assessed.[2][3] This guide provides detailed protocols that are scientifically sound and structured to facilitate validation in accordance with global regulatory expectations, such as the ICH Q2(R2) guideline.[3][4]

Compound Properties Relevant to Analysis:

PropertyValue (3-Chloroaniline)Predicted Value/Behavior (this compound)Rationale / Significance
Molecular FormulaC₆H₆ClNC₁₄H₁₈ClNO₄Affects mass spectrometry measurements.
Molecular Weight127.57 g/mol [5]303.75 g/mol Essential for mass-to-charge ratio (m/z) determination in MS.
UV AbsorbanceUV max around 240, 290 nmExpected UV absorbance due to the chloroaniline chromophore.Enables detection by HPLC-UV.
PolarityModerately polarIncreased polarity due to ester and amine functionalities.Influences chromatographic retention and choice of mobile phase.
Thermal StabilityVolatile[6]Potentially thermolabile due to diacetoxyethyl groups.Favors HPLC over GC to avoid potential degradation in a hot GC inlet.[7]

Primary Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Principle of the Method: RP-HPLC is the preferred method for the analysis of moderately polar and potentially thermolabile compounds like this compound. The compound is separated on a nonpolar stationary phase (e.g., C18) using a polar mobile phase. By adjusting the mobile phase composition, retention and resolution can be optimized for accurate quantification.

Protocol 1: HPLC with UV Detection for Assay and Impurity Quantification

Causality and Experimental Choices: This method is designed for robustness and accessibility, making it ideal for routine quality control where analyte concentrations are expected to be within a quantifiable range. A C18 column is selected for its versatility with aromatic amines. A gradient elution is employed to ensure adequate retention of the analyte while efficiently eluting any potential polar or nonpolar impurities. The detection wavelength is selected based on the expected UV absorbance of the chloroaniline chromophore.

Step-by-Step Protocol:

  • Standard Preparation:

    • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water to create a 100 µg/mL stock solution.

    • Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the same diluent.

  • Sample Preparation:

    • For a drug substance, accurately weigh an appropriate amount and dissolve in the diluent to achieve a target concentration within the calibration range (e.g., 50 µg/mL).

    • For a drug product, a formulation-specific extraction may be required. This may involve dissolving the product in a suitable solvent, followed by centrifugation or filtration to remove excipients.

    • Filter all final solutions through a 0.45 µm PTFE syringe filter prior to injection.

  • Instrumentation and Chromatographic Conditions:

ParameterConditionRationale
HPLC System Agilent 1260 Infinity II or equivalentStandard quaternary or binary pump system with UV/DAD detector.
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µmProvides excellent peak shape and resolution for amine compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for better ionization in MS and controls peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for elution.
Gradient Elution 0-2 min: 20% B; 2-15 min: 20% to 90% B; 15-17 min: 90% B; 17.1-20 min: 20% BEnsures separation from early-eluting polar impurities and late-eluting nonpolar species.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Injection Volume 10 µLA typical volume for achieving good sensitivity without overloading.
UV Detection 245 nmA common wavelength for aniline derivatives offering good sensitivity.[8]
  • Data Analysis:

    • Integrate the peak area for this compound.

    • Construct a calibration curve by plotting the peak area versus concentration for the calibration standards.

    • Determine the concentration in the sample by interpolation from the linear regression of the calibration curve.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis Standard Reference Standard Weighing & Dilution Filter 0.45 µm Filtration Standard->Filter Sample Sample Weighing & Extraction Sample->Filter HPLC HPLC-UV Injection & Separation Filter->HPLC Inject Data Peak Integration & Quantification HPLC->Data Chromatogram

Caption: Principle of MRM for selective analyte detection.

Orthogonal Method: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle of the Method: GC-MS provides an excellent confirmatory technique with a different separation mechanism (volatility and partitioning) and ionization technique (Electron Ionization - EI) compared to LC-MS. While aniline derivatives can sometimes exhibit poor peak shape on standard GC columns, modern low-bleed columns often provide acceptable performance. [9]EI provides reproducible fragmentation patterns that are highly characteristic and can be compared against spectral libraries.

Step-by-Step Protocol:

  • Standard and Sample Preparation:

    • Prepare standards and samples in a volatile, GC-compatible solvent such as Dichloromethane or Ethyl Acetate.

    • Ensure samples are free of water and non-volatile materials.

  • Instrumentation and Conditions:

ParameterConditionRationale
GC-MS System Agilent 8890 GC with 5977B MSD or equivalentStandard, robust system for routine analysis.
Column DB-5ms, 30 m x 0.25 mm, 0.25 µmA low-polarity column suitable for a wide range of semi-volatile compounds.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing good efficiency.
Inlet Temp. 270 °CBalances efficient volatilization with minimizing potential degradation.
Injection Mode Splitless (1 µL)For maximizing sensitivity for trace analysis.
Oven Program 100 °C (hold 1 min), ramp at 15 °C/min to 300 °C (hold 5 min)Separates analytes based on boiling point.
MS Transfer Line 280 °CPrevents condensation of analytes before entering the MS source.
Ion Source Temp. 230 °C (EI)Standard temperature for Electron Ionization.
Scan Range m/z 40-450Covers the expected mass of the parent ion and key fragments.

Method Validation Strategy (per ICH Q2(R2))

Trustworthiness and Self-Validation: Every protocol described must be validated to ensure it is fit for its intended purpose. [10]The validation process provides documented evidence that the method is reliable, reproducible, and accurate for the analysis of this compound. The following parameters, derived from the ICH Q2(R2) guideline, must be assessed. [2][3]

Validation Parameter Purpose & Typical Experiment Acceptance Criteria (Example)
Specificity Demonstrate that the signal is unequivocally from the analyte. Analyze blank, placebo, and spiked samples. For impurity methods, demonstrate resolution from the main component. [10] No interfering peaks at the retention time of the analyte. Peak purity analysis (DAD) should pass.
Linearity Establish a linear relationship between concentration and response. Analyze a minimum of 5 concentration levels. Correlation coefficient (r²) ≥ 0.995.
Range The concentration interval over which the method is precise, accurate, and linear. For assay: 80-120% of the test concentration. For impurities: From reporting level to 120% of the specification.
Accuracy Closeness of test results to the true value. Analyze a minimum of 9 determinations over 3 concentration levels (e.g., 80%, 100%, 120%). Recovery of 98.0% to 102.0% for assay. Recovery may be wider for low-level impurities.
Precision Agreement among a series of measurements. - Repeatability: 6 replicate injections or 6 sample preps. - Intermediate Precision: Repeat on a different day, with a different analyst or instrument. Relative Standard Deviation (RSD) ≤ 2.0% for assay. RSD ≤ 10% for impurities.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated. Based on signal-to-noise ratio (S/N) or standard deviation of the response. Typically S/N ≥ 3.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. Typically S/N ≥ 10, with acceptable precision (e.g., RSD ≤ 10%).

| Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, column temperature, flow rate). | No significant change in results; system suitability parameters remain within limits. |

Conclusion

This application note provides a framework for the reliable detection and quantification of this compound using modern chromatographic techniques. The RP-HPLC-UV method serves as a robust workhorse for routine quality control, while the LC-MS/MS method offers unparalleled sensitivity and specificity for trace-level impurity analysis and definitive identification. The GC-MS method acts as a valuable orthogonal tool for confirmation. The successful implementation and validation of these methods according to the principles outlined will ensure data integrity and support regulatory compliance throughout the drug development lifecycle.

References

  • Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS. (2022). National Institutes of Health (NIH). Available at: [Link]

  • Method 8131: Aniline and Selected Derivatives by Gas Chromatography. (1996). U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • 3-Chloroaniline | C6H6ClN. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. (2023). PubMed Central, National Institutes of Health (NIH). Available at: [Link]

  • ICH Q2(R2) Validation of analytical procedures. (2024). European Medicines Agency (EMA). Available at: [Link]

  • Determination of Aniline Derivatives in Water Samples by High Performance Liquid Chromatography Coupled with On-Line Flow Injection Preconcentration. (2011). Taylor & Francis Online. Available at: [Link]

  • Validation of Analytical Procedures Q2(R2). (2023). International Council for Harmonisation (ICH). Available at: [Link]

  • High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. (2012). ResearchGate. Available at: [Link]

  • LC-MS/MS Method for the Simultaneous Determination of Nitrosamine Impurities in Sartans Drug Substances or Drug Products. U.S. Food and Drug Administration (FDA). Available at: [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). International Council for Harmonisation (ICH). Available at: [Link]

  • 3-Chloro-N,N-bis(2-hydroxyethyl)aniline | C10H14ClNO2. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. (1984). U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • 3-CHLOROANILINE. Ataman Kimya. Available at: [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2024). AMSbio. Available at: [Link]

  • N,N-BIS(2-ACETOXYETHYL)-3-CHLOROANILINE. Global Substance Registration System (GSRS). Available at: [Link]

  • How to detect chloroaniline, chlorobenzene using gas chromatography GC FID? Any ideas about the method setup?. (2012). ResearchGate. Available at: [Link]

  • ICH Guideline Q3B(R2) Impurities in New Drug Products. (2006). European Medicines Agency (EMA). Available at: [Link]

  • HPLC Method for Analysis of Aniline on Primesep 100 Column. SIELC Technologies. Available at: [Link]

  • Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. (2018). Taylor & Francis Online. Available at: [Link]

  • 3-Chloroaniline 108-42-9 wiki. Chemical Search. Available at: [Link]

  • Gas Chromatographic Determination of p-Chloroaniline in a Chlorhexidine Digluconate-Containing Alcohol Foam Surgical Scrub Product. (2013). Journal of AOAC INTERNATIONAL. Available at: [Link]

  • Determination of 4-chloroaniline and its derivatives formed in the interaction of sodium hypochlorite and chlorhexidine by using gas chromatography. (2010). PubMed, National Institutes of Health (NIH). Available at: [Link]

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The Strategic Utility of N,N-Diacetoxyethyl-3-chloroaniline in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive technical guide delineates the synthesis, characterization, and strategic applications of N,N-Diacetoxyethyl-3-chloroaniline, a pivotal intermediate in the synthesis of specialized organic molecules. With a primary focus on its role as a versatile coupling component, this document provides detailed, field-proven protocols for its preparation and subsequent utilization in the synthesis of azo disperse dyes, exemplified by the production of C.I. Disperse Orange 90. This guide is intended for researchers, scientists, and professionals in the fields of organic synthesis, materials science, and drug development, offering in-depth technical insights and validated experimental methodologies.

Introduction: Unveiling a Key Synthetic Building Block

This compound, also known as 2-[2-Acetyloxyethyl-(3-chlorophenyl)-amino]ethylacetate, is a tailored aromatic amine derivative whose structure is primed for strategic deployment in multi-step organic syntheses. The presence of the diacetoxyethyl groups on the nitrogen atom, coupled with the chloro-substituent on the aromatic ring, imparts a unique combination of reactivity and solubility, making it a valuable precursor in the fine chemicals industry.

The acetoxy groups serve a dual function: they act as protecting groups for the more reactive hydroxyl functionalities and modulate the electronic properties of the aniline nitrogen. This modulation is critical in controlling the regioselectivity and reactivity during electrophilic substitution reactions, most notably in azo coupling processes. The chloro-substituent further influences the electronic environment of the benzene ring and contributes to the properties of the final product, such as color fastness in dyes.

This guide will elucidate the synthetic pathway to this compound from its precursors and detail its primary application as a key intermediate in the production of high-performance disperse dyes.

Physicochemical & Spectroscopic Profile

A thorough characterization of this compound is paramount for its effective use in synthesis, ensuring both quality control and predictable reactivity.

PropertyValueSource
Molecular Formula C₁₄H₁₈ClNO₄[1]
Molecular Weight 299.75 g/mol [1]
CAS Number 26692-46-6[2]
Appearance Expected to be a powder or liquid[N/A]
Solubility Soluble in various organic solvents[N/A]

Spectroscopic Data:

While experimental spectra for this compound are not widely published, the expected spectral features can be predicted based on its structure. For empirical validation, the following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would be expected to show signals for the aromatic protons (in the 6.5-7.5 ppm region), two distinct triplets for the -N-CH₂- and -O-CH₂- protons of the ethyl groups, and a sharp singlet for the acetyl methyl protons around 2.0 ppm.

    • ¹³C NMR would display characteristic peaks for the aromatic carbons, the methylene carbons of the ethyl groups, the carbonyl carbons of the acetate groups, and the methyl carbons of the acetate groups.

  • Infrared (IR) Spectroscopy: Key vibrational bands would include C=O stretching from the acetate groups (around 1740 cm⁻¹), C-O stretching (around 1230 cm⁻¹), and C-Cl stretching in the aromatic region.

  • Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M⁺) corresponding to the molecular weight, along with characteristic fragmentation patterns, including the loss of acetyl and acetoxyethyl groups.

Synthetic Pathways and Protocols

The synthesis of this compound is a multi-step process, commencing from the readily available 3-chloroaniline. The overall workflow involves the introduction of the dihydroxyethyl functionalities followed by acetylation.

Caption: Synthetic workflow for this compound.

Protocol 1: Synthesis of 3-Chloro-N,N-bis(2-hydroxyethyl)aniline

This precursor is synthesized via the hydroxyethylation of 3-chloroaniline.

Reaction:

3-Chloroaniline + 2 Ethylene Oxide → 3-Chloro-N,N-bis(2-hydroxyethyl)aniline

Materials:

  • 3-Chloroaniline

  • Ethylene Oxide

  • Acid catalyst (e.g., acetic acid)

  • Reaction vessel (autoclave)

Procedure:

  • Charge a suitable autoclave with 3-chloroaniline and a catalytic amount of acetic acid.

  • Seal the autoclave and purge with an inert gas, such as nitrogen.

  • Introduce ethylene oxide into the autoclave. The molar ratio of ethylene oxide to 3-chloroaniline should be approximately 2.2:1 to ensure complete di-substitution.

  • Heat the reaction mixture to 140-150°C.

  • Maintain the reaction at this temperature with stirring for 6-8 hours, monitoring the pressure within the autoclave.

  • After the reaction is complete, cool the autoclave to room temperature and cautiously vent any unreacted ethylene oxide.

  • The crude product, 3-Chloro-N,N-bis(2-hydroxyethyl)aniline, can be purified by recrystallization or used directly in the next step if of sufficient purity.

Causality Behind Experimental Choices: The use of an autoclave is necessary to handle the gaseous and volatile ethylene oxide at elevated temperatures and pressures. The acidic catalyst protonates the epoxide, making it more susceptible to nucleophilic attack by the aniline nitrogen. A slight excess of ethylene oxide drives the reaction towards the formation of the di-substituted product.

Protocol 2: Synthesis of this compound (Acetylation)

This step involves the esterification of the hydroxyl groups of the precursor with an acetylating agent.

Reaction:

3-Chloro-N,N-bis(2-hydroxyethyl)aniline + 2 Acetic Anhydride → this compound + 2 Acetic Acid

Materials:

  • 3-Chloro-N,N-bis(2-hydroxyethyl)aniline

  • Acetic Anhydride

  • Pyridine (as catalyst and acid scavenger)

  • Suitable solvent (e.g., Dichloromethane or Toluene)

  • Round-bottom flask with reflux condenser

Procedure:

  • In a round-bottom flask, dissolve 3-Chloro-N,N-bis(2-hydroxyethyl)aniline in a suitable solvent such as dichloromethane.

  • Add a slight molar excess of pyridine to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add a slight molar excess (approximately 2.2 equivalents) of acetic anhydride to the cooled solution with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours to ensure complete acetylation.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and wash it sequentially with water, dilute hydrochloric acid (to remove pyridine), and a saturated sodium bicarbonate solution (to neutralize any remaining acid).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

  • The product can be further purified by vacuum distillation or column chromatography if necessary.

Causality Behind Experimental Choices: Acetic anhydride is a common and effective acetylating agent. Pyridine acts as a nucleophilic catalyst, forming a more reactive acetylpyridinium intermediate, and also serves as a base to neutralize the acetic acid byproduct, driving the equilibrium towards the product. The work-up procedure is designed to remove the catalyst, unreacted reagents, and byproducts.

Application in Azo Dye Synthesis: The Case of C.I. Disperse Orange 90

A primary and commercially significant application of this compound is its use as a coupling component in the synthesis of azo disperse dyes. A notable example is C.I. Disperse Orange 90.[3]

Caption: Synthesis of C.I. Disperse Orange 90.

Protocol 3: Synthesis of C.I. Disperse Orange 90

This protocol is a representative procedure based on established principles of azo dye synthesis.[3][4]

Part A: Diazotization of 2,6-Dichloro-4-nitroaniline

  • In a suitable reaction vessel, create a fine suspension of 2,6-dichloro-4-nitroaniline in a mixture of water and concentrated sulfuric acid.

  • Cool the suspension to 0-5°C using an ice-salt bath with vigorous stirring.

  • Prepare a solution of sodium nitrite in water and cool it to 0-5°C.

  • Slowly add the cold sodium nitrite solution to the aniline suspension, ensuring the temperature does not exceed 5°C. The addition should be done subsurface to ensure efficient reaction.

  • Stir the mixture for an additional 30-60 minutes at 0-5°C to ensure complete diazotization. The resulting clear solution of the diazonium salt should be used immediately in the next step.

Part B: Azo Coupling Reaction

  • In a separate vessel, dissolve this compound (the coupling component) in glacial acetic acid.

  • Cool this solution to 0-5°C in an ice bath.

  • Slowly add the freshly prepared, cold diazonium salt solution from Part A to the solution of the coupling component with constant, vigorous stirring.

  • Maintain the temperature at 0-5°C and continue stirring for 2-4 hours. The formation of the orange dye precipitate will be observed.

  • To ensure complete precipitation, the pH of the reaction mixture can be gradually raised to 4-5 by the slow addition of a sodium acetate solution.

  • After stirring for a further 1-2 hours, collect the precipitated C.I. Disperse Orange 90 by filtration.

  • Wash the filter cake thoroughly with cold water until the washings are neutral.

  • Dry the product in a vacuum oven at a moderate temperature (e.g., 60-70°C).

Self-Validating System: The success of the synthesis can be monitored at each stage. The completion of diazotization can be checked by testing for the absence of nitrous acid using starch-iodide paper. The progress of the coupling reaction can be monitored by TLC. The final product should be characterized by its melting point, and spectroscopic methods (UV-Vis, IR, NMR) to confirm its identity and purity.

Conclusion

This compound is a strategically designed intermediate with significant utility in organic synthesis, particularly in the manufacturing of azo disperse dyes. The protocols detailed in this guide provide a robust framework for its synthesis and application, grounded in established chemical principles. The causality-driven explanations for the experimental choices aim to empower researchers to not only replicate these procedures but also to adapt and optimize them for their specific synthetic challenges. The comprehensive characterization data, once fully established through experimental work, will further solidify the role of this compound as a reliable and versatile building block in the toolkit of the modern organic chemist.

References

  • GSRS. (n.d.). N,N-BIS(2-ACETOXYETHYL)-3-CHLOROANILINE. Retrieved January 20, 2026, from [Link]

  • World Dye Variety. (2012, February 21). Disperse Orange 90. Retrieved January 20, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Novel and Facile Synthesis of 1-Benzazepines via Copper-Catalyzed Oxidative C(sp3)-H/C(sp2)-H Cross-Coupling. Retrieved January 20, 2026, from [Link]

  • Studylib. (n.d.). Table (3-3): 1H NMR and 13C NMR spectral for 3. Retrieved January 20, 2026, from [Link]

  • Hangzhou Fucai Chem Co., Ltd. (2019, May 21). Disperse Orange 29 dyes synthesis methods. Retrieved January 20, 2026, from [Link]

  • Google Patents. (n.d.). CN102898868A - Reactive orange dye and preparation method thereof.
  • Google Patents. (n.d.). US5162511A - Nitrosating and diazotizing reagents and reactions.
  • International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Synthesis of Disperse Azo Dyes by using Various Combinations of Base & Coupling Agents. Retrieved January 20, 2026, from [Link]

  • YouTube. (2020, September 11). Acetylation of aniline. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (n.d.). 1 H and 13 C NMR chemical shifts of 1 compared with related heterocycles. Retrieved January 20, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Room temperature diazotization and coupling reaction using DES- Ethanol system. Retrieved January 20, 2026, from [Link]

  • Studylib. (n.d.). N-Acetylation of Aniline: Lab Procedure & Mechanism. Retrieved January 20, 2026, from [Link]

  • Google Patents. (n.d.). CN101774930A - Method for preparing m-chloro aniline.
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  • MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (n.d.). Fourier transform infrared spectroscopy to assess molecular-level changes in microorganisms exposed to nanoparticles. Retrieved January 20, 2026, from [Link]

  • Google Patents. (n.d.). US2894035A - Preparation of m-chloroaniline.
  • Google Patents. (n.d.). CN108117492A - A kind of method for preparing N- ethyl-N hydroxyethyl aniline.
  • Google Patents. (n.d.). US4474987A - Process for preparing N,N-disubstituted p-phenylenediamine derivatives.
  • ResearchGate. (n.d.). Antibacterial and phytochemical analysis of piper nigrum using gas chromatography – mass spectrum and fourier-transform infrared spectroscopy. Retrieved January 20, 2026, from [Link]

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N,N-Diacetoxyethyl-3-chloroaniline: A Detailed Guide for Chemical Synthesis and Application

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive technical guide on the synthesis, properties, and applications of N,N-Diacetoxyethyl-3-chloroaniline, a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development and materials science, this guide offers in-depth protocols, mechanistic insights, and practical data to facilitate its use in the laboratory and beyond.

Introduction: Strategic Importance of this compound

This compound (CAS No. 26692-46-6) is a versatile organic compound valued for its role as a precursor in the synthesis of a variety of more complex molecules.[1] Its structure, featuring a chlorinated aniline core with two N,N-diacetoxyethyl substituents, provides a unique combination of reactivity and solubility that makes it a valuable building block, particularly in the creation of specialized dyes and potentially in the development of pharmaceutical agents. The acetyl groups serve as protecting groups for the hydroxyl functionalities of its precursor, N,N-Bis(2-hydroxyethyl)-3-chloroaniline, allowing for selective reactions at other sites of the molecule. This guide will detail the synthetic pathway from the readily available starting material, 3-chloroaniline, to the target compound and explore its subsequent applications.

Physicochemical Properties and Characterization

A thorough understanding of the physical and chemical properties of this compound and its precursors is essential for safe handling, effective reaction setup, and accurate analysis.

Property3-ChloroanilineN,N-Bis(2-hydroxyethyl)-3-chloroanilineThis compound
CAS Number 108-42-9[2]92-00-226692-46-6[1]
Molecular Formula C₆H₆ClN[2]C₁₀H₁₄ClNO₂C₁₄H₁₈ClNO₄[1]
Molecular Weight 127.57 g/mol [2]215.68 g/mol 299.75 g/mol [1]
Appearance Colorless to light amber liquid[2]White to yellow/orange powder/crystalCrystalline solid
Melting Point -10.4 °C[2]88-92 °CNot specified
Boiling Point 230.5 °C[2]208-213 °C at 4 TorrNot specified
Solubility Sparingly soluble in water; soluble in organic solvents and acids.[3]Soluble in methanol.Soluble in organic solvents.

Spectroscopic Characterization: While specific spectra for this compound are not widely published, characterization would typically involve the following techniques. Predicted shifts and characteristic peaks are noted for guidance.

  • ¹H NMR: Expected signals would include aromatic protons on the chlorophenyl ring, two distinct triplets for the -CH₂- groups of the ethyl chains, and a singlet for the methyl protons of the acetate groups.

  • ¹³C NMR: Signals would correspond to the carbons of the aromatic ring, the methylene carbons of the ethyl groups, the methyl carbons of the acetate groups, and the carbonyl carbons of the acetate groups.[4]

  • IR Spectroscopy: Key vibrational bands would be expected for the C=O stretch of the ester (around 1740 cm⁻¹), C-O stretching of the ester, and aromatic C-H and C=C stretching.[5]

  • Mass Spectrometry: The molecular ion peak would confirm the molecular weight of the compound.

Synthetic Protocols

The synthesis of this compound is a three-step process starting from 3-chloroaniline. The overall workflow is depicted below.

Synthesis_Workflow Start 3-Chloroaniline Step1 Step 1: Hydroxyethylation Start->Step1 Ethylene Oxide or 2-Chloroethanol Intermediate1 N,N-Bis(2-hydroxyethyl) -3-chloroaniline Step1->Intermediate1 Step2 Step 2: Acetylation Intermediate1->Step2 Acetic Anhydride or Acetyl Chloride FinalProduct N,N-Diacetoxyethyl -3-chloroaniline Step2->FinalProduct

Figure 1: Overall synthetic workflow for this compound.

Step 1: Synthesis of N,N-Bis(2-hydroxyethyl)-3-chloroaniline

This initial step involves the N,N-dialkylation of 3-chloroaniline. Two common methods are employed: reaction with ethylene oxide or reaction with 2-chloroethanol. The latter is often preferred for its milder reaction conditions and easier handling in a standard laboratory setting.

Protocol: Hydroxyethylation with 2-Chloroethanol [6]

Causality: This reaction is a nucleophilic substitution where the nitrogen atom of 3-chloroaniline attacks the electrophilic carbon of 2-chloroethanol. A base is required to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and dropping funnel, suspend 3-chloroaniline (1 equivalent) and sodium carbonate (2.2 equivalents) in a suitable solvent such as water or an alcohol/water mixture.

  • Reagent Addition: Heat the mixture to reflux with vigorous stirring. Slowly add 2-chloroethanol (2.2 equivalents) dropwise to the refluxing mixture.

  • Reaction Monitoring: Continue to reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the inorganic salts (sodium carbonate and sodium chloride). The filtrate can then be extracted with an organic solvent like ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude N,N-Bis(2-hydroxyethyl)-3-chloroaniline. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of this compound

The second step is the acetylation of the diol intermediate. This is a standard esterification reaction that can be accomplished using acetic anhydride or acetyl chloride. Acetic anhydride is generally preferred due to its lower volatility and less aggressive reactivity.

Protocol: Acetylation with Acetic Anhydride

Causality: The lone pair of electrons on the oxygen atoms of the hydroxyl groups in N,N-Bis(2-hydroxyethyl)-3-chloroaniline act as nucleophiles, attacking the electrophilic carbonyl carbon of acetic anhydride. This leads to the formation of a tetrahedral intermediate which then collapses, eliminating acetic acid as a byproduct and forming the ester. A base, such as pyridine or triethylamine, can be used to catalyze the reaction and neutralize the acetic acid formed.

  • Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve N,N-Bis(2-hydroxyethyl)-3-chloroaniline (1 equivalent) in a suitable aprotic solvent such as dichloromethane, chloroform, or tetrahydrofuran. Add a catalytic amount of a base like pyridine or triethylamine (0.1-1 equivalent).

  • Reagent Addition: Cool the mixture in an ice bath. Slowly add acetic anhydride (2.2-2.5 equivalents) dropwise to the stirred solution.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours (typically 2-12 hours). Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up and Purification: Upon completion, quench the reaction by the slow addition of water. Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium bicarbonate (to remove excess acetic acid) and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound. The product can be purified by column chromatography on silica gel or by recrystallization.

Acetylation_Mechanism cluster_0 Acetylation of Hydroxyl Group R_OH R-OH Intermediate Tetrahedral Intermediate R_OH->Intermediate Nucleophilic Attack AceticAnhydride Acetic Anhydride (CH₃CO)₂O AceticAnhydride->Intermediate Product R-O-COCH₃ (Ester) Intermediate->Product Elimination Byproduct Acetic Acid CH₃COOH Intermediate->Byproduct

Figure 2: General mechanism for the acetylation of an alcohol using acetic anhydride.

Applications as a Chemical Intermediate

The primary documented application of this compound is as an intermediate in the synthesis of disperse dyes.

Intermediate for Disperse Dyes

Disperse dyes are non-ionic dyes with low water solubility, making them suitable for dyeing hydrophobic fibers like polyester.[7] this compound can be used as a coupling component in the synthesis of azo disperse dyes.[4]

General Workflow for Azo Dye Synthesis:

Azo_Dye_Synthesis AromaticAmine Aromatic Amine (Diazo Component) Diazotization Diazotization (NaNO₂, HCl, 0-5°C) AromaticAmine->Diazotization DiazoniumSalt Diazonium Salt Diazotization->DiazoniumSalt Coupling Coupling Reaction DiazoniumSalt->Coupling AzoDye Azo Disperse Dye Coupling->AzoDye CouplingComponent N,N-Diacetoxyethyl -3-chloroaniline CouplingComponent->Coupling

Figure 3: General workflow for the synthesis of an azo disperse dye.

In this process, an aromatic amine (the diazo component) is converted to a diazonium salt, which then undergoes an electrophilic aromatic substitution reaction with an electron-rich coupling component, in this case, this compound. The resulting azo compound is the disperse dye. The specific color of the dye is determined by the choice of the diazo component and any other substituents on the aromatic rings.

Potential Pharmaceutical Applications

The precursor, 3-chloroaniline, is a known intermediate in the synthesis of various pharmaceuticals, including diuretics and antihypertensives. While direct applications of this compound in pharmaceutical synthesis are not widely documented, its structural similarity to other pharmacologically relevant molecules suggests potential for its use as a scaffold or intermediate in drug discovery programs. The diacetoxyethyl groups could be hydrolyzed back to the diol, which can then be further functionalized.

Safety and Handling

  • 3-Chloroaniline: This starting material is toxic and an irritant. It can cause the formation of methemoglobin, leading to cyanosis.[3] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • N,N-Bis(2-hydroxyethyl)-3-chloroaniline: This intermediate is also classified as toxic if swallowed and can cause skin and serious eye irritation. Similar safety precautions as for 3-chloroaniline should be followed.

  • Acetic Anhydride: This reagent is corrosive and a lachrymator. It reacts exothermically with water. It should be handled with care in a fume hood.

  • General Precautions: All reactions should be carried out in a well-ventilated fume hood. Appropriate PPE should be worn at all times. Consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion

This compound is a valuable chemical intermediate with established applications in the synthesis of disperse dyes and potential for use in other areas of chemical synthesis. This guide provides a detailed and practical framework for its preparation and use, grounded in established chemical principles. By understanding the causality behind the synthetic steps and adhering to the outlined protocols and safety measures, researchers can effectively utilize this compound in their synthetic endeavors.

References

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  • SciSpace. (n.d.). The application of disperse dyes derived from 4-bromoaniline and 3-chloroaniline on to polyester fabric. [Link]

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Application Note & Protocols: Elucidating the Reaction Mechanism and Synthetic Pathway of N,N-Diacetoxyethyl-3-chloroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract and Introduction

N,N-Diacetoxyethyl-3-chloroaniline is an aromatic organic compound that belongs to a class of molecules designed as prodrugs for nitrogen mustard agents.[1] Nitrogen mustards were among the first agents used for cancer chemotherapy and operate by alkylating DNA, ultimately inducing apoptosis in rapidly dividing cells.[2] However, their high reactivity and lack of selectivity can lead to significant toxicity.[3] The design of this compound represents a strategic approach to mitigate this toxicity. By masking the reactive hydroxyl groups of its precursor, N,N-bis(2-hydroxyethyl)-3-chloroaniline, as acetate esters, the molecule's reactivity is attenuated.[4][5]

This application note provides a detailed examination of the multi-stage reaction mechanism associated with this compound, from its synthesis and bioactivation to its ultimate cytotoxic mode of action. We will explore the synthesis of its key precursor, detail the prodrug activation pathway, and elucidate the canonical DNA alkylation mechanism characteristic of aromatic nitrogen mustards.[6] This guide is intended to provide researchers with the foundational knowledge and practical protocols required to work with and understand this class of compounds.

Physicochemical Properties

A summary of the key compounds involved in the synthesis and activation pathway is provided below.

CompoundFormulaMol. Weight ( g/mol )CAS Number
3-ChloroanilineC₆H₆ClN127.57108-42-9
N,N-bis(2-hydroxyethyl)-3-chloroanilineC₁₀H₁₄ClNO₂215.6892-00-2
This compound C₁₄H₁₈ClNO₄ 299.75 Not Available

Overall Pathway: From Synthesis to Cytotoxicity

The utility of this compound is best understood as a multi-step process. It begins with the synthesis of a stable diol intermediate, which is then acetylated to form the prodrug. Following administration, the prodrug undergoes hydrolysis to unmask the diol. For cytotoxic activity, the diol must be converted into a potent alkylating agent, which then cross-links DNA.

G cluster_0 Chemical Synthesis cluster_1 Bioactivation & Action A 3-Chloroaniline B N,N-bis(2-hydroxyethyl) -3-chloroaniline A->B Ethoxylation C N,N-Diacetoxyethyl -3-chloroaniline (Prodrug) B->C Acetylation D N,N-bis(2-hydroxyethyl) -3-chloroaniline C->D Hydrolysis (Esterase) E Activated Nitrogen Mustard (e.g., Dichloro- derivative) D->E In-vivo / Lab Conversion F Aziridinium Ion (Electrophile) E->F Intramolecular Cyclization G DNA Cross-linking & Cell Death F->G DNA Alkylation

Figure 1: Overall workflow from synthesis to biological action.

Reaction Mechanisms

Prodrug Bioactivation: Ester Hydrolysis

The initial step in the activation of this compound within a biological system is the cleavage of its two acetate ester bonds. This reaction is typically catalyzed by ubiquitous intracellular and extracellular esterase enzymes.[7][8] The hydrolysis converts the relatively stable and less reactive prodrug back into its diol precursor, N,N-bis(2-hydroxyethyl)-3-chloroaniline. This unmasking is a critical prerequisite for the subsequent formation of the cytotoxic species.

Formation of the Active Alkylating Agent

The N,N-bis(2-hydroxyethyl)aniline structure itself is not a potent alkylating agent. To become one, the hydroxyl groups must be converted into good leaving groups. In a laboratory setting, this is achieved by reacting the diol with reagents like thionyl chloride (SOCl₂) or methanesulfonyl chloride to produce the corresponding dichloro- or dimesylate- derivative, respectively. This resulting molecule is the active aromatic nitrogen mustard.

Mechanism of DNA Alkylation

The cytotoxic effect of nitrogen mustards stems from their ability to form covalent interstrand cross-links in DNA.[2] This process occurs via a two-step mechanism involving a highly reactive intermediate.

  • Aziridinium Ion Formation: The lone pair of electrons on the aniline nitrogen atom attacks the terminal carbon of one of the 2-chloroethyl side chains in an intramolecular Sₙ2 reaction. This displaces a chloride ion and forms a highly strained, three-membered cyclic ammonium ion known as an aziridinium ion.[6] The presence of the electron-withdrawing chlorine atom on the aromatic ring decreases the nucleophilicity of the nitrogen, thereby reducing its reactivity compared to non-halogenated analogues.[3] This modulation is a key feature in the design of aromatic mustards.[3]

  • First Alkylation: The electrophilic aziridinium ion is readily attacked by a nucleophile. The most common target in DNA is the N7 atom of a guanine base.[6] This attack opens the strained ring and forms a stable covalent bond between the mustard and the DNA.

  • Second Alkylation and Cross-linking: The second 2-chloroethyl arm of the mustard then repeats the process, forming another aziridinium ion. This ion subsequently reacts with another guanine base, typically on the opposite strand of the DNA, resulting in an interstrand cross-link. This covalent link prevents DNA replication and transcription, triggering cellular apoptosis.[2]

Figure 2: Mechanism of DNA alkylation by an aromatic nitrogen mustard.

Experimental Protocols

The following protocols provide methodologies for the synthesis of the diol precursor and its subsequent conversion to the target diacetoxyethyl compound.

Protocol 1: Synthesis of N,N-bis(2-hydroxyethyl)-3-chloroaniline

This protocol is adapted from methods describing the direct hydroxyethylation of an aniline derivative using ethylene oxide.[9]

Materials:

  • 3-Chloroaniline (1.0 eq)

  • Ethylene oxide (2.2 eq)

  • Pressurized reaction vessel

  • Solvent (e.g., water or none)

  • Heating and stirring apparatus

Procedure:

  • Charge a suitable pressurized reaction vessel with 3-chloroaniline (1.0 eq).

  • Seal the vessel and heat the contents to 140-150°C with vigorous stirring.

  • Slowly introduce ethylene oxide (2.2 eq) into the reactor over a period of 6-8 hours, carefully maintaining the temperature and monitoring the internal pressure.

  • After the addition is complete, maintain the reaction mixture at 140-150°C for an additional 60 minutes to ensure the reaction goes to completion.

  • Cool the reactor to room temperature and carefully vent any residual ethylene oxide in a fume hood.

  • The resulting product, N,N-bis(2-hydroxyethyl)-3-chloroaniline, is typically of high purity but can be further purified by vacuum distillation or recrystallization if necessary. The reported yield for this method is typically very high, often exceeding 98%.[9]

Protocol 2: Synthesis of this compound

This protocol describes a standard esterification (acetylation) of the diol precursor.

Materials:

  • N,N-bis(2-hydroxyethyl)-3-chloroaniline (1.0 eq)

  • Acetic anhydride (2.5 eq)

  • Pyridine (catalytic amount, or as solvent)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Stirring apparatus, ice bath

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

Procedure:

  • Dissolve N,N-bis(2-hydroxyethyl)-3-chloroaniline (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stirrer. Add a catalytic amount of pyridine.

  • Cool the flask in an ice bath to 0°C.

  • Slowly add acetic anhydride (2.5 eq) dropwise to the stirred solution. An exothermic reaction may be observed.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution to neutralize the excess acetic anhydride and acetic acid byproduct.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purify the crude this compound by column chromatography on silica gel to obtain the final product.

Conclusion

This compound serves as an exemplary model of a prodrug strategy for aromatic nitrogen mustards. Its reaction mechanism is a sequence of planned events: synthetic formation, controlled bioactivation via hydrolysis, and conversion to a reactive species that ultimately executes a highly specific and potent cytotoxic function through DNA cross-linking. Understanding this entire pathway is crucial for the rational design and development of next-generation alkylating agents with improved therapeutic indices. The protocols provided herein offer a reliable basis for the synthesis and further investigation of this and related compounds.

References

  • Wikipedia. (n.d.). Nitrogen mustard. Retrieved from [Link]

  • Hsiao, C. J., et al. (2014). Aromatic Nitrogen Mustard-Based Prodrugs: Activity, Selectivity, and the Mechanism of DNA Cross-Linking. Chemistry – An Asian Journal, 9(8), 2164-2173. Retrieved from [Link]

  • Williamson, C. E., & Witten, B. (1967). Reaction Mechanism of Some Aromatic Nitrogen Mustards. Cancer Research, 27(1), 33-38. Retrieved from [Link]

  • Mauger, A. B., et al. (2004). Self-Immolative Nitrogen Mustard Prodrugs for Suicide Gene Therapy. Journal of Medicinal Chemistry, 47(13), 3465-3473. Retrieved from [Link]

  • Singh, R., et al. (2022). Nitrogen Mustard: a Promising Class of Anti-Cancer Chemotherapeutics – a Review. Current Pharmaceutical Design, 28(1), 1-15. Retrieved from [Link]

  • Blackman, T. J., et al. (2011). A Novel Design Strategy for Stable Metal Complexes of Nitrogen Mustards as Bioreductive Prodrugs. Journal of Medicinal Chemistry, 54(17), 6082-6091. Retrieved from [Link]

  • Wang, Z., et al. (2021). Therapeutic Potential of Nitrogen Mustard Based Hybrid Molecules. Frontiers in Chemistry, 9, 747501. Retrieved from [Link]

  • Anlezark, G. M., et al. (2002). Mustard prodrugs for activation by Escherichia coli nitroreductase in gene-directed enzyme prodrug therapy. Journal of Medicinal Chemistry, 45(11), 2379-2388. Retrieved from [Link]

  • Gnanaraj, J., et al. (2015). Redox activation of metal-based prodrugs as a strategy for drug delivery. Dalton Transactions, 44(12), 5258-5273. Retrieved from [Link]

  • PureSynth. (2026). NN-Bis(2-Hydroxyethyl)-3-Chloroaniline 90.0%(GC). Retrieved from [Link]

  • SINOPEG. (n.d.). N,N-Bis(2-hydroxyethyl)-3-chloroaniline. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). N,N-BIS(2-ACETOXYETHYL)-3-CHLOROANILINE. Retrieved from [Link]

  • ARKIVOC. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Retrieved from [Link]

  • ARKIVOC. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles (PDF). Retrieved from [Link]

  • PubChem. (n.d.). 3-Chloro-N,N-bis(2-hydroxyethyl)aniline. Retrieved from [Link]

  • Yang, J. J., et al. (1995). A kinetic study of the hydrolysis of the N-tosylalanine ester of 3-hydroxy-5-phenylpyrrole and related compounds by human leukocyte elastase. Analytical Biochemistry, 232(1), 125-131. Retrieved from [Link]

  • Ataman Kimya. (n.d.). 3-CHLOROANILINE. Retrieved from [Link]

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Application Note: GC-MS Analysis of N,N-Diacetoxyethyl-3-chloroaniline via a Two-Step Derivatization Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust and detailed protocol for the analysis of N,N-Diacetoxyethyl-3-chloroaniline, a tertiary amine and halogenated aniline derivative. Direct analysis of this compound by gas chromatography-mass spectrometry (GC-MS) is challenging due to its polarity and thermal lability. To overcome these limitations, a two-step derivatization procedure has been developed. The protocol involves an initial alkaline hydrolysis of the acetate ester groups to yield N,N-bis(2-hydroxyethyl)-3-chloroaniline, followed by silylation of the resulting hydroxyl groups to form a volatile and thermally stable trimethylsilyl (TMS) derivative. This method provides excellent chromatographic resolution and mass spectral characteristics suitable for sensitive and reliable quantification and identification.

Introduction: The Rationale for Derivatization

This compound is a complex organic molecule whose analysis is critical in various research and development sectors, including pharmaceutical and chemical manufacturing. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, direct GC-MS analysis of polar and thermally sensitive molecules like this compound is often impractical. The presence of polar functional groups can lead to poor peak shape, low sensitivity, and on-column degradation.

Derivatization is a chemical modification process that transforms an analyte into a more volatile and thermally stable derivative, making it amenable to GC-MS analysis.[1] For this compound, a two-step derivatization strategy is proposed:

  • Alkaline Hydrolysis: The two acetate ester groups are hydrolyzed to their corresponding primary alcohols. This step is crucial as it exposes the hydroxyl groups for the subsequent derivatization. Alkaline hydrolysis is preferred over acidic hydrolysis as it is a one-way reaction, ensuring complete conversion.[2][3]

  • Silylation: The resulting diol, N,N-bis(2-hydroxyethyl)-3-chloroaniline, is then derivatized using a silylating agent. Silylation involves the replacement of the active hydrogen atoms of the hydroxyl groups with a trimethylsilyl (TMS) group.[4][5] This process significantly reduces the polarity and increases the volatility of the molecule, leading to improved chromatographic performance.[6] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a widely used and effective silylating reagent for this purpose.

This two-step approach ensures the formation of a single, stable derivative with excellent properties for GC-MS analysis.

Experimental Workflow

The overall experimental workflow is depicted in the following diagram:

DerivatizationWorkflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample containing This compound Hydrolysis Alkaline Hydrolysis Sample->Hydrolysis NaOH, Heat Extraction Liquid-Liquid Extraction Hydrolysis->Extraction Ethyl Acetate Drying Evaporation to Dryness Extraction->Drying N2 stream Silylation Silylation with BSTFA Drying->Silylation BSTFA, Pyridine, Heat GCMS GC-MS Analysis Silylation->GCMS Data Data Processing GCMS->Data

Caption: Overall workflow for the derivatization and analysis of this compound.

Detailed Protocols

3.1. Step 1: Alkaline Hydrolysis of this compound

This protocol describes the hydrolysis of the acetate ester groups to form N,N-bis(2-hydroxyethyl)-3-chloroaniline.

Materials:

  • Sample containing this compound

  • Sodium hydroxide (NaOH) solution, 1 M

  • Ethyl acetate, HPLC grade

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator or nitrogen stream evaporator

Procedure:

  • Transfer a known quantity of the sample (e.g., 10 mg) to a 50 mL round-bottom flask.

  • Add 10 mL of 1 M NaOH solution to the flask.

  • Attach the reflux condenser and heat the mixture to 80°C using a heating mantle.

  • Maintain the reaction at 80°C for 1 hour with gentle stirring.

  • After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

  • Extract the aqueous solution three times with 15 mL portions of ethyl acetate.

  • Combine the organic extracts and wash with 20 mL of deionized water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the solution and evaporate the solvent to dryness under a gentle stream of nitrogen or using a rotary evaporator. The residue contains N,N-bis(2-hydroxyethyl)-3-chloroaniline.[7][8]

3.2. Step 2: Silylation of N,N-bis(2-hydroxyethyl)-3-chloroaniline

This protocol details the derivatization of the hydroxyl groups of the hydrolysis product using BSTFA.

Materials:

  • Dried residue from the hydrolysis step

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous pyridine

  • GC vials (2 mL) with screw caps and septa

  • Heating block or oven

Procedure:

  • Ensure all glassware is scrupulously dry to prevent hydrolysis of the silylating reagent.[4]

  • Transfer the dried residue from the hydrolysis step into a 2 mL GC vial.

  • Add 100 µL of anhydrous pyridine to dissolve the residue.

  • Add 200 µL of BSTFA (with 1% TMCS) to the vial.

  • Tightly cap the vial and vortex briefly to ensure thorough mixing.

  • Heat the vial at 70°C for 30 minutes in a heating block or oven.[9]

  • Allow the vial to cool to room temperature before GC-MS analysis.

GC-MS Analysis

The following table summarizes the recommended GC-MS parameters for the analysis of the silylated derivative.

Parameter Value
Gas Chromatograph Agilent 8890 GC or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
GC Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injector Temperature 280°C
Injection Volume 1 µL
Injection Mode Splitless
Carrier Gas Helium
Flow Rate 1.0 mL/min
Oven Program Initial temp: 100°C, hold for 2 min
Ramp: 15°C/min to 300°C
Hold at 300°C for 5 min
MS Transfer Line 280°C
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Scan Range 50-550 m/z

Expected Results and Data Interpretation

The two-step derivatization process is expected to yield N,N-bis(2-trimethylsilyloxyethyl)-3-chloroaniline. The structure of the final derivative is shown below.

Caption: Structure of the final TMS-derivatized product for GC-MS analysis.

The resulting TMS-derivatized compound will exhibit a significantly lower boiling point and reduced polarity, leading to a sharp, symmetrical peak in the gas chromatogram. The mass spectrum obtained under electron ionization will show characteristic fragmentation patterns, including a molecular ion peak and fragments corresponding to the loss of methyl groups (M-15) and the trimethylsilyl group. These fragmentation patterns are invaluable for structural confirmation and unequivocal identification of the analyte.

Conclusion

The described two-step derivatization protocol, involving alkaline hydrolysis followed by silylation, provides a reliable and effective method for the analysis of this compound by GC-MS. This approach successfully addresses the challenges associated with the direct analysis of this polar and thermally labile compound. The resulting TMS derivative exhibits excellent chromatographic and mass spectrometric properties, enabling sensitive and accurate quantification and identification. This application note serves as a comprehensive guide for researchers and analysts in the fields of pharmaceutical development, chemical synthesis, and quality control.

References

  • Benchchem. (2025). Protocol for Trimethylsilyl (TMS) Derivatization using BSTFA and MSTFA for GC-MS Analysis. Benchchem.
  • Villas-Bôas, S. G., Smart, K. F., Sivakumaran, S., & Lane, G. A. (2005). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?
  • Sigma-Aldrich. (n.d.).
  • X-MOL. (n.d.). Mastering Silylation: A Guide to MSTFA for GC-MS Analysis. X-MOL.
  • Deister, U., & Neidhart, B. (2002). Quantification of silylated organic compounds using gas chromatography coupled to ICP-MS.
  • The Science Publications. (2012). GC-MS Analysis and PLS-DA Validation of the Trimethyl Silyl-Derivatization Techniques.
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  • Restek. (n.d.).
  • PureSynth. (n.d.). NN-Bis(2-Hydroxyethyl)-3-Chloroaniline 90.0%(GC). PureSynth.
  • NIST. (1983).
  • SSRG International Journal of Applied Chemistry. (2019). Determination of rate of reaction and rate constant of the hydrolysis of ester (ethyl acetate) with alkali(sodium hydroxide). SSRG-IJAC.
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  • Benchchem. (2025). An In-depth Technical Guide to 3-Chloro-N,N-bis(2-hydroxyethyl)aniline (CAS No. 92-00-2). Benchchem.
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  • McDougal, P. G., & Rico, J. G. (1986). A convenient procedure for the monosilylation of symmetric 1,n-diols. The Journal of Organic Chemistry, 51(17), 3388-3390.
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  • Brazilian Journal of Analytical Chemistry. (2023). Evaluation of the Effect of Silylation in the Development of an Analytical Method for the Determination of UV Filters and Hormones by GC-MS. BrJAC.
  • YouTube. (2015, December 16). Esters 6. Alkaline hydrolysis of esters (inc.

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Application Notes & Protocols: The Strategic Role of N,N-Diacetoxyethyl-3-chloroaniline in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Pivotal Intermediate

N,N-Diacetoxyethyl-3-chloroaniline, a derivative of 3-chloroaniline, serves as a highly strategic and versatile intermediate in the multi-step synthesis of complex active pharmaceutical ingredients (APIs). While not an active drug itself, its unique structure—featuring a chloro-substituted aromatic ring and diacetyl-protected hydroxyethyl groups—provides a stable and reactive platform for constructing molecules of significant therapeutic value. Its primary and most notable application is in the synthesis of the nitrogen mustard alkylating agent, Bendamustine , a cornerstone therapy for treating chronic lymphocytic leukemia (CLL), non-Hodgkin's lymphoma, and multiple myeloma.[1][2]

This guide provides an in-depth exploration of the synthetic utility of this compound and its immediate precursors. We will dissect the causality behind its use, present detailed, field-tested protocols for its synthesis and subsequent conversion, and offer insights grounded in the principles of process chemistry and drug development.

Compound Profile: this compound
IUPAC Name 2-[N-(2-acetoxyethyl)-3-chloroanilino]ethyl acetate
Molecular Formula C₁₄H₁₈ClNO₄[3]
Molecular Weight 299.75 g/mol [3]
CAS Number Not broadly listed; often generated and used in situ or as a transient intermediate. The diol precursor, 3-Chloro-N,N-bis(2-hydroxyethyl)aniline, is CAS 92-00-2.[4]
Structure SMILES: CC(=O)OCCN(CCOC(=O)C)c1cccc(c1)Cl[3]

The Synthetic Rationale: Designing the Bendamustine Backbone

The efficacy of Bendamustine hinges on its bifunctional structure: a benzimidazole ring system that mimics purine analogs and a reactive N,N-bis(2-chloroethyl)amino group (a nitrogen mustard) that alkylates DNA, inducing apoptosis in cancer cells.[1] The synthesis of this molecule is a masterclass in strategic functional group manipulation, where intermediates like this compound play a crucial, albeit transient, role.

Causality of Component Selection:

  • 3-Chloroaniline Core: This starting material provides the foundational aromatic ring with the chlorine atom correctly positioned for the subsequent cyclization steps that form the benzimidazole core of Bendamustine.[5] Its commercial availability and well-understood reactivity make it an ideal starting point.[5][6]

  • N,N-bis(2-hydroxyethyl) Moiety: The two hydroxyethyl groups are the direct precursors to the cytotoxic "warhead" of Bendamustine. These hydroxyl groups are readily converted into chlorides in a later synthetic step, creating the DNA-alkylating functionality.

  • Diacetoxy Protection Strategy: The hydroxyl groups of the precursor, N,N-Bis(2-hydroxyethyl)-3-chloroaniline, can be nucleophilic and may interfere with subsequent reactions. Converting them to acetate esters (forming this compound) serves as a classic protection strategy. The acetoxy groups are less nucleophilic, rendering the intermediate more stable and preventing unwanted side reactions during the construction of the benzimidazole portion of the molecule. These protecting groups can be readily removed (hydrolyzed) under acidic conditions, often concurrently with the final chlorination step.

The overall synthetic logic is to build the stable benzimidazole portion of the molecule first, using a stable, protected aniline derivative, and then perform the critical, activating transformation of the diol/diacetate to the dichloro "warhead" in a final step.

G cluster_0 Precursor Synthesis cluster_1 Protection Step cluster_2 API Synthesis A 3-Chloroaniline C N,N-Bis(2-hydroxyethyl) -3-chloroaniline (Diol Precursor) A->C Hydroxyethylation B Ethylene Oxide or 2-Chloroethanol B->C E N,N-Diacetoxyethyl -3-chloroaniline (Protected Intermediate) C->E Acetylation D Acetic Anhydride D->E G Protected Bendamustine Ester E->G Coupling & Cyclization F Benzimidazole Butyric Acid Ester F->G I Bendamustine HCl (Final API) G->I 1. Hydrolysis 2. Chlorination H Thionyl Chloride (SOCl₂) H->I

Caption: High-level workflow for Bendamustine synthesis.

Core Synthetic Protocols

The following protocols are grounded in established synthetic routes described in the chemical literature and patent filings.[1][7][8] They are intended for skilled synthetic chemists in a controlled laboratory environment.

Protocol 1: Synthesis of N,N-Bis(2-hydroxyethyl)-3-chloroaniline (Diol Precursor)

Principle: This protocol describes the nucleophilic addition of 3-chloroaniline to ethylene oxide, a highly efficient method for di-hydroxyethylation.[8] The reaction is autocatalytic but often performed with mild acid catalysis to ensure completion.

Reagents & Materials
3-ChloroanilineEthylene Oxide (gas or solution)
Glacial Acetic AcidWater
Reaction Vessel (Autoclave)Diethyl Ether / Ethyl Acetate
Rotary EvaporatorAnhydrous Sodium Sulfate

Step-by-Step Methodology:

  • Reaction Setup: In a suitable autoclave or high-pressure reaction vessel, charge 3-chloroaniline (1.0 eq) and water.

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (approx. 0.05 eq).

  • Ethoxylation: Seal the vessel and introduce ethylene oxide (2.2 - 2.5 eq) while maintaining the temperature between 140-150°C.[8] The pressure will increase; monitor according to vessel specifications.

    • Causality: The high temperature and pressure are necessary to facilitate the ring-opening of the ethylene oxide epoxide by the less nucleophilic aromatic amine. The slight excess of ethylene oxide drives the reaction to completion.

  • Reaction Monitoring: Maintain the reaction for 6-8 hours or until TLC/GC-MS analysis shows complete consumption of the starting material.

  • Work-up: Cool the reactor to room temperature and vent any excess ethylene oxide safely. Transfer the reaction mixture to a separatory funnel.

  • Extraction: Extract the aqueous mixture with ethyl acetate or diethyl ether (3x volumes). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Validation: The resulting oil or low-melting solid is N,N-Bis(2-hydroxyethyl)-3-chloroaniline. Confirm identity and purity (>95%) via ¹H NMR and GC-MS before proceeding.

Protocol 2: Synthesis of Bendamustine via the Diol Intermediate

Principle: This protocol outlines the key steps to synthesize Bendamustine hydrochloride from the diol precursor. It involves the chlorination of the hydroxyl groups using thionyl chloride, followed by hydrolysis of the ester intermediate.[1][7] The diacetoxy intermediate represents an alternative protected form, but many established syntheses proceed directly from the diol.

Reagents & Materials
Ethyl 4-[5-(N,N-bis(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl]butanoateThionyl Chloride (SOCl₂)
Chloroform (or other chlorinated solvent)Concentrated Hydrochloric Acid (HCl)
Round-bottom flask with reflux condenserAcetone (cold)
Ice BathMagnetic Stirrer

Step-by-Step Methodology:

  • Dissolution: Dissolve the Bendamustine diol ester precursor (1.0 eq) in anhydrous chloroform in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cooling: Place the flask in an ice bath and cool the solution to 0-5°C.

    • Causality: The reaction of alcohols with thionyl chloride is highly exothermic. Cooling is critical to control the reaction rate, prevent side reactions, and minimize the formation of impurities.

  • Chlorination: Slowly add thionyl chloride (2.1-2.5 eq) dropwise to the cooled solution over 30-40 minutes, ensuring the internal temperature does not exceed 5°C.[1]

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5°C for 1 hour, then warm to room temperature and stir for an additional 20-24 hours.[7] Monitor progress by TLC or HPLC until the starting material is consumed.

  • Hydrolysis: Carefully add concentrated hydrochloric acid to the reaction mixture. Heat the mixture to reflux (approx. 90-95°C) for 3-4 hours.[1][2] This step simultaneously hydrolyzes the ethyl ester to a carboxylic acid and ensures the final product is the hydrochloride salt.

  • Isolation & Precipitation: Cool the reaction mixture. A significant portion of the solvent can be removed under reduced pressure to facilitate precipitation.[2] Add cold water or cold acetone to fully precipitate the Bendamustine hydrochloride product.

  • Purification: Collect the off-white solid by vacuum filtration. Wash the filter cake with cold water and then cold acetone to remove residual impurities.[2]

  • Validation: Dry the product under vacuum. The final API should be characterized by HPLC (purity >99%), ¹H NMR, and mass spectrometry to confirm its identity and quality.

G start Dissolve Diol Precursor in Chloroform cool Cool to 0-5°C in Ice Bath start->cool add_socl2 Add Thionyl Chloride (SOCl₂) Dropwise cool->add_socl2 Control Exotherm react_cold Stir at 0-5°C for 1 hour add_socl2->react_cold react_warm Stir at 25°C for 20-24 hours react_cold->react_warm Ensure Completion add_hcl Add Conc. HCl & Reflux (90-95°C) react_warm->add_hcl Chlorination Complete concentrate Cool & Remove Solvent (Reduced Pressure) add_hcl->concentrate Ester Hydrolysis precipitate Precipitate with Cold Water/Acetone concentrate->precipitate filter Filter Solid Product & Wash precipitate->filter dry Dry Under Vacuum filter->dry end Bendamustine HCl (API) dry->end

Caption: Experimental workflow for the chlorination and hydrolysis step.

Analytical Characterization

Rigorous analytical control is essential at each stage of the synthesis to ensure the purity and identity of the intermediates and the final API.

Technique Purpose Typical Observations
GC-MS Monitor reaction progress; identify starting materials, intermediates, and byproducts.[9][10]Appearance of a peak with the correct mass-to-charge ratio for the target compound and disappearance of the starting material's peak.
¹H NMR Structural confirmation of intermediates and final product.Chemical shifts and splitting patterns consistent with the expected molecular structure (e.g., presence of aromatic protons, ethyl groups, and acetyl methyls).[2]
HPLC Determine purity of the final API and key intermediates.[11]A single major peak for the target compound, typically with purity >99% for the final API. Used to quantify impurities.
FT-IR Functional group analysis.Disappearance of O-H stretch (from diol) and appearance of C=O stretch (for diacetate) or confirmation of the carboxylic acid in the final product.

Safety and Handling Precautions

The synthesis of Bendamustine involves hazardous materials that require strict safety protocols.

  • 3-Chloroaniline: Toxic if swallowed, inhaled, or in contact with skin.[12] May cause damage to organs through prolonged exposure and is toxic to aquatic life.[12][13] It is a suspected mutagen and can cause methemoglobinemia.[13]

  • Ethylene Oxide: Extremely flammable, carcinogenic, and a known mutagen. Must be handled in a closed system by trained personnel.

  • Thionyl Chloride: Highly corrosive and reacts violently with water, releasing toxic gases (SO₂ and HCl). Causes severe skin and eye burns and respiratory irritation.[1] All manipulations must be performed in a certified chemical fume hood.

  • Nitrogen Mustards (Bendamustine): As a DNA alkylating agent, the final product is cytotoxic and must be handled with appropriate containment measures (e.g., glove box) to prevent exposure.

  • Personal Protective Equipment (PPE): At all stages, appropriate PPE is mandatory, including chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[13][14] Respiratory protection may be required for handling volatile or powdered substances.[12]

Emergency Procedures:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water.[15]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[12]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[13]

Conclusion

This compound, along with its diol precursor, represents a critical building block in medicinal chemistry. Its utility is most profoundly demonstrated in the synthesis of Bendamustine, where it enables the controlled and strategic assembly of a complex, life-saving therapeutic. Understanding the rationale behind its use—from core structure to protecting group strategy—and adhering to rigorous, well-defined protocols are paramount for the successful and safe production of such vital pharmaceuticals. The principles illustrated in this guide underscore the elegance and precision required in modern drug development.

References

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  • New Drug Approvals. (n.d.). Bendamustine hydrochloride.
  • gsrs. (n.d.). N,N-BIS(2-ACETOXYETHYL)-3-CHLOROANILINE.
  • Carl ROTH. (2025). Safety Data Sheet: 3-Chloroaniline.
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  • ILO-WHO. (n.d.). ICSC 0130 - 3-CHLOROANILINE.
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  • ResearchGate. (n.d.). Synthesis of a potential bendamustine deschloro dimer impurity.
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Application Notes: N,N-Diacetoxyethyl-3-chloroaniline in the Synthesis of High-Performance Disperse Dyes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of N,N-Diacetoxyethyl-3-chloroaniline as a Coupling Component

This compound is a specialized aromatic amine derivative that serves as a crucial intermediate in the synthesis of disperse dyes.[1] Disperse dyes are non-ionic colorants with low water solubility, making them ideal for dyeing hydrophobic synthetic fibers like polyester, nylon, and acetate. The structure of this compound, featuring two acetoxyethyl groups on the nitrogen atom, enhances the dye's affinity for these fibers and can improve key performance characteristics such as sublimation fastness and light fastness.

The core utility of this compound in dye synthesis lies in its function as a coupling component . In the classical two-step diazotization-coupling reaction that forms azo dyes, this molecule provides the electron-rich aromatic ring necessary for electrophilic substitution by a diazonium ion. The N,N-diacetoxyethyl groups are strong activating groups, directing the incoming diazonium salt to the para position (position 4) of the aniline ring, ensuring a specific and high-yield reaction. The presence of the chlorine atom at the meta position (position 3) also influences the final shade and properties of the dye.

These application notes provide a comprehensive overview, a detailed experimental protocol for the synthesis of a representative disperse dye, and insights into the causality behind the procedural steps for researchers in synthetic chemistry and materials science.

Physicochemical Properties and Specifications

Understanding the properties of the intermediate is critical for its effective use.

PropertyValueSource(s)
Synonyms m-Chlorophenyl diethanolamine diacetate; N,N-Bis(2-acetoxyethyl)-m-chloroaniline[1]
CAS Number 26692-46-6[1]
Molecular Formula C₁₄H₁₈ClNO₄[2]
Molecular Weight 299.75 g/mol [2]
Appearance Powder[1]
Purity Typically ~60% (may vary by supplier)[1]
Precursor Compound N,N-Bis(2-hydroxyethyl)-3-chloroaniline (CAS: 92-00-2)[3][4]

Core Principle: The Azo Coupling Reaction

The synthesis of azo dyes is a cornerstone of industrial organic chemistry. The process involves two primary stages:

  • Diazotization: A primary aromatic amine (the diazo component) is treated with nitrous acid (generated in situ from sodium nitrite and a strong mineral acid) at low temperatures (0–5 °C) to form a highly reactive diazonium salt.[5]

  • Azo Coupling: The diazonium salt, a weak electrophile, is then reacted with an electron-rich aromatic compound (the coupling component), such as this compound. This electrophilic aromatic substitution reaction forms the characteristic azo group (-N=N-), which is the primary chromophore responsible for the dye's color.[5][6]

The general reaction mechanism is illustrated below.

G cluster_0 Part 1: Diazotization cluster_1 Part 2: Azo Coupling Diazo_Component Primary Aromatic Amine (e.g., 4-Nitroaniline) Reagents_1 NaNO₂ + HCl (aq) 0-5 °C Diazo_Component->Reagents_1 Diazonium_Salt Aryl Diazonium Salt [Ar-N₂]⁺Cl⁻ Reagents_1->Diazonium_Salt Azo_Dye Final Azo Disperse Dye (Ar-N=N-Ar') Diazonium_Salt->Azo_Dye Reacts with Coupling_Component Coupling Component (this compound) Coupling_Component->Azo_Dye Electrophilic Aromatic Substitution

Caption: General mechanism for azo dye synthesis.

Detailed Application Protocol: Synthesis of a Representative Red Disperse Dye

This protocol describes the synthesis of a red disperse dye using 4-nitroaniline as the diazo component and this compound as the coupling component.

Materials and Reagents
  • 4-Nitroaniline

  • This compound

  • Concentrated Hydrochloric Acid (HCl, 37%)

  • Sodium Nitrite (NaNO₂)

  • Ammonium Sulfamate or Urea (for quenching excess nitrous acid)

  • Sodium Acetate

  • Methanol

  • Deionized Water

  • Ice

Experimental Workflow

Caption: Step-by-step workflow for dye synthesis.

Step-by-Step Methodology

Part A: Diazotization of 4-Nitroaniline

  • Preparation: In a 250 mL beaker, carefully add 5.0 mL of concentrated HCl to 50 mL of deionized water. Add 1.38 g (0.01 mol) of 4-nitroaniline to this solution. Stir to create a fine suspension.

    • Causality: The amine must be dissolved in a strong acid to form its hydrochloride salt, which is necessary for the reaction with nitrous acid.

  • Cooling: Cool the suspension to 0–5 °C in an ice-salt bath with continuous magnetic stirring. It is critical to maintain this low temperature to prevent the decomposition of the unstable diazonium salt that will be formed.[5]

  • Nitrite Addition: In a separate beaker, dissolve 0.72 g (0.0105 mol) of sodium nitrite in 10 mL of deionized water. Add this sodium nitrite solution dropwise to the cold aniline suspension over 15-20 minutes. Keep the thermometer in the reaction mixture and ensure the temperature does not rise above 5 °C.

    • Causality: A slight molar excess of sodium nitrite ensures complete conversion of the primary amine. Slow, dropwise addition is essential to control the exothermic reaction and maintain the low temperature.

  • Reaction Completion: Stir the mixture for an additional 30 minutes after the addition is complete. The solution should become clear, indicating the formation of the diazonium salt. A small piece of starch-iodide paper can be used to test for excess nitrous acid (a blue-black color indicates its presence). If present, add a small amount of ammonium sulfamate or urea to quench it.

    • Causality: Excess nitrous acid can lead to unwanted side reactions during the coupling stage.

Part B: Azo Coupling

  • Coupling Solution: In a 500 mL beaker, dissolve 3.0 g (0.01 mol) of this compound in 50 mL of methanol or glacial acetic acid.

  • Cooling: Cool this solution to 0–5 °C in an ice bath.

  • Coupling Reaction: Slowly add the cold diazonium salt solution (from Part A) to the stirred coupling component solution over 30 minutes. A colored precipitate should form immediately.[5]

    • Causality: The coupling reaction is pH-dependent. For coupling to an amine, a slightly acidic medium (pH 4-5) is optimal. The reaction mixture can be buffered by adding sodium acetate to maintain this pH.

  • Completion: Continue stirring the reaction mixture in the ice bath for 2-3 hours to ensure the coupling reaction goes to completion.

Part C: Isolation and Purification

  • Filtration: Isolate the crude dye precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with several portions of cold deionized water until the filtrate is neutral and colorless. This removes residual acids and salts.

  • Drying: Dry the purified product in a vacuum oven at 60 °C.

  • Characterization: The final product can be characterized using FT-IR, ¹H NMR, ¹³C NMR, and UV-Visible spectroscopy to confirm its structure and assess its spectral properties, as is standard practice for newly synthesized dyes.[7]

Application on Polyester Fabric

The synthesized disperse dye can be applied to polyester fabric to assess its dyeing characteristics.

  • Dye Dispersion: A dye dispersion is prepared by grinding the dye (e.g., 0.1 g) with a dispersing agent (e.g., sodium lignin sulfonate) and a small amount of water to form a fine paste, which is then diluted.[8]

  • Dye Bath: The dye dispersion is added to a dye bath with a specific liquor ratio (e.g., 1:50).[8] The pH is typically adjusted to be slightly acidic.

  • Dyeing Process: The polyester fabric is introduced into the dye bath, and the temperature is gradually raised to 130 °C under pressure (high-temperature dyeing method) and held for 60 minutes.

  • Post-Treatment: After dyeing, the fabric is rinsed, subjected to a reduction clearing process to remove surface dye, and finally washed and dried.

  • Fastness Testing: The dyed fabric should be tested for color fastness to washing, light, and sublimation according to standard ISO or AATCC methods.[9]

Safety and Handling

  • Aromatic amines and their derivatives can be toxic and should be handled with care. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • The diazotization reaction should be performed in a well-ventilated fume hood.

  • Diazonium salts can be explosive when dry. Never isolate the diazonium salt. Use the solution immediately after preparation.

  • Handle concentrated acids with extreme caution.

Conclusion

This compound is a valuable and versatile coupling component for the synthesis of azo disperse dyes. Its structure allows for the creation of dyes with strong affinity for synthetic fibers and desirable fastness properties. The protocol provided herein, grounded in the fundamental principles of diazotization and azo coupling, offers a reliable framework for researchers to synthesize and evaluate novel colorants for advanced textile and materials applications.

References

  • The application of disperse dyes derived from 4-bromoaniline and 3-chloroaniline on to polyester fabric. (n.d.). SciSpace. Retrieved January 20, 2026, from [Link]

  • SYNTHESIS OF SOME NEW AZO DYES DERIVED FROM 4, 4' -(2, 2, 2- TRICHLOROETHANE -1, 1-DIYL) -BIS (CHLOROBENZENE) AND THEIR BIOLOG. (n.d.). Plant Archives. Retrieved January 20, 2026, from [Link]

  • Synthesis of Disperse Azo Dyes by using Various Combinations of Base & Coupling Agents. (n.d.). International Journal of Innovative Research in Science, Engineering and Technology. Retrieved January 20, 2026, from [Link]

  • Synthesis and Application of Hetaryl Disazo Disperse Dyes Derived from 2-Amino-5-Mercapto-1,3,4-Thiadiazole and 3-Chloroaniline on Synthetic Polymer-Fibres. (n.d.). Chemistry and Materials Research. Retrieved January 20, 2026, from [Link]

  • N N Di Acetoxyethyl M Chloroaniline, For INTERMEDIATE FOR DYE STUFFS. (n.d.). IndiaMART. Retrieved January 20, 2026, from [Link]

  • N,N-BIS(2-ACETOXYETHYL)-3-CHLOROANILINE. (n.d.). GSRS. Retrieved January 20, 2026, from [Link]

  • The chemistry of reactive dyes and their application processes. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • The Role of Aromatic Schiff Bases in the Dyes Techniques. (2014). Scirp.org. Retrieved January 20, 2026, from [Link]

  • Stable dye solution. (n.d.). Google Patents.
  • Method of production of n,n-bis(2-chloroethyl)tetrahydro-2h-1,3,2-oxazaphosphorine-2-amine 2-oxide. (n.d.). Google Patents.
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  • Dyes Intermediates Manufacturer From Ahmedabad, Gujarat, India. (n.d.). Allen Exim. Retrieved January 20, 2026, from [Link]

  • The Role of Schiff Bases in Dyes Techniques Applications: A Review. (n.d.). Asian Journal of Advanced Basic Sciences. Retrieved January 20, 2026, from [Link]

  • Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. (n.d.). The Chinese University of Hong Kong. Retrieved January 20, 2026, from [Link]

  • Chemistry of Natural Dye for Functional Applications. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • NN-Bis(2-Hydroxyethyl)-3-Chloroaniline 90.0%(GC). (n.d.). PureSynth. Retrieved January 20, 2026, from [Link]

  • Synthesis and Spectroscopic Properties of New Azo Dyes Derived from 3-Ethylthio-5-cyanomethyl-4-phenyl-1,2,4-triazole. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

  • SYNTHESIS OF AZO DISPERSE DYES DERIVED FROM 4-PHENOXYANILINE AND 3-CHLOROANILINE AND THEIR DYEABILITY ON POLYESTER FABRIC. (n.d.). FTST Journal. Retrieved January 20, 2026, from [Link]

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Application Notes & Protocols for the Agrochemical Screening of N,N-Diacetoxyethyl-3-chloroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the evaluation of N,N-Diacetoxyethyl-3-chloroaniline (CAS: 26692-46-6) as a potential agrochemical agent. While direct agrochemical applications of this specific molecule are not documented in existing literature, its structural features—namely the 3-chloroaniline core and N,N-diacetoxyethyl substituents—provide a strong scientific rationale for its investigation. The 3-chloroaniline moiety is a well-established pharmacophore in numerous commercial herbicides and fungicides[1][2]. The diacetoxyethyl groups are hypothesized to function as a pro-moiety, designed for cleavage by endogenous esterases within target organisms (plants, fungi, or insects) to release a potentially more potent, polar active molecule, N,N-dihydroxyethyl-3-chloroaniline. This guide outlines detailed protocols for a tiered screening approach, from initial in vitro bioassays to whole-organism efficacy trials, to systematically evaluate its herbicidal, fungicidal, and insecticidal potential.

Introduction: Scientific Rationale and Core Hypothesis

This compound is an aromatic amine derivative[3][4][5]. The core of its potential lies in its hybrid structure:

  • The Chloroaniline Scaffold: Aniline and its chlorinated derivatives are foundational intermediates in the agrochemical industry[6][7]. The presence and position of chlorine atoms on the aniline ring are critical for the biological activity of many commercial pesticides, influencing factors like binding affinity to target enzymes and metabolic stability[8]. Specifically, 3-chloroaniline is a precursor for herbicides and insecticides[1][2].

  • The Pro-Agrochemical Hypothesis: The N,N-diacetoxyethyl group is a key feature suggesting a pro-agrochemical design. Many pesticides are delivered as less active precursors (pro-pesticides) that are metabolically activated within the target pest[9]. Ester groups are particularly effective pro-moieties, as they can be hydrolyzed by ubiquitous esterase enzymes found in insects, fungi, and plants[10][11]. This activation mechanism can enhance uptake and translocation of the compound before converting it to its active form at the site of action.

Our central hypothesis is that this compound (a more lipophilic ester) is absorbed by the target organism and subsequently hydrolyzed by intracellular esterases to release N,N-dihydroxyethyl-3-chloroaniline (a more polar alcohol), which is the ultimate bioactive molecule.

The following diagram, generated using the DOT language, illustrates this proposed activation pathway.

Pro-Agrochemical Activation cluster_uptake Cellular Uptake cluster_activation Metabolic Activation Compound This compound (Lipophilic Precursor) Enzyme Esterase Enzymes Compound->Enzyme Enters Cell Active_Molecule N,N-Dihydroxyethyl-3-chloroaniline (Polar Active Form) Enzyme->Active_Molecule Hydrolysis (Cleavage of Acetate Groups) Target Molecular Target (e.g., Enzyme, Receptor) Active_Molecule->Target Binds & Inhibits

Caption: Proposed bioactivation of this compound.

Preliminary Steps: Physicochemical Characterization

Before biological screening, it is crucial to determine the fundamental properties of the test compound.

PropertyMethodPurpose
Solubility HPLC-based saturation shake-flaskTo prepare accurate stock solutions in relevant solvents (e.g., DMSO, acetone, water).
LogP (o/w) Shake-flask or HPLC methodTo predict membrane permeability and potential for bioaccumulation.
Stability HPLC analysis over time at varied pHTo determine its shelf-life and stability in aqueous assay buffers.

Protocol 2.1: Stock Solution Preparation

  • Accurately weigh 10 mg of this compound.

  • Dissolve in 1 mL of analytical grade Dimethyl Sulfoxide (DMSO) to create a 10 mg/mL primary stock.

  • Vortex until fully dissolved.

  • Store at -20°C in amber vials to protect from light[12].

  • Causality Note: DMSO is used as it solubilizes a wide range of organic compounds and is generally tolerated at low concentrations (<0.5%) in most biological assays.

Tier 1: In Vitro Screening Protocols

In vitro assays provide a rapid and cost-effective method to determine if the compound has any intrinsic biological activity against fungal or insect targets. These tests are performed in a controlled lab environment, outside of a living organism[13].

Protocol: Antifungal Mycelial Growth Inhibition Assay

This protocol assesses the ability of the compound to inhibit the growth of key plant pathogenic fungi.

  • Media Preparation: Prepare Potato Dextrose Agar (PDA) according to the manufacturer's instructions and autoclave.

  • Compound Incorporation: Cool the molten PDA to ~45-50°C. Add aliquots of the test compound stock solution to achieve final concentrations (e.g., 1, 10, 50, 100 µg/mL). Also prepare a DMSO-only control plate.

  • Pouring Plates: Gently swirl to mix and pour the agar into 90 mm sterile Petri dishes. Allow to solidify.

  • Inoculation: Place a 5 mm mycelial plug, taken from the edge of an actively growing culture of a test fungus (e.g., Fusarium graminearum, Botrytis cinerea), in the center of each plate.

  • Incubation: Incubate the plates at 25°C in the dark.

  • Data Collection: Measure the diameter of the fungal colony daily for 5-7 days. Calculate the percentage of growth inhibition relative to the DMSO control.

  • Trustworthiness Check: The inclusion of a positive control (e.g., a commercial fungicide like Chlorothalonil) is essential to validate the assay's sensitivity and performance[14][15].

Protocol: Insecticidal Enzyme Inhibition Assay (Esterase Activity)

This assay tests the hypothesis that the compound interacts with esterases, which are crucial enzymes in insects and a target for many insecticides[11][16][17].

  • Enzyme Preparation: Prepare a crude enzyme extract from a target insect pest (e.g., aphids, mites) by homogenizing whole insects in a phosphate buffer (pH 7.4) on ice, followed by centrifugation to collect the supernatant.

  • Assay Setup: In a 96-well microplate, add:

    • 50 µL of enzyme extract.

    • 50 µL of test compound diluted in buffer to various concentrations.

    • 50 µL of a chromogenic substrate (e.g., p-nitrophenyl acetate).

  • Incubation & Reading: Incubate at 37°C for 30 minutes. The esterase will cleave the substrate, producing a yellow product (p-nitrophenol).

  • Data Analysis: Measure the absorbance at 405 nm using a microplate reader. Calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity).

  • Expertise Note: A low IC₅₀ value could indicate two possibilities: either the parent compound itself is an esterase inhibitor, or it is rapidly hydrolyzed by the esterases, consuming the enzyme and preventing it from acting on the substrate. Follow-up studies are needed to distinguish these mechanisms.

Tier 2: Whole Organism Screening Protocols

Positive results from Tier 1 justify moving to more complex and resource-intensive whole organism (in vivo) assays[18][19]. These protocols are based on established methods for herbicide resistance and efficacy testing[20][21][22].

Protocol: Herbicidal Efficacy - Pre- and Post-Emergence

This protocol determines if the compound can prevent seed germination (pre-emergence) or kill existing plants (post-emergence).

Workflow Visualization

Herbicide_Screening_Workflow A Prepare Soil Flats B1 Sow Seeds (e.g., Lolium, Amaranthus) A->B1 B2 Sow Seeds & Grow to 2-4 Leaf Stage A->B2 C1 Pre-Emergence Spray Application of Test Compound B1->C1 C2 Post-Emergence Spray Application of Test Compound B2->C2 D Place in Greenhouse (Controlled Conditions) C1->D C2->D E Assess Phytotoxicity & Survival (14-21 Days After Treatment) D->E F Calculate GR₅₀ (Growth Reduction 50%) E->F

Caption: Workflow for pre- and post-emergence herbicide screening.

Step-by-Step Methodology:

  • Plant Preparation: For pre-emergence, fill trays with soil and sow seeds of both a monocot (e.g., ryegrass) and a dicot (e.g., cress) weed species. For post-emergence, allow the seedlings to grow to the 2-4 true leaf stage[21].

  • Application: Prepare spray solutions of this compound at a range of application rates (e.g., 100, 250, 500, 1000 g/ha). Include a vehicle control (solvent + surfactant) and a positive control (commercial herbicide).

  • Treatment: Apply the solutions using a calibrated track sprayer to ensure uniform coverage[21].

  • Incubation: Move the treated trays to a greenhouse with controlled temperature and light conditions.

  • Assessment: After 14-21 days, visually assess plant health using a 0-100% injury scale (0 = no effect, 100 = complete death). Also, harvest the above-ground biomass and weigh it (fresh and dry weight)[20].

  • Data Analysis: Express the results as a percentage of the control and calculate the GR₅₀ (the dose required to cause a 50% reduction in growth).

Protocol: Insecticidal Activity - Aphid Contact Assay

This assay assesses the compound's toxicity to a common sap-sucking insect.

  • Plant Infestation: Culture host plants (e.g., fava beans) and infest them with a synchronized population of aphids (Aphis fabae).

  • Treatment: Using a leaf-dip method, immerse an infested leaf for 5 seconds into a solution of the test compound at various concentrations (e.g., 10, 50, 200, 500 ppm) containing a surfactant.

  • Drying and Incubation: Allow the leaves to air dry, then place them in a Petri dish with a moist filter paper to maintain turgor.

  • Mortality Assessment: Count the number of dead vs. live aphids at 24, 48, and 72 hours post-treatment. Aphids that are unable to move when prodded with a fine brush are considered dead.

  • Data Analysis: Calculate the percentage mortality for each concentration and determine the LC₅₀ (the lethal concentration required to kill 50% of the population) using probit analysis.

Data Presentation and Interpretation

All quantitative data should be summarized for clear comparison.

Table 1: Hypothetical Screening Results for this compound

Assay TypeTarget OrganismEndpointResult (Example)Interpretation
Fungicidal Botrytis cinereaIC₅₀>100 µg/mLLow in vitro fungicidal activity.
Herbicidal (Post-Em) Amaranthus retroflexusGR₅₀275 g/haModerate post-emergence activity on broadleaf weeds.
Herbicidal (Pre-Em) Lolium rigidumGR₅₀>2000 g/haNo significant pre-emergence grass activity.
Insecticidal Aphis fabaeLC₅₀85 ppmPotent contact activity against aphids.

Conclusion and Future Directions

This guide provides a foundational framework for the systematic evaluation of this compound as a novel agrochemical candidate. Based on the structural analogy to known pesticides and the pro-agrochemical hypothesis, this compound warrants investigation. The outlined protocols offer a tiered approach to efficiently screen for herbicidal, fungicidal, and insecticidal activities. Positive results, particularly in whole-organism assays, should be followed by more advanced studies, including mode of action elucidation, crop safety evaluation, and preliminary toxicological assessments[23][24] to determine its viability as a commercial product.

References

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Application Notes and Protocols for Reactions Involving N,N-Diacetoxyethyl-3-chloroaniline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Utility of N,N-Diacetoxyethyl-3-chloroaniline in Modern Synthesis

This compound is a bespoke precursor molecule engineered for advanced applications in pharmaceutical and materials science. The presence of the 3-chloroaniline moiety offers a versatile scaffold for a multitude of chemical transformations, while the N,N-diacetoxyethyl groups serve as protected hydroxyl functionalities. This dual-functionality makes it a valuable intermediate for the synthesis of complex target molecules, including but not limited to, novel therapeutic agents and functional dyes. Aromatic amines are pivotal in drug discovery, with over a third of drug candidates incorporating this structural motif.[1] The chloro-substituent provides a reactive handle for cross-coupling reactions, and the diacetoxyethyl groups can be readily hydrolyzed to reveal diol functionalities, enabling further derivatization.

This document provides a comprehensive guide to the experimental setup for reactions involving this compound. It is designed to equip researchers with the necessary protocols, safety measures, and mechanistic insights to effectively utilize this compound in their synthetic endeavors. The protocols outlined herein are built upon established principles of organic synthesis and are designed to be self-validating systems.

I. Physicochemical Properties and Safety Mandates

A thorough understanding of the physicochemical properties and associated hazards of this compound and its precursors is paramount for safe and effective experimentation. The core of this molecule, 3-chloroaniline, is a toxic compound, and precautions must be taken accordingly.[2][3][4][5]

Table 1: Physicochemical and Safety Data of Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceKey Hazards
3-Chloroaniline C₆H₆ClN127.57Pale yellow to brown liquidToxic if swallowed, in contact with skin, or if inhaled.[2] May cause damage to organs through prolonged or repeated exposure.[2] Very toxic to aquatic life.[2]
This compound C₁₄H₁₈ClNO₄315.75(Predicted) Viscous oil or low-melting solidExpected to share toxicological properties with 3-chloroaniline. Handle with extreme caution. Causes skin and serious eye irritation.[6] May cause respiratory irritation.[6]
Ethylene Oxide C₂H₄O44.05Colorless gasExtremely flammable. Carcinogenic. Mutagenic.
Acetic Anhydride C₄H₆O₃102.09Colorless liquidCorrosive. Causes severe skin burns and eye damage. Flammable.
Mandatory Safety Protocols

All manipulations involving this compound and its precursors must be conducted in a certified chemical fume hood.[7] A comprehensive personal protective equipment (PPE) regimen is non-negotiable and must include:

  • Eye Protection: Chemical splash goggles and a face shield.

  • Hand Protection: Heavy-duty, chemical-resistant gloves (e.g., nitrile or neoprene).[3]

  • Body Protection: A flame-resistant lab coat and appropriate full-length clothing.

  • Respiratory Protection: For operations with a high risk of aerosol generation, a respirator with an organic vapor cartridge is recommended.[2]

An emergency eyewash and safety shower must be readily accessible. All waste materials should be disposed of as hazardous waste in accordance with institutional and national guidelines.

II. Synthesis of this compound: A Step-by-Step Protocol

The synthesis of the title compound can be achieved in a two-step process starting from 3-chloroaniline. The first step involves the hydroxyethylation of the aniline nitrogen, followed by acetylation of the resulting diol.

Step 1: Synthesis of N,N-Bis(2-hydroxyethyl)-3-chloroaniline

This reaction involves the nucleophilic attack of the aniline nitrogen on ethylene oxide. Due to the hazardous nature of ethylene oxide, this step requires specialized equipment and stringent safety measures. An alternative, safer laboratory-scale synthesis involves the reaction of 3-chloroaniline with 2-chloroethanol.

Reaction Scheme:

Materials and Equipment:

  • 3-Chloroaniline

  • Ethylene oxide (or 2-chloroethanol)

  • Glacial acetic acid (catalyst)

  • Autoclave (for reaction with ethylene oxide) or round-bottom flask with reflux condenser (for reaction with 2-chloroethanol)

  • Magnetic stirrer with heating capabilities

  • Standard laboratory glassware

Protocol:

  • Preparation: In a well-ventilated fume hood, charge the reaction vessel with 3-chloroaniline (1 equivalent).

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (0.1 equivalents).

  • Reactant Addition (Ethylene Oxide): If using an autoclave, cool the vessel to 0-5 °C and carefully introduce a measured amount of liquid ethylene oxide (2.2 equivalents). Seal the autoclave and slowly heat to 80-100 °C. Monitor the pressure closely.

  • Reactant Addition (2-Chloroethanol): If using 2-chloroethanol, add it dropwise (2.2 equivalents) to the 3-chloroaniline and catalyst mixture at room temperature. Heat the reaction mixture to reflux (approximately 120-130 °C).

  • Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Neutralize the excess acid with a saturated solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Acetylation of N,N-Bis(2-hydroxyethyl)-3-chloroaniline

Reaction Scheme:

Materials and Equipment:

  • N,N-Bis(2-hydroxyethyl)-3-chloroaniline

  • Acetic anhydride

  • Pyridine or triethylamine (catalyst and base)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Protocol:

  • Preparation: Dissolve N,N-Bis(2-hydroxyethyl)-3-chloroaniline (1 equivalent) in a suitable solvent such as dichloromethane or pyridine in a round-bottom flask.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add acetic anhydride (2.5 equivalents) to the cooled solution. If not using pyridine as the solvent, add a catalytic amount of pyridine or triethylamine (0.1 equivalents).

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 2-4 hours.

  • Reaction Monitoring: Monitor the reaction by TLC or HPLC.

  • Work-up and Purification: Quench the reaction by the slow addition of water. Extract the product with an organic solvent. Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to yield this compound. Further purification can be achieved by chromatography if necessary.

III. Application Protocol: Palladium-Catalyzed Suzuki Cross-Coupling Reaction

This compound can serve as a key building block in palladium-catalyzed cross-coupling reactions, a cornerstone of modern pharmaceutical synthesis. The following protocol details a representative Suzuki cross-coupling reaction.

Reaction Scheme:

Table 2: Reagents and Stoichiometry for Suzuki Cross-Coupling

ReagentMolar EquivalentsPurpose
This compound1.0Aryl halide substrate
Arylboronic acid1.2Coupling partner
Pd(PPh₃)₄0.02-0.05Palladium catalyst
K₂CO₃ or Cs₂CO₃2.0-3.0Base
Toluene/Water or Dioxane/Water-Solvent system

Protocol:

  • Inert Atmosphere: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: To the flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).

  • Solvent Addition: Add the degassed solvent system (e.g., toluene/water 4:1).

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • In-process Monitoring: The reaction can be monitored in real-time using techniques like extractive electrospray ionization-tandem mass spectrometry (EESI-MS) to observe the consumption of reactants and the formation of products and intermediates.[8][9] Alternatively, periodic sampling and analysis by LC-MS or GC-MS can be performed.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by flash column chromatography.

IV. Visualizing the Workflow and Mechanism

Experimental Workflow Diagram

The following diagram illustrates the overall experimental workflow from the synthesis of this compound to its application in a Suzuki cross-coupling reaction.

experimental_workflow cluster_synthesis Synthesis of this compound cluster_application Application in Suzuki Cross-Coupling start 3-Chloroaniline step1 Hydroxyethylation (Ethylene Oxide or 2-Chloroethanol) start->step1 intermediate N,N-Bis(2-hydroxyethyl) -3-chloroaniline step1->intermediate step2 Acetylation (Acetic Anhydride) intermediate->step2 product N,N-Diacetoxyethyl -3-chloroaniline step2->product start_app N,N-Diacetoxyethyl -3-chloroaniline step3 Suzuki Coupling (Arylboronic acid, Pd catalyst, Base) start_app->step3 final_product Coupled Product step3->final_product analysis Purification & Analysis (Chromatography, NMR, MS) final_product->analysis

Caption: Experimental workflow for synthesis and application.

Proposed Mechanism for Suzuki Cross-Coupling

The catalytic cycle of the Suzuki cross-coupling reaction is a well-established mechanistic paradigm in organometallic chemistry.

suzuki_mechanism pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)L₂(Cl) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation boronate_complex Ar-Pd(II)L₂(Ar') transmetalation->boronate_complex reductive_elimination Reductive Elimination boronate_complex->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product aryl_halide Ar-Cl aryl_halide->oxidative_addition boronic_acid Ar'-B(OH)₂ boronic_acid->transmetalation base Base base->transmetalation

Caption: Catalytic cycle of the Suzuki cross-coupling reaction.

V. Analytical Methods for Reaction Monitoring and Characterization

Robust analytical techniques are essential for monitoring reaction progress and confirming the identity and purity of the synthesized compounds.

Table 3: Recommended Analytical Techniques

TechniqueApplicationRationale
Thin Layer Chromatography (TLC) Rapid, qualitative monitoring of reaction progress.Simple, fast, and cost-effective method to assess the consumption of starting materials and the appearance of products.
High-Performance Liquid Chromatography (HPLC) Quantitative analysis of reaction kinetics and product purity.Provides accurate information on the concentration of different species in the reaction mixture over time.
Mass Spectrometry (MS) Confirmation of molecular weight of intermediates and products.Essential for structural elucidation and identification of byproducts. Techniques like EESI-MS allow for real-time monitoring.[8][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy Unambiguous structural characterization of the final product.¹H and ¹³C NMR are crucial for confirming the chemical structure and assessing purity.
Fourier-Transform Infrared (FTIR) Spectroscopy Functional group analysis.Useful for confirming the presence of key functional groups (e.g., ester carbonyls, C-Cl bond).

VI. Concluding Remarks: A Platform for Innovation

This application note provides a detailed framework for the synthesis and utilization of this compound. The protocols are designed to be adaptable, and researchers are encouraged to optimize the conditions for their specific applications. The strategic combination of a reactive chloroaniline core with protected hydroxyl functionalities makes this molecule a powerful tool in the arsenal of synthetic chemists. By adhering to the safety and experimental guidelines outlined herein, researchers can confidently and efficiently explore the synthetic potential of this versatile intermediate in their pursuit of novel molecules with significant applications in medicine and materials science.

References

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  • Chemists Make Strides to Simplify Drug Design, Synthesis. (2016). Rice University News & Media. [Link]

  • Synthesis and characterisation of N,N-disubstituted 2-amino-5-acylthiophenes and 2-amino-5-acylthiazoles. (2025). ResearchGate. [Link]

  • 3-chloroaniline. (n.d.). AERU. [Link]

  • 3-CHLOROANILINE. (n.d.). Ataman Kimya. [Link]

  • 3-Chloro-N,N-bis(2-hydroxyethyl)aniline. (n.d.). PubChem. [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification of N,N-Diacetoxyethyl-3-chloroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of N,N-Diacetoxyethyl-3-chloroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the successful purification of this compound. Given the specific nature of this compound, this guide synthesizes established principles for the purification of chloroanilines, aromatic amines, and compounds containing ester functionalities.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.

Question 1: My purified compound is colored (yellow to brown), but I expect a colorless product. What is the likely cause and how can I fix it?

Answer:

The appearance of color in aniline derivatives is a common issue, often stemming from oxidation or the presence of residual starting materials or byproducts.

  • Probable Causes:

    • Oxidation: Chloroanilines are susceptible to air and light-induced oxidation, which can form colored impurities.[1][2] This is exacerbated by elevated temperatures.

    • Residual Nitro Compounds: If the synthesis involves the reduction of a nitro group, any unreacted nitro-aromatic starting material will be intensely colored and can be difficult to remove.[3]

    • Azo Compound Formation: Primary N-haloarylamines, which can be formed as intermediates, are known to be transformed into colored azobenzenes.[4]

  • Solutions:

    • Minimize Exposure to Air and Light: Conduct purification steps under an inert atmosphere (e.g., nitrogen or argon) and protect your flasks from light by wrapping them in aluminum foil.[1][2]

    • Charcoal Treatment: Activated charcoal can be effective in removing colored impurities. Add a small amount of activated charcoal to a solution of your crude product, heat gently, and then filter through a pad of Celite to remove the charcoal before proceeding with crystallization or chromatography.

    • Reductive Workup: If residual oxidizing agents or oxidized impurities are suspected, a gentle reductive workup with a reagent like sodium bisulfite in the aqueous phase during extraction can be beneficial.

    • Vacuum Distillation: For thermally stable compounds, vacuum distillation can be an effective method to separate the desired product from non-volatile colored impurities.[5] A patent suggests that distillation of chloroanilines in the presence of an alkali metal chromate or dichromate can yield a substantially pure product.[5]

Question 2: I am observing significant product loss during column chromatography. What are the possible reasons and how can I improve my recovery?

Answer:

Product loss during column chromatography of amines can be attributed to several factors related to the interaction of the compound with the stationary phase.

  • Probable Causes:

    • Irreversible Adsorption to Silica Gel: The basic nature of the aniline nitrogen can lead to strong, sometimes irreversible, adsorption onto the acidic silica gel stationary phase, causing streaking and poor recovery.[6][7]

    • Compound Instability on Silica: The acidic nature of silica gel can promote the degradation of sensitive compounds.

    • Inappropriate Solvent System: An eluent with either too low or too high polarity can result in poor separation and broad peaks, leading to the collection of mixed fractions and apparent loss of pure product.

  • Solutions:

    • Use of a Basic Modifier: To mitigate the interaction with acidic silica, add a small amount of a basic modifier like triethylamine (0.1-1%) to your eluent system.[7] This will neutralize the acidic sites on the silica gel and improve the elution of your basic compound.

    • Pre-treatment of Silica Gel: You can prepare a slurry of silica gel with your chosen eluent containing triethylamine and let it stand for a period before packing the column.[7]

    • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral alumina, which is often better suited for the purification of basic compounds.[6]

    • Reverse-Phase Chromatography: If your compound has sufficient hydrophobic character, reverse-phase chromatography on a C18-functionalized silica gel can be an excellent alternative.[6]

    • Optimize Eluent Polarity: Systematically screen different solvent systems using Thin-Layer Chromatography (TLC) to find the optimal mobile phase that provides good separation (Rf value of 0.2-0.4 for the product).

Question 3: My NMR analysis shows the presence of hydrolyzed byproducts (N,N-dihydroxyethyl-3-chloroaniline). How can I prevent this during purification?

Answer:

The diacetoxyethyl groups in your molecule are esters, which are susceptible to hydrolysis under both acidic and basic conditions.

  • Probable Causes:

    • Acid-Catalyzed Hydrolysis: Exposure to acidic conditions, such as un-neutralized acidic workup steps or the use of acidic silica gel without a modifier, can catalyze the hydrolysis of the ester groups.[8]

    • Base-Catalyzed Hydrolysis: Similarly, strong basic conditions during workup or purification can lead to saponification of the esters.[9][10]

  • Solutions:

    • Maintain Neutral pH: Ensure that all aqueous workup steps are performed at or near neutral pH. Use a mild base like sodium bicarbonate for neutralization.

    • Anhydrous Conditions: Use anhydrous solvents for chromatography and workup to the extent possible to minimize the presence of water.

    • Avoid Protic Solvents in Chromatography (if possible): While alcohols like methanol are often used in chromatography, they can participate in transesterification. If hydrolysis is a significant issue, consider using aprotic solvents like ethyl acetate, dichloromethane, and hexanes.

    • Modified Column Chromatography: When using silica gel, the addition of triethylamine to the eluent not only prevents streaking but also helps in maintaining a basic environment that can suppress acid-catalyzed hydrolysis.[7]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of this compound?

A1: The impurity profile depends on the synthetic route. Common impurities may include:

  • Starting Materials: Unreacted 3-chloroaniline or N,N-bis(2-hydroxyethyl)-3-chloroaniline.

  • Mono-substituted Product: N-acetoxyethyl-3-chloroaniline, resulting from incomplete acetylation.

  • Hydrolysis Products: N,N-bis(2-hydroxyethyl)-3-chloroaniline due to the hydrolysis of the ester groups.[9][10]

  • Oxidation Products: Colored impurities arising from the oxidation of the aniline moiety.[1][2]

  • Ring-Halogenated Isomers: Although less common if the N-substitution is performed correctly, rearrangement of intermediates can lead to ring-halogenated byproducts.[4]

Q2: Which analytical techniques are most suitable for assessing the purity of this compound?

A2: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the ideal technique for quantifying purity and separating the target compound from its impurities. A reverse-phase C18 column with a gradient of acetonitrile and water is a good starting point.[3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides the molecular weight of the compound and any impurities, which is invaluable for their identification.[3][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is essential for confirming the structure of the purified compound and for identifying and quantifying impurities with distinct signals.[3][11]

  • Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective method for monitoring the progress of a reaction and for quickly assessing the purity of column fractions.[3]

Q3: What are the recommended storage conditions for purified this compound?

A3: To maintain the integrity of the compound, it should be stored under the following conditions:

  • Temperature: Store in a cool place, ideally refrigerated. Some chloroaniline derivatives are recommended to be stored below +30°C.[1][2][12]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Container: Use a tightly sealed, amber glass vial to protect from air and light.[12]

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[1][2][12]

Experimental Protocols

Protocol 1: Purification by Recrystallization

Recrystallization is an effective method for purifying solid compounds, particularly for removing small amounts of impurities with different solubility profiles.[13]

  • Solvent Selection:

    • The ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures.

    • Test a range of solvents such as ethanol, isopropanol, ethyl acetate, and mixtures with hexanes or water.

    • For a compound like this compound, an ethanol/water or isopropanol/water mixture is a good starting point.

  • Step-by-Step Procedure:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the hot solvent (e.g., ethanol) to just dissolve the compound.

    • If insoluble impurities are present, perform a hot filtration.

    • Slowly add a co-solvent in which the compound is less soluble (e.g., water) dropwise to the hot solution until it becomes slightly turbid.

    • Add a few drops of the hot primary solvent to redissolve the precipitate and obtain a clear solution.

    • Allow the solution to cool slowly to room temperature to form crystals.

    • Further cool the flask in an ice bath to maximize the yield.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 2: Purification by Column Chromatography

Column chromatography provides a higher degree of purification and is suitable for separating complex mixtures.[14]

  • Preparation:

    • Stationary Phase: Silica gel (230-400 mesh).

    • Mobile Phase (Eluent): Based on TLC analysis, a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing) is a common choice. Add 0.5% triethylamine to the eluent mixture to prevent streaking.[7]

  • Step-by-Step Procedure:

    • Prepare the column by packing a slurry of silica gel in the initial eluent.

    • Dissolve the crude compound in a minimal amount of dichloromethane or the eluent.

    • Adsorb the crude product onto a small amount of silica gel (dry loading) and carefully add it to the top of the column.

    • Begin eluting with the mobile phase, starting with a low polarity.

    • Gradually increase the polarity of the eluent to elute the compounds from the column.

    • Collect fractions and monitor them by TLC.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Purification_Workflow Crude_Product Crude this compound Purity_Analysis Purity Assessment (TLC, HPLC) Crude_Product->Purity_Analysis Is_Solid Is the compound a solid? Purity_Analysis->Is_Solid Recrystallization Recrystallization Protocol Is_Solid->Recrystallization Yes Column_Chromatography Column Chromatography Protocol Is_Solid->Column_Chromatography No / Impure Final_Purity_Check Final Purity Analysis (HPLC, NMR) Recrystallization->Final_Purity_Check Column_Chromatography->Final_Purity_Check Pure_Product Pure Product Final_Purity_Check->Pure_Product

Caption: A decision workflow for the purification of this compound.

Column_Chromatography_Process cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_analysis Analysis Select_Eluent 1. Select Eluent via TLC (e.g., Hexanes/EtOAc + 0.5% Et3N) Pack_Column 2. Pack Column with Silica Gel Slurry Select_Eluent->Pack_Column Load_Sample 3. Load Sample (Dry or Wet) Pack_Column->Load_Sample Elute 4. Elute with Gradient Polarity Load_Sample->Elute Collect_Fractions 5. Collect Fractions Elute->Collect_Fractions Monitor_TLC 6. Monitor Fractions by TLC Collect_Fractions->Monitor_TLC Combine_Pure 7. Combine Pure Fractions Monitor_TLC->Combine_Pure Evaporate 8. Evaporate Solvent Combine_Pure->Evaporate Pure_Product Pure Product Evaporate->Pure_Product

Caption: Step-by-step workflow for purification by column chromatography.

References

  • Stability and Storage of 3-Chloro-4-fluoroaniline: A Technical Guide. Benchchem.
  • Application Notes and Protocols for the Purification of 3-Chloro-N,N-bis(2-hydroxyethyl)aniline. Benchchem.
  • 4-Chloroaniline 106-47-8 wiki. Guidechem.
  • 4-Chloroaniline CAS#: 106-47-8. ChemicalBook.
  • Troubleshooting Purific
  • 4-Chloroaniline | ClC6H4NH2. PubChem.
  • Column Chromatography of Compound with Amine and Carboxylic Acid. Reddit.
  • Purification of chloroanilines by vacuum distillation with a chromate.
  • 4-CHLOROANILINE.
  • Purify and dry aniline?. Reddit.
  • Separations of aromatic amine isomers on the C4A-C10 column in...
  • Troubleshooting Guide for Affinity Chromatography of Tagged Proteins. Sigma-Aldrich.
  • Protein Purification Support—Troubleshooting. Thermo Fisher Scientific - US.
  • Supporting Information for: - Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids. [Link]

  • Troubleshooting: Purific
  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. (PDF)
  • Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid.
  • Application Notes and Protocols for the Purification of N-(2-Ethoxyethyl)
  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles.
  • An Improved Method for Preparation of N-Alkyl-2(3H)-benzothiazolone Analogs.
  • chromatography - polarities. Sciencemadness Discussion Board.
  • Hydrolysis of imines to give ketones (or aldehydes). Master Organic Chemistry.
  • Hydrolysis of Imines and Enamines Explained. YouTube.
  • Product Class 32: N-Haloarylamines.
  • mechanism of amide hydrolysis. YouTube.
  • identifying common impurities in 2,6-dichloro-4-(1H-imidazol-2-yl)aniline synthesis. Benchchem.
  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
  • 3-Chloroaniline | CAS No- 108-42-9. Simson Pharma Limited.
  • 3-CHLOROANILINE.
  • This compound Product Description. ChemicalBook.
  • A Comparative Guide to the Synthesis of 3-Chloro-N,N-bis(2-hydroxyethyl)

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Technical Support Center: Synthesis of N,N-Bis(2-acetoxyethyl)-3-chloroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of N,N-Bis(2-acetoxyethyl)-3-chloroaniline. This document is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the common challenges associated with this multi-step synthesis. Our focus is on explaining the causality behind experimental observations and providing robust, field-proven solutions.

Introduction: A Two-Stage Synthesis Pathway

The synthesis of N,N-Bis(2-acetoxyethyl)-3-chloroaniline (the "final product") is typically a two-stage process. Understanding this sequence is critical, as issues in the first stage will invariably impact the second.

  • Stage 1: Di-hydroxyethylation. 3-chloroaniline is reacted with an hydroxyethylating agent, most commonly 2-chloroethanol or ethylene oxide, to form the intermediate, 3-Chloro-N,N-bis(2-hydroxyethyl)aniline (the "diol intermediate").[1][2]

  • Stage 2: Acetylation. The diol intermediate is then acetylated, typically using acetic anhydride or acetyl chloride, to yield the final diester product.

This guide is structured to address challenges in both stages of the synthesis, helping you to optimize your reaction for yield, purity, and reproducibility.

Reaction Pathway Overview

G A 3-Chloroaniline D Stage 1: 3-Chloro-N,N-bis(2-hydroxyethyl)aniline (Diol Intermediate) A->D + 2 eq. (B) Base, Heat S1 Side Product: N-(2-hydroxyethyl)-3-chloroaniline (Mono-substituted) A->S1 Incomplete Reaction B 2-Chloroethanol (or Ethylene Oxide) B->D C Acetic Anhydride E Stage 2: N,N-Bis(2-acetoxyethyl)-3-chloroaniline (Final Product) C->E D->E + 2 eq. (C) Catalyst S2 Side Product: Oxidation Products (Colored Impurities) D->S2 Air/Heat S3 Side Product: Mono-acetylated Intermediate D->S3 Incomplete Acetylation S4 Side Product: Hydrolysis Product (Diol Intermediate) E->S4 Aqueous Workup

Caption: Overall synthesis pathway and common side products.

Troubleshooting Guide (Q&A Format)

This section directly addresses common experimental failures.

Stage 1: Synthesis of 3-Chloro-N,N-bis(2-hydroxyethyl)aniline (Diol Intermediate)

Question 1: My yield of the diol intermediate is consistently low. What are the primary causes and solutions?

Answer: Low yield in this stage is a frequent issue stemming from several factors. Systematically investigating these possibilities is key.

  • Possible Cause 1: Incomplete Reaction. The di-alkylation of the aniline nitrogen is a sequential process. Insufficient reaction time or temperature can lead to a mixture of starting material, the mono-substituted product (N-(2-hydroxyethyl)-3-chloroaniline), and the desired di-substituted product.

    • Solution: Increase the reaction time and/or temperature moderately. Monitor the reaction's progress via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal endpoint and avoid decomposition. Ensure vigorous stirring to overcome mass transfer limitations.[2]

  • Possible Cause 2: Suboptimal Stoichiometry. An incorrect ratio of reactants is a common pitfall.

    • Solution: Use a slight excess (2.2 equivalents) of 2-chloroethanol to drive the reaction towards di-substitution.[2] Ensure the base used (e.g., sodium carbonate) is present in sufficient quantity (at least 2 equivalents) to neutralize the HCl generated during the reaction.[2]

  • Possible Cause 3: Moisture Contamination. Water can interfere with the reaction, particularly if using the more reactive ethylene oxide.

    • Solution: Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried before use. The starting materials and intermediate can be hygroscopic, so proper storage is crucial.[2]

Question 2: The reaction mixture turns dark brown or black, and I'm isolating colored impurities. Why is this happening?

Answer: This indicates product degradation, a common issue with aromatic amines.

  • Root Cause: Oxidation. Anilines, including 3-chloroaniline and its derivatives, are highly susceptible to oxidation, especially at elevated temperatures in the presence of air (oxygen).[3] This process generates highly colored polymeric impurities that are difficult to remove.

    • Preventative Solution: The most effective solution is to run the reaction under an inert atmosphere. Purge the reaction vessel with nitrogen or argon before adding reagents and maintain a positive pressure of inert gas throughout the reaction.[2]

    • Temperature Control: Avoid excessive heating. While heat is needed to drive the reaction, overheating can accelerate decomposition. Use a temperature-controlled heating mantle and monitor the internal reaction temperature.[2]

Question 3: I'm struggling to purify the diol intermediate using silica gel column chromatography. The product is streaking badly or not eluting.

Answer: This is a classic problem when purifying basic compounds on acidic stationary phases.

  • Root Cause: Strong Acid-Base Interaction. The tertiary amine in your product is basic and interacts strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This leads to irreversible adsorption, poor separation, and significant tailing of the product peak.[2]

    • Solution 1 (Mobile Phase Modification): Add a small amount of a basic modifier to your eluent. Typically, 0.5-1% triethylamine (TEA) or ammonia in the mobile phase will compete with your product for binding sites on the silica, leading to much-improved chromatography.[2]

    • Solution 2 (Alternative Stationary Phase): Switch to a less acidic stationary phase. Neutral or basic alumina can be very effective. Alternatively, amine-functionalized silica gel is an excellent, albeit more expensive, option.[2]

Stage 2: Acetylation to N,N-Bis(2-acetoxyethyl)-3-chloroaniline

Question 4: My final product is contaminated with the mono-acetylated byproduct and the unreacted diol intermediate. How can I improve the conversion?

Answer: Incomplete acetylation is the most likely cause.

  • Possible Cause 1: Insufficient Acetylating Agent. The reaction requires two equivalents of the acetylating agent (e.g., acetic anhydride) to react with both hydroxyl groups.

    • Solution: Ensure you are using at least 2.0 equivalents, and consider a slight excess (e.g., 2.1-2.2 equivalents) to drive the reaction to completion.

  • Possible Cause 2: Inadequate Catalyst or Reaction Conditions. While the reaction can proceed without a catalyst, it is often slow.

    • Solution: Add a catalytic amount of a tertiary amine base like 4-dimethylaminopyridine (DMAP) or pyridine. These act as nucleophilic catalysts, accelerating the acetylation process significantly. Ensure the reaction temperature is appropriate; gentle warming (40-50 °C) may be required, but excessive heat should be avoided.

Question 5: During the aqueous workup, my yield dropped significantly, and TLC/LC-MS analysis shows the presence of the diol intermediate again. What happened?

Answer: This strongly suggests hydrolysis of your ester product.

  • Root Cause: Ester Hydrolysis. The acetate esters are susceptible to hydrolysis, especially under basic conditions. If your workup involves a prolonged or overly concentrated sodium bicarbonate wash to neutralize the acetic acid byproduct, you can inadvertently cleave your product back to the diol starting material.

    • Solution: Perform the aqueous workup efficiently and at a low temperature (e.g., using an ice bath). Use a saturated, but not overly concentrated, solution of a mild base like sodium bicarbonate. Minimize the contact time between the organic layer containing your product and the aqueous basic solution. Ensure the final pH is not strongly basic.

Troubleshooting Workflow: Low Final Yield

G Start Problem: Low Final Product Yield Analysis Analyze Crude Reaction Mixture by TLC or LC-MS Start->Analysis Cause1 High % of Diol Intermediate and Mono-Acetate? Analysis->Cause1 Yes Cause2 High % of Starting Aniline and Mono-ol? Analysis->Cause2 No Sol1 Root Cause: Incomplete Acetylation - Increase Acetic Anhydride (2.2 eq) - Add DMAP catalyst - Increase reaction time/temp Cause1->Sol1 Cause3 Dark, Tarry Mixture with Many Impurities? Cause2->Cause3 No Sol2 Root Cause: Incomplete Di-hydroxyethylation - Re-optimize Stage 1 - Use excess 2-chloroethanol (2.2 eq) - Ensure sufficient base (2.2 eq) Cause2->Sol2 Yes Cause4 Clean Crude but Low Isolated Yield? Cause3->Cause4 No Sol3 Root Cause: Decomposition - Run Stage 1 under N2/Ar - Avoid overheating in both stages - Check starting material purity Cause3->Sol3 Yes Sol4 Root Cause: Product Loss During Workup - Avoid prolonged basic wash (hydrolysis) - Optimize purification (see Q3) - Minimize extraction transfers Cause4->Sol4

Caption: A decision tree for diagnosing low product yield.

Frequently Asked Questions (FAQs)

Q1: What are the key quality attributes to check for the starting 3-chloroaniline? A1: Purity is paramount. The presence of other aniline isomers can lead to impurities that are difficult to remove later. Visually, the 3-chloroaniline should be a colorless to pale yellow liquid. A dark color suggests it has oxidized during storage and should be distilled before use.[4]

Q2: What is the molecular formula and typical appearance of the final product? A2: The molecular formula for N,N-Bis(2-acetoxyethyl)-3-chloroaniline is C₁₄H₁₈ClNO₄.[5] The molecular weight is approximately 299.75 g/mol .[5] The purified product is expected to be an oil or a low-melting solid.

Q3: How should the diol intermediate and final product be stored? A3: Both compounds, being aromatic amines, are susceptible to long-term degradation from light and air.[3] The diol intermediate is also known to be hygroscopic.[2] For long-term storage, they should be kept in tightly sealed amber vials under an inert atmosphere (nitrogen or argon) and refrigerated.

Q4: What analytical techniques are best for monitoring reaction progress and final purity? A4: A combination of techniques is ideal.

  • TLC: Excellent for rapid, qualitative monitoring of the reaction progress. Use a UV lamp for visualization.

  • HPLC: Provides quantitative data on the disappearance of starting materials and the formation of products and impurities. A reverse-phase C18 column is typically suitable.[6]

  • GC-MS: Useful for identifying volatile impurities and confirming the mass of the desired products.

  • NMR (¹H and ¹³C): Essential for structural confirmation of the final product and key intermediates.

Q5: Are there significant safety concerns with this synthesis? A5: Yes. 3-chloroaniline is toxic if swallowed and can cause skin and eye irritation.[4][7] The reagents used, such as 2-chloroethanol, ethylene oxide, and acetic anhydride, have their own significant hazards. This synthesis must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[2]

Detailed Experimental Protocols

Protocol 1: Synthesis of 3-Chloro-N,N-bis(2-hydroxyethyl)aniline

This protocol is adapted from established methods for the N-alkylation of anilines.[2]

Materials:

  • 3-Chloroaniline (1.0 eq)

  • 2-Chloroethanol (2.2 eq)

  • Anhydrous Sodium Carbonate (Na₂CO₃), powdered (2.2 eq)

  • Toluene or Xylene (anhydrous)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, nitrogen inlet.

Procedure:

  • Setup: Assemble the glassware and ensure it is dry. Place the flask under a nitrogen atmosphere.

  • Charging Reagents: To the flask, add 3-chloroaniline, anhydrous sodium carbonate, and toluene (to a concentration of ~0.5 M).

  • Heating: Begin vigorous stirring and heat the mixture to reflux (~110 °C for toluene).

  • Addition: Once refluxing, slowly add the 2-chloroethanol dropwise over 30-60 minutes.

  • Reaction: Maintain the reflux for 4-8 hours. Monitor the reaction's completion by TLC (e.g., using a 1:1 Ethyl Acetate:Hexanes eluent). The starting aniline should be consumed, and a new, more polar spot corresponding to the diol should appear.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the inorganic salts (Na₂CO₃ and NaCl). Wash the salts with a small amount of toluene.

    • Combine the filtrates and wash with water (2x) and then with brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude diol intermediate.

  • Purification: Purify the crude product by column chromatography using silica gel with a hexanes/ethyl acetate eluent system containing 1% triethylamine, or by using neutral alumina.

Protocol 2: Synthesis of N,N-Bis(2-acetoxyethyl)-3-chloroaniline

Materials:

  • 3-Chloro-N,N-bis(2-hydroxyethyl)aniline (1.0 eq)

  • Acetic Anhydride (2.2 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.05 eq)

  • Dichloromethane (DCM) or Ethyl Acetate (anhydrous)

  • Round-bottom flask, magnetic stirrer, nitrogen inlet.

Procedure:

  • Setup: In a dry, nitrogen-flushed round-bottom flask, dissolve the diol intermediate and DMAP in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition: While stirring, add the acetic anhydride dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor for the disappearance of the diol starting material by TLC.

  • Workup:

    • Cool the mixture back to 0 °C.

    • Slowly and carefully add saturated aqueous sodium bicarbonate solution to quench the excess acetic anhydride. Stir for 15-20 minutes until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with water (1x) and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude final product.

  • Purification: The crude product can be further purified by silica gel chromatography if necessary (a modifier is typically not needed for the acetylated product).

Quantitative Data Summary
CompoundFormulaM.W. ( g/mol )AppearanceM.P. (°C)
3-ChloroanilineC₆H₆ClN127.57Colorless to pale yellow liquid-10
3-Chloro-N,N-bis(2-hydroxyethyl)anilineC₁₀H₁₄ClNO₂215.68White to pale yellow solid88-92[8]
N,N-Bis(2-acetoxyethyl)-3-chloroanilineC₁₄H₁₈ClNO₄299.75Oil or low-melting solidN/A

References

  • Technical Support Center: Synthesis of 3-Chloro-N,N-bis(2-hydroxyethyl)aniline. Benchchem.
  • Troubleshooting common issues in handling 3-Chloro-N,N-bis(2-hydroxyethyl)aniline. Benchchem.
  • N,N-BIS(2-ACETOXYETHYL)-3-CHLOROANILINE. GSRS.
  • Examining primary aromatic amines' stability in aqueous food simulants: effects of 3% acetic acid and water test conditions.
  • A Comparative Guide to the Stability of 2'-Aminoacetophenone and Other Arom
  • Synthesis of 3-chloroaniline. PrepChem.com.
  • Application Notes and Protocols for the Analytical Detection of 3-Chloro-N,N-bis(2-hydroxyethyl)aniline. Benchchem.
  • 3-Chloro-N,N-bis(2-hydroxyethyl)aniline | C10H14ClNO2 | CID 66688. PubChem.
  • 3-Chloroaniline | C6H6ClN | CID 7932. PubChem.
  • 3-CHLOROANILINE.
  • Buy N,N-Bis(2-hydroxyethyl)

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Technical Support Center: Optimizing Reaction Conditions for N,N-Diacetoxyethyl-3-chloroaniline

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for the synthesis and optimization of N,N-Diacetoxyethyl-3-chloroaniline. The content moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot and rationalize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic strategy for this compound?

The synthesis is typically approached as a two-step process. The first step involves the N,N-dialkylation of 3-chloroaniline to form the intermediate, 3-Chloro-N,N-bis(2-hydroxyethyl)aniline.[1] The second step is the esterification (acetylation) of the two hydroxyl groups on this intermediate to yield the final product. This stepwise approach is generally preferred because it allows for the isolation and purification of the diol intermediate, which prevents more complex side reactions that could occur if trying to perform a one-pot reaction.

Q2: Which reagents are used for the initial N,N-dialkylation of 3-chloroaniline?

There are two primary methods for synthesizing the 3-Chloro-N,N-bis(2-hydroxyethyl)aniline intermediate:

  • Reaction with 2-Chloroethanol: This is a common method where 3-chloroaniline is reacted with 2-chloroethanol in the presence of a base, such as sodium carbonate. The base is crucial for neutralizing the hydrochloric acid (HCl) that is generated during the reaction.[1]

  • Reaction with Ethylene Oxide: An alternative route involves reacting 3-chloroaniline with ethylene oxide, typically using an acid catalyst like acetic acid.[1] This method can be effective but requires careful control of temperature and pressure due to the nature of ethylene oxide.

Q3: What are the standard conditions for the final acetylation step?

The acetylation of the 3-Chloro-N,N-bis(2-hydroxyethyl)aniline intermediate is a standard esterification. It is typically achieved by reacting the diol with an acetylating agent such as acetic anhydride or acetyl chloride. The reaction is often performed in the presence of a base (like triethylamine or pyridine) which acts as a catalyst and scavenges the acidic byproduct (acetic acid or HCl). Anhydrous conditions are recommended to prevent hydrolysis of the acetylating agent.[2]

Troubleshooting Guide: Synthesis & Purification

This section addresses specific issues you may encounter during your experiments. The troubleshooting logic is summarized in the flowchart below.

G cluster_start cluster_synthesis Synthesis Issues cluster_purification Purification Issues cluster_solutions_yield cluster_solutions_impurities cluster_solutions_purification start Low Yield or Impure Product low_yield Low Yield start->low_yield impurities Impure Product (Multiple Spots on TLC) start->impurities column_issues Poor Separation in Column Chromatography start->column_issues oily_product Product is an Oil, Fails to Crystallize start->oily_product incomplete_rxn Incomplete Reaction? - Increase time/temp - Check stoichiometry low_yield->incomplete_rxn side_reactions Side Reactions? - Control temp - Use inert atmosphere low_yield->side_reactions workup_loss Workup Losses? - Optimize extraction pH - Check all phases low_yield->workup_loss mono_sub Mono-substituted Impurity? - Increase alkylating/acylating  agent ratio impurities->mono_sub oxidation Oxidation Products? - Use inert atmosphere (N2/Ar) - Degas solvents impurities->oxidation starting_material Unreacted Starting Material? - Monitor with TLC - Check reagent purity impurities->starting_material tailing Tailing on Silica? - Add triethylamine to eluent - Use alumina/basic silica column_issues->tailing residual_solvent Residual Solvent? - Dry under high vacuum - Co-evaporate with toluene oily_product->residual_solvent hygroscopic Hygroscopic Nature? - Dry thoroughly - Handle in dry atmosphere oily_product->hygroscopic

Caption: Troubleshooting flowchart for this compound synthesis.

Q4: My reaction yield is consistently low. What are the primary causes and solutions?

Low yields are a common challenge and can originate from several factors throughout the synthetic process.[2][3][4]

  • Cause 1: Incomplete Reaction. The reaction may not have proceeded to completion.

    • Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC).[5] If starting material is still present after the initially planned time, consider increasing the reaction time or cautiously raising the temperature. For the N,N-dialkylation step, ensure efficient stirring is maintained to promote mixing.[1] For the acetylation, ensure the stoichiometry of the acetylating agent is sufficient, as some may be consumed by trace moisture.

  • Cause 2: Competing Side Reactions. The formation of byproducts consumes starting materials and reduces the yield.

    • Solution:

      • Mono-substitution: Incomplete reaction can lead to N-(2-hydroxyethyl)-3-chloroaniline in the first step or the mono-acetate in the second. To drive the reaction to completion, consider using a slight excess of the alkylating or acylating agent.[1]

      • Oxidation: Anilines are susceptible to oxidation, which often results in colored impurities and a darkened reaction mixture.[1] To prevent this, run the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Cause 3: Suboptimal Stoichiometry. An incorrect ratio of reactants is a frequent source of low yields.

    • Solution: Carefully calculate and measure all reactants. For the dialkylation with 2-chloroethanol, at least 2 equivalents of both the alkylating agent and the base are required. A slight excess (e.g., 2.2 equivalents) can help ensure complete di-substitution.[1]

  • Cause 4: Product Loss During Workup. Significant amounts of product can be lost during extraction and filtration steps.[4][5]

    • Solution: During aqueous extractions, ensure the pH is optimized to keep the amine-containing product in the organic layer. After filtration or precipitation, check the filtrate/mother liquor by TLC to see if a significant amount of product remains in solution.

Q5: The reaction mixture is turning dark brown or black. How can I prevent this?

A dark reaction mixture typically indicates decomposition or oxidation of the aniline starting material or product.[1]

  • Cause 1: Oxidation. Aromatic amines are sensitive to atmospheric oxygen, especially at elevated temperatures.

    • Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.[1] Using solvents that have been degassed can also be beneficial.

  • Cause 2: Overheating. High temperatures can cause decomposition.

    • Solution: Maintain careful control over the reaction temperature using a temperature-controlled heating mantle and an internal thermometer. Avoid aggressive heating, as localized hot spots can initiate decomposition.[1]

Q6: I am having difficulty purifying the final product using column chromatography on silica gel. What is the problem?

Tertiary amines, like the target compound, are basic and can interact strongly with the acidic silanol groups on the surface of standard silica gel. This leads to significant tailing, poor separation, and sometimes irreversible adsorption of the product onto the column.[1]

  • Solution 1: Mobile Phase Modification. Add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to the eluent.[1] The triethylamine will compete with your product for binding to the acidic sites on the silica, resulting in sharper peaks and better separation.

  • Solution 2: Alternative Stationary Phase. Use a less acidic stationary phase. Neutral or basic alumina can be an effective alternative.[1] Amine-functionalized silica gel is another excellent option designed specifically for the purification of basic compounds.

Q7: The purified product is an oil and won't crystallize, or my stored solid compound has become clumpy and discolored. What is happening?

This often points to issues with residual solvent or moisture. The precursor, 3-Chloro-N,N-bis(2-hydroxyethyl)aniline, is known to be hygroscopic (readily absorbs moisture from the air).[1] While the final diacetate product is less polar, it can still retain solvent or absorb water.

  • Cause 1: Hygroscopicity. The compound has likely absorbed atmospheric moisture.

    • Solution: Dry the product thoroughly under a high vacuum, potentially with gentle heating (if thermally stable). For highly sensitive compounds, handling and storing them in a desiccator or a glovebox is recommended.[1]

  • Cause 2: Residual Solvent or Impurities. The presence of even small amounts of solvent or reaction byproducts can inhibit crystallization.

    • Solution: Ensure the product is of high purity before attempting crystallization. If TLC shows impurities, re-purification by chromatography may be necessary. To remove stubborn residual solvents, co-evaporation with a solvent like toluene under reduced pressure can be effective.

Experimental Protocols

The overall experimental workflow is outlined in the diagram below. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Caption: Experimental workflow for the synthesis of this compound.

Protocol 1: Synthesis of 3-Chloro-N,N-bis(2-hydroxyethyl)aniline

(Adapted from BenchChem.[1])

  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-chloroaniline (1 equivalent), anhydrous sodium carbonate (2.2 equivalents), and toluene.

  • Reaction: Heat the mixture to reflux with vigorous stirring.

  • Addition: Slowly add 2-chloroethanol (2.2 equivalents) dropwise to the refluxing mixture.

  • Reflux: Continue to reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a mobile phase of ethyl acetate/hexanes).

  • Cooldown: After the reaction is complete (as judged by the consumption of starting material), cool the mixture to room temperature.

  • Workup: Filter the mixture to remove the inorganic salts (sodium carbonate and sodium chloride). Wash the salts with a small amount of toluene.

  • Concentration: Combine the filtrates and concentrate the solution under reduced pressure to yield the crude 3-Chloro-N,N-bis(2-hydroxyethyl)aniline, which can be used in the next step or purified further.

Protocol 2: Synthesis of this compound
  • Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve the crude 3-Chloro-N,N-bis(2-hydroxyethyl)aniline (1 equivalent) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add triethylamine (2.2-2.5 equivalents) to the solution and cool the flask in an ice bath to 0 °C.

  • Acetylation: Add acetic anhydride (2.2 equivalents) dropwise to the stirred solution, ensuring the temperature remains low during the addition.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress by TLC until the starting diol is consumed.

  • Quenching: Carefully quench the reaction by slowly adding water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to remove excess acetic acid) and then with brine.

  • Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Data Summary: Optimized Reaction Conditions
ParameterStep 1: DialkylationStep 2: AcetylationRationale / Key Insight
Stoichiometry 3-chloroaniline (1 eq), 2-chloroethanol (2.2 eq), Na₂CO₃ (2.2 eq)Diol Intermediate (1 eq), Acetic Anhydride (2.2 eq), Triethylamine (2.5 eq)A slight excess of reagents ensures the reaction goes to completion and drives the equilibrium toward the di-substituted product.[1][6]
Solvent TolueneDichloromethane (DCM), THF (anhydrous)Toluene allows for reflux temperatures needed for alkylation. Anhydrous aprotic solvents are required for acetylation to prevent hydrolysis.[1][2]
Temperature Reflux (approx. 110 °C)0 °C to Room TempAlkylation requires heat to proceed at a reasonable rate. Acetylation is exothermic and should be cooled initially for better control.
Atmosphere Inert (N₂ or Ar) recommendedInert (N₂ or Ar) requiredPrevents oxidation and discoloration of the aniline derivatives, which is a common side reaction.[1]
Monitoring TLC (Ethyl Acetate/Hexanes)TLC (Ethyl Acetate/Hexanes)Essential for determining reaction completion and preventing the formation of degradation products from prolonged heating or reaction times.[3][5]

References

  • BenchChem. (n.d.). Troubleshooting common issues in handling 3-Chloro-N,N-bis(2-hydroxyethyl)aniline.
  • LC-MS/MS Method for the Simultaneous Determination of Nitrosamine Impurities in Sartans Drug Substances or Drug Products. (n.d.). Ministry of Food and Drug Safety.
  • Gong, J.-L., et al. (2013). Catalyst-Free and Highly Selective N,N-Diallylation of Anilines in Aqueous Phase. Journal of Chemistry.
  • Linciano, P., et al. (2013).
  • Li, Y., et al. (2022). Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS.
  • Wang, F., et al. (2024). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. RSC Advances.
  • Moustafa, H. et al. (2012). Insights into the N,N-diacylation reaction of 2-aminopyrimidines and deactivated anilines: an alternative N-monoacylation reaction.
  • BenchChem. (n.d.). Troubleshooting low yields in the synthesis of (+)-Usnic acid analogues.
  • PubChem. (n.d.). 3-Chloroaniline.
  • Stewart, J. C. M. (1969). Effects of N-alkylation and NN-dialkylation on the pKa of anilinium and nitroanilinium ions. Journal of the Chemical Society B: Physical Organic.
  • BenchChem. (n.d.). Application Notes and Protocols for the Purification of 3-Chloro-N,N-bis(2-hydroxyethyl)aniline.
  • Patil, S., et al. (2020). Decoding the Perplexing Mystery of Para-Chloroaniline Formation: A Systematic Review. Journal of Endodontics, 46(7), 896-904.
  • BenchChem. (n.d.). Troubleshooting low yield in Friedländer synthesis of quinolines.
  • U.S. Environmental Protection Agency. (n.d.).
  • BenchChem. (n.d.). Dealing with low yield during the chemical synthesis of Purpurin.
  • Bullock, M. W. (1959). U.S. Patent No. 2,894,035. Washington, DC: U.S.
  • Al-Masoudi, W. A. (2018). Synthesis of new N-Substituted -3- chloro -2- azetidinones for 2, 4-Diamino-6-phenyl-1,3,5-triazine.
  • Spiegler, W. (1968). U.S. Patent No. 3,397,118. Washington, DC: U.S.
  • Gornitzka, H., et al. (2016).
  • BenchChem. (n.d.). Stability issues of 1,4-Diacetylpiperidine under different conditions.
  • da Rosa, M. F., et al. (2024). Synthesis of New Fatty N-Acylamino Amides from 3,4-Dichloroaniline with Crop Protection Activity. Journal of the Brazilian Chemical Society, 35(3).
  • BenchChem. (n.d.). Troubleshooting common issues in N-(2-Aminophenyl)-2-phenylacetamide synthesis.
  • ChemicalBook. (2024). This compound.
  • ChemicalBook. (n.d.). 26692-46-6(this compound) Product Description.
  • Wikipedia. (n.d.). Diazomethane.
  • Ioffe, S. L., et al. (2019). Practical synthetic method for amino acids derived diazoketones – shelf-stable reagents for organic synthesis. ChemRxiv.
  • CN101333169A. (2008). Production method of o-chloroaniline.

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Technical Support Center: N,N-Diacetoxyethyl-3-chloroaniline Degradation Pathways

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Gemini Division

This guide is designed for researchers, scientists, and drug development professionals investigating the stability and degradation of N,N-Diacetoxyethyl-3-chloroaniline. As an aromatic amine derivative with two ester functionalities, its chemical stability is a critical parameter in experimental design, formulation, and storage. This document provides an in-depth analysis of its degradation pathways, troubleshooting for common experimental issues, and validated protocols for stability assessment. The insights herein are derived from established principles of organic chemistry and forced degradation studies.[1]

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the stability and handling of this compound.

Q1: What is the primary degradation pathway for this compound?

A1: The most significant and rapid degradation pathway is the hydrolysis of its two acetate ester groups.[2][3] This reaction, known as saponification when base-catalyzed, cleaves the acyl-oxygen bond of each ester, replacing the acetyl groups with hydrogen atoms from water.[4] The ultimate product of complete hydrolysis is N,N-Bis(2-hydroxyethyl)-3-chloroaniline and two molecules of acetic acid. This process is highly dependent on the presence of water and is significantly accelerated by acidic or basic conditions.[5]

Q2: What are the expected degradation products I should monitor for?

A2: You should primarily monitor for the appearance of the fully hydrolyzed product and the disappearance of the parent compound. A partially hydrolyzed intermediate is also possible.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Role in Pathway
N,N-Bis(2-acetoxyethyl)-3-chloroaniline C₁₄H₁₈ClNO₄299.75Parent Compound
N-(2-acetoxyethyl)-N-(2-hydroxyethyl)-3-chloroanilineC₁₂H₁₆ClNO₃257.71Intermediate Degradant
N,N-Bis(2-hydroxyethyl)-3-chloroaniline C₁₀H₁₄ClNO₂215.68Primary Degradant
Acetic AcidC₂H₄O₂60.05Byproduct
3-ChloroanilineC₆H₆ClN127.57Potential Minor Degradant
Oxidized Aromatic SpeciesVariableVariableMinor Degradant (Color)

Note: 3-Chloroaniline may form under more strenuous conditions involving cleavage of the C-N bonds but is not typically a product of simple hydrolysis.[6]

Q3: How does pH dramatically affect the stability of the compound in aqueous solutions?

A3: The pH of the solution is the most critical factor governing the rate of hydrolysis.[7]

  • Basic Conditions (pH > 8): Base-catalyzed hydrolysis (saponification) is the most rapid degradation pathway. The hydroxide ion (OH⁻) is a potent nucleophile that directly attacks the electrophilic carbonyl carbon of the ester. This reaction is generally considered irreversible because the final step involves the deprotonation of the resulting carboxylic acid (acetic acid) to form a carboxylate salt, which drives the reaction to completion.[4][8]

  • Acidic Conditions (pH < 6): Acid-catalyzed hydrolysis is also significant. The acid protonates the carbonyl oxygen, making the carbonyl carbon much more electrophilic and susceptible to attack by a weak nucleophile like water.[9] Unlike base-catalyzed hydrolysis, this reaction is reversible and exists in equilibrium.[5][8] To drive the degradation, a large excess of water is required.

  • Neutral Conditions (pH ≈ 7): The compound is most stable at or near neutral pH. However, uncatalyzed hydrolysis by water can still occur, albeit at a much slower rate compared to acidic or basic conditions.[7]

Q4: My solution of this compound is turning yellow or brown. What is causing this and how can I prevent it?

A4: This discoloration is a classic indicator of oxidation of the aniline functional group.[10] Aromatic amines are notoriously susceptible to oxidation by atmospheric oxygen, a process often accelerated by light and heat. The colored byproducts are typically highly conjugated, quinone-type structures.

Preventative Measures:

  • Prepare Fresh Solutions: Use solutions immediately after preparation for best results.

  • Use Deoxygenated Solvents: Purge your solvent with an inert gas (nitrogen or argon) for 15-20 minutes before dissolving the compound.

  • Inert Atmosphere: If storing solutions, do so under an inert atmosphere in a tightly sealed vial.

  • Protect from Light: Use amber glass vials or wrap containers in aluminum foil to prevent photolytic acceleration of oxidation.[10]

  • Control Temperature: Store stock solutions at low temperatures (e.g., 2-8°C) to minimize both oxidation and hydrolysis rates.

Q5: What is the best analytical method to monitor the degradation process?

A5: The most effective and widely used technique is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. A C18 column is typically effective. As the parent compound degrades, its corresponding peak in the chromatogram will decrease in area, while new peaks corresponding to the degradation products, primarily N,N-Bis(2-hydroxyethyl)-3-chloroaniline, will appear and grow over time. This allows for quantitative tracking of the degradation kinetics.

Part 2: Troubleshooting Guides

This section provides structured solutions to specific experimental challenges.

Issue 1: Faster-Than-Expected Degradation During Experimentation

Your experiment shows significant degradation of the parent compound within a short timeframe, compromising the results.

  • Root Cause Analysis:

    • Uncontrolled pH: The solvent or reagents may be inadvertently acidic or basic. Glassware that was not properly neutralized after cleaning can also be a source of contamination.

    • Elevated Temperature: The experimental conditions may be generating heat, accelerating the rate of hydrolysis.

    • Photodegradation: Exposure to ambient or direct laboratory lighting can catalyze degradation.

  • Corrective Action Protocol:

    • pH Verification: Measure the pH of all solvents and solutions used. If necessary, use a buffered solution (e.g., a phosphate buffer at pH 7.0) to maintain neutrality.

    • Temperature Control: Conduct the experiment in a temperature-controlled water bath or reaction block.

    • Light Protection: Repeat the experiment with all vessels wrapped in aluminum foil.

    • Purity Check: Ensure the starting material is of high purity and that solvents do not contain acidic or basic impurities.

Issue 2: Unidentifiable Peaks in HPLC Analysis

Your HPLC chromatogram shows the parent peak, the expected N,N-Bis(2-hydroxyethyl)-3-chloroaniline peak, and several other unknown peaks.

  • Root Cause Analysis:

    • The unknown peaks could be the partially hydrolyzed intermediate, oxidative byproducts, or impurities from the initial synthesis of the compound.

  • Identification Workflow: Forced Degradation Study A forced degradation (or stress testing) study is the definitive way to identify degradation products.[11][12] By intentionally exposing the compound to specific stress conditions, you can generate its likely degradants and confirm their retention times.

    • Prepare Stock Solutions: Create several identical solutions of the parent compound.

    • Apply Stress Conditions: Expose each solution to a different condition:

      • Acidic: Add HCl to a final concentration of 0.1 M and heat at 60°C.

      • Basic: Add NaOH to a final concentration of 0.1 M and keep at room temperature (this reaction is often fast).

      • Oxidative: Add 3% hydrogen peroxide and keep at room temperature.

      • Thermal: Heat a solution at 80°C (in the dark).

      • Photolytic: Expose a solution to a photostability chamber or direct UV light.

    • Analyze Samples: Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours), neutralize them if necessary, and analyze by HPLC.

    • Peak Matching: Compare the chromatograms from the stressed samples to your experimental sample. The appearance of a peak under a specific stress condition (e.g., a major peak in the acid/base samples) helps confirm its identity. For absolute confirmation, LC-MS analysis should be used to verify the molecular weight of the unknown peaks.

Part 3: Key Experimental Protocols

Protocol 1: HPLC Method for Stability Monitoring

This protocol provides a general starting point for monitoring the hydrolysis of this compound. Method optimization may be required for specific matrices.

  • Instrumentation: HPLC with UV-Vis or Diode Array Detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: Linear gradient from 10% to 90% B

    • 15-18 min: Hold at 90% B

    • 18-19 min: Return to 10% B

    • 19-25 min: Re-equilibration at 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Expected Elution Order: N,N-Bis(2-hydroxyethyl)-3-chloroaniline (more polar) will elute earlier than the this compound parent compound (less polar).

Protocol 2: Forced Alkaline Hydrolysis Study

This protocol details the procedure for intentionally degrading the compound under basic conditions to generate the primary degradant for analytical standard purposes.

  • Preparation: Dissolve 10 mg of this compound in 5 mL of methanol or acetonitrile in a 25 mL flask.

  • Initiate Degradation: Add 5 mL of 0.2 M Sodium Hydroxide (NaOH) to the flask to achieve a final concentration of 0.1 M NaOH.

  • Reaction: Stir the solution at room temperature. The reaction is typically rapid.

  • Monitoring: Take a 100 µL aliquot of the reaction mixture every 10 minutes.

  • Quenching/Neutralization: Immediately neutralize the aliquot by adding it to a vial containing 900 µL of a weak acid solution (e.g., 0.1 M monobasic sodium phosphate) to stop the reaction.

  • Analysis: Analyze the neutralized sample by the HPLC method described above.

  • Completion: The reaction is complete when the peak for the parent compound is no longer detectable. The resulting solution can be used as a qualitative standard for the N,N-Bis(2-hydroxyethyl)-3-chloroaniline degradant.

Part 4: Visualization of Pathways and Workflows

Diagram 1: Primary Degradation Pathway via Hydrolysis

This diagram illustrates the stepwise hydrolysis of this compound.

G parent N,N-Bis(2-acetoxyethyl) -3-chloroaniline intermediate N-(2-acetoxyethyl)-N-(2-hydroxyethyl) -3-chloroaniline parent->intermediate + H₂O - Acetic Acid product N,N-Bis(2-hydroxyethyl) -3-chloroaniline intermediate->product + H₂O - Acetic Acid

Caption: Stepwise hydrolysis of the parent compound to its final di-hydroxy degradant.

Diagram 2: Experimental Workflow for Degradant Identification

This flowchart outlines the logical steps for conducting a forced degradation study to identify unknown analytical peaks.

G cluster_stress Forced Degradation Conditions acid Acidic (HCl, Heat) analysis Analyze Samples by HPLC-UV at Timed Intervals acid->analysis base Basic (NaOH, RT) base->analysis oxid Oxidative (H₂O₂, RT) oxid->analysis therm Thermal (Heat) therm->analysis start Prepare Stock Solution of This compound start->acid start->base start->oxid start->therm compare Compare Chromatograms: Match Retention Times of Unknowns to Generated Degradants analysis->compare lcms Confirm Identity with LC-MS (Molecular Weight) compare->lcms

Caption: Workflow for a forced degradation study to identify unknown degradation products.

References

  • Fairbanks, B., & Anseth, K. S. (2015). Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers. Polymer Degradation and Stability, 120, 158-164. [Link]

  • True Geometry's Blog. (2025). How does pH impact the rate of acid-catalyzed hydrolysis? True Geometry. [Link]

  • Comisar, C. M., et al. (2008). Effect of pH on Ether, Ester, and Carbonate Hydrolysis in High-Temperature Water. Industrial & Engineering Chemistry Research, 47(3), 577–584. [Link]

  • Ashenhurst, J. (2022). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. [Link]

  • Sci-Hub. (2007). Effect of pH on Ether, Ester, and Carbonate Hydrolysis in High-Temperature Water. Industrial & Engineering Chemistry Research. [Link]

  • Zabar, K., et al. (2012). Microbial Degradation of 3-Chloroanilne by two Bacterial Strains isolated from Common Effluent Treatment Plant. American Journal of Microbiological Research, 3(1), 1-8. [Link]

  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. University of Calgary Chemistry. [Link]

  • Wang, S., & Poon, K. (2014). Biodegradation and removal of 3,4-dichloroaniline by Chlorella pyrenoidosa based on liquid chromatography-electrospray ionization-mass spectrometry. Environmental Science and Pollution Research, 21, 9248-9255. [Link]

  • Chemistry LibreTexts. (2022). Hydrolysis of Esters. Chemistry LibreTexts. [Link]

  • Clark, J. (2015). Hydrolysing Esters. Chemguide. [Link]

  • Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link]

  • Reddy, P. C., et al. (2016). Forced Degradation Studies. MedCrave online. [Link]

  • PureSynth. (n.d.). NN-Bis(2-Hydroxyethyl)-3-Chloroaniline 90.0%(GC). PureSynth. [Link]

  • Sharma, G., & Saini, V. (2014). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. PharmaTutor. [Link]

  • Patel, S., et al. (2021). A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. International Journal of Pharmaceutical Sciences Review and Research, 68(1), 133-143. [Link]

  • Zhang, J., et al. (2024). Characterization of the 3,4-Dichloroaniline Degradation Gene Cluster in Acinetobacter soli GFJ2. MDPI. [Link]

  • PubChem. (n.d.). 3-Chloroaniline. National Center for Biotechnology Information. [Link]

  • Broughton, C., & Stranex, T. (2023). A practical guide to forced degradation and stability studies for drug substances. Quotient Sciences. [Link]

  • Shinde, S. S., et al. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 3(12), 153-161. [Link]

  • GSRS. (n.d.). N,N-BIS(2-ACETOXYETHYL)-3-CHLOROANILINE. Global Substance Registration System. [Link]

  • Fulthorpe, R. R., et al. (2010). Degradation of dichloroaniline isomers by a newly isolated strain, Bacillus megaterium IMT21. Applied Microbiology and Biotechnology, 87, 1965-1975. [Link]

  • PubChem. (n.d.). 3-Chloro-N,N-bis(2-hydroxyethyl)aniline. National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). Bacterial degradation pathway of 3,4-dichloroaniline in Acinetobacter baylyi GFJ2. ResearchGate. [Link]

  • Hartono, A., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1‐(2-Hydroxyethyl)pyrrolidine and 3‐Amino-1-propanol. Industrial & Engineering Chemistry Research, 61(50), 18451-18466. [Link]

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Technical Support Center: Stability Studies of N,N-Diacetoxyethyl-3-chloroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N,N-Diacetoxyethyl-3-chloroaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its stability profile. Given the specific nature of this molecule, which features hydrolytically labile ester groups and an aniline core susceptible to oxidation, a robust stability testing program is critical. This document synthesizes fundamental chemical principles with industry-standard protocols to provide actionable solutions for your experiments.

Part 1: Frequently Asked Questions (FAQs)

Here we address the most common initial questions regarding the stability of this compound.

Q1: What are the primary degradation pathways for this compound?

A1: Based on its structure, the two most critical degradation pathways are:

  • Hydrolysis: The dual acetoxyethyl ester groups are highly susceptible to cleavage in the presence of water, especially under acidic or basic conditions. This reaction will yield acetic acid and N,N-dihydroxyethyl-3-chloroaniline.

  • Oxidation: The tertiary aniline nitrogen is a potential site for oxidation, which can lead to the formation of N-oxides and other colored degradants.[1][2] The chloro-substituted aromatic ring can also undergo oxidative degradation.

Q2: What are the recommended storage conditions for the pure substance (API)?

A2: To minimize degradation, the substance should be stored in a tightly sealed container, protected from light, and kept in a controlled, low-humidity environment. For long-term storage, refrigeration (2-8°C) or freezing (-20°C) is strongly recommended to slow the rate of potential hydrolytic and oxidative reactions.[3]

Q3: My solution of this compound is turning yellow/brown. What is the likely cause?

A3: Color formation is a classic indicator of aniline oxidation.[1] Exposure to air (oxygen), light, or trace metal ion contaminants can catalyze the formation of colored quinone-like structures or polymeric species. Ensure your solvents are de-gassed and consider using amber glassware or light-protective foil.

Q4: Which analytical technique is best suited for a stability study of this molecule?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the gold standard.[4][5][6] This technique can separate the intact parent molecule from its degradation products, allowing for accurate quantification of its purity and degradation rate over time. Coupling HPLC with Mass Spectrometry (LC-MS) is invaluable for identifying the structure of unknown degradants.[4]

Q5: My assay shows a rapid loss of the parent peak in an aqueous buffer. What should I investigate first?

A5: The most probable cause is pH-mediated hydrolysis of the ester groups. Immediately check the pH of your solution. Both acidic and basic conditions can rapidly accelerate ester cleavage. The degradation rate is often lowest in a slightly acidic pH range (typically pH 4-5), but this must be experimentally determined.

Part 2: In-Depth Troubleshooting Guides

This section provides structured guidance for resolving specific experimental challenges.

Problem: Inconsistent Degradation Rates in Aqueous Formulations
  • Symptoms: You observe highly variable degradation rates between different batches of your formulation, even when stored under identical conditions. The loss of the parent compound is faster than anticipated.

  • Root Cause Analysis: This issue often points to uncontrolled variables in the formulation medium that catalyze hydrolysis.

    • pH Shifts: The initial pH of your formulation may not be stable over time, or small errors in buffer preparation can lead to significant differences in degradation kinetics.

    • Buffer Species Catalysis: Certain buffer species (e.g., phosphate, citrate) can act as nucleophiles and directly participate in the hydrolysis reaction, a phenomenon known as general acid-base catalysis.

    • Trace Metal Contamination: Metal ions (e.g., Fe³⁺, Cu²⁺) are known catalysts for both hydrolysis and oxidation reactions. These can be introduced through excipients, water, or container closure systems.

  • Solutions & Recommendations:

    • pH Stability Profile: Conduct a systematic study by formulating the compound in a series of buffers across a wide pH range (e.g., pH 2 to 9). Analyze samples at multiple time points to identify the pH of maximum stability.

    • Buffer Selection: Evaluate different buffer systems at your target pH. If you suspect buffer catalysis, switch to a non-nucleophilic buffer species, such as MES or HEPES, and compare the stability results.

    • Use of Chelating Agents: If metal-catalyzed oxidation or hydrolysis is suspected, incorporate a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) into your formulation to sequester trace metal ions.

    • Excipient Purity: Ensure all excipients are of high purity and that their specifications include limits on elemental impurities.

Problem: Multiple New Peaks Appear During Photostability Studies
  • Symptoms: Upon exposure to light as per ICH Q1B guidelines, your HPLC chromatogram shows a complex profile with several new, and sometimes transient, impurity peaks that are not observed in thermal stress studies.[7][8]

  • Root Cause Analysis: This indicates that the molecule is susceptible to photodegradation. The chloroaniline moiety is a known chromophore that can absorb UV light, leading to a variety of reactions.

    • Photo-oxidation: Absorbed light energy can promote the formation of radical species, leading to complex oxidative degradation pathways distinct from simple thermal oxidation.

    • Photo-rearrangement: The molecule might undergo structural rearrangements upon light exposure.

    • Dehalogenation: Photolytic cleavage of the carbon-chlorine bond is a possible degradation route for chloroaromatic compounds.[9][10]

  • Solutions & Recommendations:

    • Controlled Photostability Testing: Strictly follow the light exposure conditions outlined in the ICH Q1B guideline, which specifies a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[8][11]

    • Wavelength Sensitivity: To understand the mechanism, consider using filtered light sources to expose the sample to specific wavelength ranges (e.g., UVA only, visible light only).

    • Impurity Identification: Use LC-MS/MS to obtain mass and fragmentation data for the new peaks to propose structures for the photoproducts. This is crucial for understanding the degradation pathway.

    • Packaging Solutions: Evaluate the protective qualities of different packaging materials, such as amber glass vials and opaque containers, to mitigate light-induced degradation.

Part 3: Key Experimental Protocols

To ensure data integrity and regulatory compliance, stability studies must be conducted in a systematic and controlled manner. The International Council for Harmonisation (ICH) provides the foundational guidelines for this work.[8][12][13]

Protocol 1: Forced Degradation (Stress Testing) Workflow

Forced degradation studies are essential to identify likely degradation products and to establish the stability-indicating nature of your analytical method.[14][15] The goal is to achieve 5-20% degradation of the active substance.

Objective: To investigate the intrinsic stability of this compound under various stress conditions.

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Set Up Stress Conditions: For each condition, mix the stock solution with the stressor. Store a control sample (stock solution diluted in neutral water) at 5°C protected from light.

    • Acid Hydrolysis: Dilute with 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Dilute with 0.1 M NaOH. Incubate at room temperature (25°C) due to the high reactivity of esters in base.

    • Oxidative Degradation: Dilute with 3% hydrogen peroxide (H₂O₂). Incubate at room temperature (25°C), protected from light.

    • Thermal Degradation: Prepare a solution in a neutral solvent (e.g., 50:50 acetonitrile:water). Incubate at 80°C in the dark.

    • Photolytic Degradation: Expose a solution in a photostable container (e.g., quartz) to light conditions as specified in ICH Q1B. Run a dark control in parallel.[8]

  • Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Quenching: Immediately neutralize the acid and base samples with an equimolar amount of base or acid, respectively. Dilute all samples to a standard concentration with mobile phase.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from all its potential degradation products.

Methodology:

  • Column Selection: Start with a robust, reversed-phase column, such as a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[4]

  • Mobile Phase Screening:

    • Aqueous (A): 0.1% Formic Acid or 0.1% Trifluoroacetic Acid in water. These acids provide good peak shape for amine-containing compounds.

    • Organic (B): Acetonitrile or Methanol.

  • Gradient Optimization: Develop a gradient elution method to ensure separation of early-eluting polar degradants (like the di-hydroxy byproduct of hydrolysis) from the more hydrophobic parent compound and later-eluting impurities.

    • Example Gradient: Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, and re-equilibrate.

  • Wavelength Selection: Use a photodiode array (PDA) detector to analyze the UV spectrum of the parent compound. Select a wavelength that provides a strong signal for the parent and key impurities (e.g., 254 nm).

  • Method Validation (Peak Purity): Analyze the stressed samples from the forced degradation study. The method is considered "stability-indicating" if all degradation product peaks are baseline-resolved from the parent peak. Use the PDA detector to assess peak purity for the parent compound under each stress condition to ensure no co-eluting impurities.

Part 4: Data Presentation & Visualization

Data Summary Table

The following table presents hypothetical, yet chemically plausible, results from a forced degradation study to illustrate expected outcomes.

Stress ConditionIncubation Time% Degradation of ParentKey Degradant(s) ObservedObservations
0.1 M HCl, 60°C8 hours15.2%Mono-hydroxy, Di-hydroxyStepwise hydrolysis of ester groups.
0.1 M NaOH, 25°C2 hours18.5%Di-hydroxyRapid, complete hydrolysis of both esters.
3% H₂O₂, 25°C24 hours11.8%N-oxide, Ring oxidation productsColor change to pale yellow.
Heat (80°C, neutral)24 hours6.5%Mono-hydroxy, Di-hydroxyThermally accelerated hydrolysis.
Light (ICH Q1B)24 hours9.3%Multiple unknown photoproductsComplex profile, requires LC-MS.
Visual Diagrams (Graphviz)

A clear visual representation of degradation pathways and experimental workflows can significantly aid in understanding and troubleshooting.

Hydrolysis_Pathway Parent N,N-Diacetoxyethyl- 3-chloroaniline Mono Mono-hydroxy Intermediate (One ester hydrolyzed) Parent->Mono + H2O - Acetic Acid AcOH Acetic Acid Parent->AcOH Di Di-hydroxy Product (Both esters hydrolyzed) Mono->Di + H2O - Acetic Acid Mono->AcOH

Caption: Primary hydrolytic degradation pathway of this compound.

Troubleshooting_Workflow Start Inconsistent Stability Results Check_pH Verify pH of Formulation (Initial & Final) Start->Check_pH pH_OK pH Stable? Check_pH->pH_OK Check_Buffer Evaluate Buffer Species (Potential Catalysis) Buffer_OK Non-Catalytic Buffer? Check_Buffer->Buffer_OK Check_Metals Analyze for Trace Metals (ICP-MS) Metals_OK Metals Below Limit? Check_Metals->Metals_OK pH_OK->Check_Buffer Yes Optimize_pH Action: Optimize Formulation pH pH_OK->Optimize_pH No Buffer_OK->Check_Metals Yes Change_Buffer Action: Switch to Inert Buffer (e.g., MES, HEPES) Buffer_OK->Change_Buffer No Add_Chelator Action: Add Chelating Agent (e.g., EDTA) Metals_OK->Add_Chelator No End Consistent Stability Achieved Metals_OK->End Yes Optimize_pH->Check_pH Change_Buffer->Check_Buffer Add_Chelator->Check_Metals

Caption: Troubleshooting workflow for inconsistent stability results in aqueous formulations.

References

  • AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. Available from: [Link]

  • RAPS. (2025, April 17). ICH releases overhauled stability guideline for consultation. Available from: [Link]

  • ICH. Quality Guidelines. Available from: [Link]

  • ICH. (2003). Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products. Available from: [Link]

  • European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Available from: [Link]

  • Nitoi, I., Oancea, P., & Criste, I. ADVANCED DEGRADATION OF 4-CHLOROANILINE FROM WATER IN UV/TiO2/H2O2 SYSTEM. CABI Digital Library. Available from: [Link]

  • ResearchGate. Mechanism of aniline and 2-chloroaniline photodegradation in an aqueous.... Available from: [Link]

  • National Institutes of Health (NIH). (2022, March 5). Assessment of aromatic amides in printed food contact materials: analysis of potential cleavage to primary aromatic amines during simulated passage through the gastrointestinal tract. Available from: [Link]

  • LCGC International. Simplified Yet Sensitive Determination of Aniline and Nitroanilines. Available from: [Link]

  • Pharmaceutical Technology. (2012, February 1). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Available from: [Link]

  • Chemistry LibreTexts. (2021, July 31). 23.11: Oxidation of Amines. Available from: [Link]

  • Open Access Journals. (2024, October 18). The Chemical Oxidation of Aniline: Mechanisms, Applications and Environmental Implications. Available from: [Link]

  • MDPI. Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. Available from: [Link]

  • National Institutes of Health (NIH). (2021, June 15). New Mechanistic Insights into Atmospheric Oxidation of Aniline Initiated by OH Radicals. Available from: [Link]

  • ACS Publications. Kinetics and Mechanism of Oxidation of Anilines by Hydrogen Peroxide As Catalyzed by Methylrhenium Trioxide. The Journal of Organic Chemistry. Available from: [Link]

  • National Institutes of Health (NIH). Degradation of aniline by newly isolated, extremely aniline-tolerant Delftia sp. AN3. Available from: [Link]

  • MedCrave online. (2016, December 14). Forced Degradation Studies. Available from: [Link]

  • National Institutes of Health (NIH). Determination of Aniline and Its Derivatives in Environmental Water by Capillary Electrophoresis with On-Line Concentration. Available from: [Link]

  • National Institutes of Health (NIH). (2019, July 17). Enhanced aniline degradation by Desulfatiglans anilini in a synthetic microbial community with the phototrophic purple sulfur bacterium Thiocapsa roseopersicina. Available from: [Link]

  • MDPI. (2024, May 22). The Mechanism of Aniline Blue Degradation by Short-Chain Dehydrogenase (SDRz) in Comamonas testosteroni. Available from: [Link]

  • ResearchGate. (2014). Determination of Aniline and Its Derivatives in Environmental Water by Capillary Electrophoresis with On-Line Concentration. Available from: [Link]

  • European Medicines Agency. (2006). Q 1 A (R2) Stability Testing of new Drug Substances and Products. Available from: [Link]

  • EDQM. (2024, November 4). Year 2024 In-Use stability testing FAQ. Available from: [Link]

  • ICH. ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products. Available from: [Link]

  • ResearchGate. Stability test of the lithiated N,O-disubstituted hydroxylamines 176-178 and 180. Available from: [Link]

  • ARKIVOC. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Available from: [Link]

  • YSU Journals. Chemistry N-DEACETYLATION OF SOME AROMATIC AMIDES. Available from: [Link]

  • Journal of Drug Delivery and Therapeutics. (2018, March 15). STABILITY TESTING GUIDELINES OF PHARMACEUTICAL PRODUCTS. Available from: [Link]

  • Master Organic Chemistry. Hydrolysis of imines to give ketones (or aldehydes). Available from: [Link]

  • YouTube. (2021, February 25). Chapter 20.7 Hydrolysis of Acetals, Imines, Enamines [ORGANIC CHEMISTRY] Klein. Available from: [Link]

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"troubleshooting poor yield in N,N-Diacetoxyethyl-3-chloroaniline synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of N,N-Diacetoxyethyl-3-chloroaniline, a key intermediate in various research and development applications, is typically achieved through the diacetylation of N,N-Bis(2-hydroxyethyl)-3-chloroaniline using an acetylating agent like acetic anhydride. While the reaction appears straightforward, achieving a high yield of pure product can be challenging. This guide addresses common issues encountered during this synthesis, providing explanations grounded in chemical principles and actionable protocols to resolve them.

Reaction Overview

The core reaction involves the esterification of the two hydroxyl groups of N,N-Bis(2-hydroxyethyl)-3-chloroaniline.

Synthesis_Pathway

Troubleshooting Guide: Question & Answer Format

Here we address specific problems that can lead to poor yields in the synthesis of this compound.

Issue 1: The reaction appears sluggish or incomplete, resulting in a low yield of the desired product.

Possible Causes and Solutions:

  • Insufficient Acylating Agent: The stoichiometry of the reaction requires at least two equivalents of acetic anhydride for each equivalent of the starting diol. An excess is often recommended to drive the reaction to completion.

    • Recommendation: Use a 10-20% excess of acetic anhydride. Be cautious with a large excess, as it can complicate the purification process.

  • Low Reaction Temperature: Esterification reactions, particularly with less reactive alcohols, may require heating to proceed at a reasonable rate.[1]

    • Recommendation: If the reaction is slow at room temperature, consider gently heating the mixture to 50-60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) to avoid potential side reactions at higher temperatures.

  • Presence of Water: Acetic anhydride readily hydrolyzes in the presence of water, which consumes the reagent and reduces its effectiveness.

    • Recommendation: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents if the reaction is performed in a solvent. The starting material, N,N-Bis(2-hydroxyethyl)-3-chloroaniline, should also be dry.

  • Lack of a Catalyst: While the reaction can proceed without a catalyst, an acid or base catalyst can significantly increase the reaction rate.

    • Recommendation: Consider adding a catalytic amount of a non-nucleophilic acid like sulfuric acid or a base like pyridine. Pyridine can also act as a scavenger for the acetic acid byproduct, further driving the equilibrium towards the product.

Incomplete_Reaction

Issue 2: The formation of significant byproducts is observed, complicating purification and reducing the isolated yield.

Possible Causes and Solutions:

  • Over-acetylation (N-acetylation): While less likely under standard conditions for a tertiary amine, prolonged reaction times or high temperatures could potentially lead to side reactions. More commonly, if the starting material contains primary or secondary amine impurities, these will readily undergo N-acetylation.[2]

    • Recommendation: Ensure the purity of the starting N,N-Bis(2-hydroxyethyl)-3-chloroaniline. Monitor the reaction closely by TLC and stop it once the starting material is consumed. Avoid excessive heating.

  • Hydrolysis of the Product: The ester linkages in the product can be susceptible to hydrolysis, especially if the work-up procedure involves strongly acidic or basic aqueous solutions for extended periods.[3]

    • Recommendation: During the work-up, use mild conditions. Neutralize the reaction mixture carefully, for instance, with a saturated sodium bicarbonate solution, and avoid prolonged contact with aqueous layers.

  • Polymerization/Degradation: High temperatures can sometimes lead to the degradation of aromatic amines or their derivatives.[4]

    • Recommendation: Maintain a controlled reaction temperature. If heating is necessary, use a water or oil bath to ensure even and gentle heating.

Issue 3: Difficulty in isolating the pure product from the reaction mixture.

Possible Causes and Solutions:

  • Product Solubility: this compound is an oily substance or a low-melting solid, which can make crystallization challenging.

    • Recommendation: If direct crystallization from the reaction mixture is not feasible, consider purification by column chromatography. A silica gel column with a gradient of ethyl acetate in hexanes is a good starting point.

  • Emulsion Formation during Work-up: The presence of both organic and aqueous phases, along with potential byproducts, can lead to the formation of stable emulsions during extraction.

    • Recommendation: To break up emulsions, try adding a saturated brine solution or a small amount of a different organic solvent. Slow and gentle inversions during extraction, rather than vigorous shaking, can also help prevent emulsion formation.

  • Residual Acetic Acid/Anhydride: The boiling points of acetic acid and acetic anhydride are relatively high, and they may not be completely removed by simple evaporation under reduced pressure.

    • Recommendation: After the initial removal of volatiles, co-evaporation with a high-boiling point, non-reactive solvent like toluene can help to azeotropically remove residual acetic acid and anhydride.

Experimental Protocols

General Protocol for the Synthesis of this compound
  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a drying tube, dissolve N,N-Bis(2-hydroxyethyl)-3-chloroaniline (1.0 eq) in a minimal amount of a suitable solvent (e.g., dichloromethane or neat if the starting material is a liquid at reaction temperature).

  • Addition of Reagent: Cool the mixture in an ice bath and add acetic anhydride (2.2 eq) dropwise.

  • Reaction: Allow the reaction to stir at room temperature and monitor its progress by TLC. If the reaction is slow, it can be gently heated to 50-60 °C.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the mixture into a beaker containing ice-cold saturated sodium bicarbonate solution to neutralize the excess acetic anhydride and acetic acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel if necessary.

ParameterRecommended Condition
Stoichiometry 1.1-1.2 eq of Acetic Anhydride per -OH group
Temperature 0 °C to 60 °C
Catalyst (Optional) Catalytic amount of pyridine or DMAP
Solvent Neat or an aprotic solvent like DCM or THF

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance of the final product? A1: Pure this compound is expected to be a pale yellow to brown liquid or a low-melting solid.

Q2: Can I use acetyl chloride instead of acetic anhydride? A2: Yes, acetyl chloride is a more reactive acylating agent and can be used.[1] However, the reaction is more vigorous and produces hydrogen chloride gas, which requires the use of a base (like pyridine or triethylamine) to neutralize it.

Q3: How can I confirm the identity and purity of my product? A3: The identity and purity of the product can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Purity can also be assessed by High-Performance Liquid Chromatography (HPLC).

Q4: My starting material, N,N-Bis(2-hydroxyethyl)-3-chloroaniline, is a solid. Should I melt it before adding the acetic anhydride? A4: Gently warming the solid to its melting point before adding the acetic anhydride can be beneficial for a homogeneous reaction. Alternatively, you can dissolve it in a small amount of an anhydrous, non-reactive solvent like dichloromethane.

Q5: What are the safety precautions I should take during this synthesis? A5: Acetic anhydride is corrosive and a lachrymator. It should be handled in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The reaction can be exothermic, especially with a catalyst, so controlled addition of reagents is important.[5]

References

  • Florit F., Copelli S., 2022, Safety Challenges on Runaway Reactions: the Esterification of Acetic Anhydride with Methanol, Chemical Engineering Transactions, 91, 145-150. [Link]

  • Chemguide, n.d., Esterification - Alcohols and Carboxylic Acids. [Link]

  • Galed, G., Diaz, E., Goycoolea, F. M., & Heras, A. (2008). Influence of N-Deacetylation Conditions on Chitosan Production from α-Chitin. Natural Product Communications, 3(4), 1934-578X. [Link]

  • YSU Journals, n.d., Chemistry N-DEACETYLATION OF SOME AROMATIC AMIDES. [Link]

  • Nemeth, B., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. National Institutes of Health. [Link]

  • Canadian Science Publishing, 1964, N,N-DIACETYLAMINES AS BY-PRODUCTS FROM THE ACETYLATION OF AMINES. [Link]

  • gsrs, n.d., N,N-BIS(2-ACETOXYETHYL)-3-CHLOROANILINE. [Link]

  • ResearchGate, 2013, How is heat produced during anhyride based esterification reactions is controlled? [Link]

  • ResearchGate, n.d., Mixed carboxylic acid anhydrides: II. Esterification of alcohols with the formic acid/acetic anhydride reaction mixture. [Link]

  • ResearchGate, n.d., Effect of side groups on the N-acetylation of aromatic amines. [Link]

  • Oregon State University, n.d., A Study of Factors Leading to N, N-Diacetylation of Aminopyrimidines. [Link]

  • PrepChem.com, n.d., Synthesis of o-chloroaniline. [Link]

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  • Reddit, 2022, [college chemistry: esterification ] I need help with distinguishing fisher and anhydride. [Link]

  • Universal Journal of Pharmaceutical Research, 2024, THE EFFECT OF TEMPERATURE VARIATIONS ON THE DEACETYLATION PROCESS OF CHITOSAN CHARACTERISTICS FROM MUD CRAB (SCYLLA SERRATA) SHE. [Link]

  • ResearchGate, 2022, Extraction, characterization, and kinetics of N-deacetylation of chitin obtained from mud crab shells. [Link]

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Technical Support Center: Purification of N,N-Diacetoxyethyl-3-chloroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of N,N-Diacetoxyethyl-3-chloroaniline (CAS: 26692-46-6).[1] This document is designed for researchers, chemists, and drug development professionals who require a high-purity final compound. Here, we address common challenges and provide detailed, field-proven protocols to help you navigate the purification process effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities in my crude this compound sample?

A1: The impurity profile of your crude product is intrinsically linked to the synthetic route and subsequent work-up conditions. Based on a typical synthesis involving the acetylation of N,N-Bis(2-hydroxyethyl)-3-chloroaniline, you can anticipate the following impurities:

  • Unreacted Starting Material: The most common impurity is the precursor, N,N-Bis(2-hydroxyethyl)-3-chloroaniline (the "diol").[2] Its presence indicates an incomplete acetylation reaction.

  • Mono-Acetylated Intermediate: N-(2-acetoxyethyl)-N-(2-hydroxyethyl)-3-chloroaniline is a common byproduct resulting from partial acetylation. It possesses intermediate polarity between the starting diol and the final diacetate product.

  • Hydrolysis Products: The ester functional groups in your target molecule are susceptible to hydrolysis, particularly in the presence of acid or base catalysts, which can revert the compound back to the diol precursor and acetic acid.[3] This is a critical consideration during aqueous work-ups and storage.

  • Oxidation Byproducts: Like many aniline derivatives, your compound may darken over time due to air oxidation, forming colored impurities.[4]

  • Residual Reagents: Acetic anhydride, acetic acid, and any catalysts (e.g., pyridine, DMAP) used during the acetylation step may also be present.

Q2: My isolated product is a dark-colored oil, but it should be a solid. What does this indicate and how can I purify it?

A2: The physical state and color provide significant clues about purity. A dark oil suggests the presence of residual solvents, oxidized species, or other impurities that depress the melting point and introduce color. The most effective method for tackling this is column chromatography .

Causality: Column chromatography separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (a solvent system).[5] Non-polar impurities will elute first, followed by your target compound, while highly polar impurities (like the diol precursor) and colored baseline materials will remain strongly adsorbed to the silica. This technique is highly effective for separating compounds with different polarities, making it ideal for removing both less polar and more polar contaminants from your target molecule.[6]

Q3: Which purification technique is best for my needs? How do they compare?

A3: The optimal purification strategy depends on the scale of your experiment and the specific impurity profile. Column chromatography offers the highest resolution, while recrystallization is simpler for large-scale work if a suitable solvent system can be identified.

Technique Principle Typical Purity Scale Advantages Disadvantages
Column Chromatography Differential partitioning between stationary and mobile phases.[6]>99%Milligram to GramHigh resolution; separates complex mixtures and colored impurities effectively.[6]Time-consuming; requires larger volumes of solvent.[6]
Recrystallization Differential solubility of the compound and impurities in a solvent at different temperatures.[7]>98%Gram to KilogramSimple, cost-effective, excellent for removing minor impurities and scaling up.[6]Requires finding a suitable solvent pair; potential for product loss in the mother liquor.[6]
Vacuum Distillation Separation based on differences in boiling points under reduced pressure.[6]>98%Gram to KilogramEffective for removing non-volatile or very high-boiling impurities.[6]Not suitable for thermally labile compounds; requires specialized equipment.[6]
Q4: How can I prevent the hydrolysis of the ester groups during purification and storage?

A4: Hydrolysis is a primary degradation pathway for this compound.[3] To maintain compound integrity:

  • Avoid Strong Acids and Bases: During work-up, use mild basic solutions like saturated sodium bicarbonate to neutralize acids, and avoid strong bases like NaOH or KOH which aggressively promote ester hydrolysis (saponification).[8]

  • Use Anhydrous Solvents: Ensure all solvents used for chromatography and storage are dry, as water is a necessary reagent for hydrolysis.

  • Store Under Inert Atmosphere: Store the purified product in a sealed vial under an inert atmosphere (e.g., nitrogen or argon) at a low temperature (≤ 4°C) to minimize both hydrolysis and air oxidation.

In-Depth Experimental Protocols

Protocol 1: High-Resolution Purification by Flash Column Chromatography

This protocol is the gold standard for achieving high purity on a laboratory scale. It is designed to separate the target diacetate from its less polar and more polar relatives.

Rationale: We use a gradient elution of hexane and ethyl acetate on a silica gel stationary phase. Silica gel is polar and acidic.[9] The separation proceeds as follows:

  • Low Polarity Eluent (e.g., 90:10 Hexane:EtOAc): Elutes non-polar byproducts.

  • Medium Polarity Eluent (e.g., 70:30 Hexane:EtOAc): Elutes the target compound, this compound.

  • High Polarity Eluent (e.g., 50:50 Hexane:EtOAc): Elutes more polar impurities, such as the mono-acetylated intermediate and the diol starting material.

  • Mobile Phase Selection:

    • Prepare several mixtures of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3 v/v).

    • Using a Thin Layer Chromatography (TLC) plate, spot your crude material and develop the plate in these solvent systems.

    • The ideal system will show good separation of spots and give your target compound a Retention Factor (Rf) of approximately 0.25-0.35.[9]

  • Column Packing:

    • Select a glass column and add a small plug of glass wool and a thin layer of sand at the bottom.[5]

    • Prepare a slurry of silica gel (e.g., 230-400 mesh) in the initial, least polar mobile phase (e.g., 9:1 Hexane:EtOAc).[5]

    • Pour the slurry into the column, tapping gently to ensure even packing and remove air bubbles. Add a protective layer of sand on top of the silica bed.[5]

    • Drain the solvent until it is just level with the top of the sand. Never let the column run dry. [5]

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of a suitable solvent like dichloromethane.

    • In a separate flask, add a small amount of silica gel and your dissolved sample.

    • Evaporate the solvent on a rotary evaporator to obtain a dry, free-flowing powder of your crude product adsorbed onto the silica. This is the "dry loading" method, which leads to sharper bands and better separation.[5][9]

    • Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully add your starting mobile phase to the column.

    • Begin eluting the column, collecting the eluent in fractions (e.g., 10-20 mL test tubes).

    • Gradually increase the polarity of the mobile phase as the elution progresses (gradient elution).

    • Monitor the composition of the collected fractions by TLC.

  • Product Isolation:

    • Combine the fractions that contain only the pure target compound.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

    • Confirm purity using analytical methods such as NMR, LC-MS, or melting point.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield After Purification Product Loss in Mother Liquor (Recrystallization): The chosen solvent may be too good, keeping the product dissolved.Cool the crystallization mixture in an ice bath for a longer duration to maximize precipitation.[7]
Incomplete Elution (Chromatography): The mobile phase may not be polar enough to elute the compound from the column.Increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate).
Compound Streaking/Tailing on TLC or Column Acidic Silica Interaction: The basic aniline nitrogen can interact strongly with acidic silanol groups on the silica surface.[6]Add a small amount of a basic modifier like triethylamine (~0.1-1%) to your mobile phase to neutralize the active sites.
Sample Overload: Too much crude material was loaded for the column size.[9]Use a larger column or reduce the amount of sample loaded.
Product Purity Does Not Improve Co-eluting Impurities: An impurity may have a very similar polarity to your product.Optimize the mobile phase. Try a different solvent system (e.g., dichloromethane/methanol) or a different stationary phase (e.g., alumina).

Visual Workflow and Relationships

The following diagrams illustrate the purification workflow and the chemical relationship between the target compound and its key impurities.

G cluster_workflow Purification Workflow Crude Crude Product (Dark Oil/Solid) Analysis Purity Analysis (TLC, NMR) Crude->Analysis Method_Selection Method Selection Analysis->Method_Selection Column Column Chromatography Method_Selection->Column High Purity Needed Recrystal Recrystallization Method_Selection->Recrystal Large Scale Needed Pure Pure Product (>98%) Column->Pure Recrystal->Pure G Target This compound (Target Product) Precursor N,N-Bis(2-hydroxyethyl)-3-chloroaniline (Precursor/Hydrolysis Product) Target->Precursor Hydrolysis (Degradation) Precursor->Target Acetylation (Incomplete Reaction) Intermediate Mono-Acetylated Intermediate Precursor->Intermediate Partial Acetylation Intermediate->Target Full Acetylation Start 3-Chloroaniline (Possible Starting Material) Start->Precursor Synthesis

Caption: Chemical relationships between the target compound and its common impurities.

References

  • BenchChem. (2025). Application Notes and Protocols for the Purification of Synthesized 3,5-Dichloroaniline. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for the Purification of 3-Chloro-N,N-bis(2-hydroxyethyl)aniline. BenchChem.
  • GSRS. N,N-BIS(2-ACETOXYETHYL)-3-CHLOROANILINE.
  • Silverman, S. K. (2014).
  • PubChem. 3-Chloroaniline.
  • BenchChem. (2025). Technical Support Center: Purification of Crude 3,5-Dichloroaniline. BenchChem.
  • Chemistry LibreTexts. (2022). Hydrolysis of Esters. Chemistry LibreTexts.
  • Wikipedia. Ethyl acetate.
  • Haihang Industry. N,N-Bis(2-hydroxyethyl)-3-chloroaniline. Haihang Industry Co., Ltd.
  • Ataman Kimya. 3-CHLOROANILINE.
  • Clark, J. (2023). Making Amines. Chemguide.
  • BenchChem. (2025).
  • BenchChem. (2025). Application Note and Protocol: Column Chromatography Purification of N-(2-Ethoxyethyl)-2-nitroaniline. BenchChem.
  • ChemicalBook. (2024). This compound. ChemicalBook.

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"N,N-Diacetoxyethyl-3-chloroaniline storage and stability issues"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for N,N-Diacetoxyethyl-3-chloroaniline (CAS RN: 26692-46-6).[1] This document provides in-depth guidance for researchers, scientists, and drug development professionals on the proper storage, handling, and stability of this compound. Given its structural features—a substituted aniline core and ester functionalities—this molecule requires careful management to prevent degradation that could compromise experimental outcomes.

This guide is structured to address common issues through a series of frequently asked questions and detailed troubleshooting protocols.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the proper way to store this compound?

Answer: Proper storage is critical to maintain the integrity of the compound. Like many substituted anilines, this compound is susceptible to oxidation and hydrolysis.[2][3]

Storage ParameterRecommendationRationale
Temperature ≤4°C (Refrigerated) is recommended. For long-term storage, consider -20°C.Lower temperatures slow down the rates of both hydrolysis and oxidation.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).The aniline moiety is prone to oxidation by atmospheric oxygen, which can lead to the formation of colored impurities.[2][4]
Light Protect from light by using an amber vial or by storing it in a dark location.Photo-oxidation is a common degradation pathway for aromatic amines.[4][5][6]
Container Use a tightly sealed, clean, and dry glass container with a PTFE-lined cap.Prevents moisture ingress which can cause hydrolysis of the ester groups. Ensures no reaction with container materials.[7][8]

A supplier recommends storing the related compound, N,N-Bis(2-hydroxyethyl)-3-chloroaniline, at room temperature but in a cool, dark place (<15°C).[9] Given the added ester groups, which are sensitive to hydrolysis, colder and drier conditions are advisable for the diacetoxyethyl version.

Q2: My this compound has turned yellow/brown. Can I still use it?

Answer: A color change from colorless or pale yellow to a darker yellow or brown is a strong indicator of degradation, likely due to oxidation of the aniline nitrogen.[4] Aromatic amines are well-known to form colored impurities upon exposure to air and light.[2][6]

Whether you can still use it depends on the tolerance of your experiment to impurities.

  • For sensitive applications (e.g., quantitative assays, synthesis of a final API): Do not use the discolored material. The impurities can interfere with your reaction or biological assay.

  • For less sensitive applications: You may be able to proceed after purification. However, it is crucial to first identify the impurity and confirm the purity of the material post-purification.

Q3: The compound won't fully dissolve in my solvent, leaving an oily residue. What is happening?

Answer: This could be due to several factors:

  • Incomplete Hydrolysis: Partial hydrolysis of the diacetate ester to the monoacetate or the diol (N,N-Bis(2-hydroxyethyl)-3-chloroaniline) can occur. The resulting diol has significantly different solubility properties (it is more polar) and may not be soluble in the same non-polar solvents as the parent compound.[9]

  • Solvent Contamination: The presence of water in your solvent can induce hydrolysis on the timescale of your experiment.

  • Incorrect Solvent Choice: Ensure you are using a solvent in which the compound is fully soluble. While data is limited, related structures are often soluble in solvents like methanol, ethanol, acetone, and ethyl acetate.[9]

Q4: What are the primary degradation pathways for this compound?

Answer: The two main pathways are oxidation of the aniline and hydrolysis of the acetate esters.

  • Oxidation: The nitrogen atom of the aniline can be oxidized by air, especially in the presence of light or metal catalysts, to form colored products like nitroso or nitro compounds.[2][10]

  • Hydrolysis: The two acetate ester groups are susceptible to hydrolysis, which can be catalyzed by acid, base, or even trace amounts of water. This reaction yields acetic acid and the corresponding mono- or di-hydroxyethyl derivative.

Part 2: Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common issues encountered with this compound.

Issue 1: Unexpected Side Products in a Reaction
  • Symptom: Your reaction yields unexpected products, or you observe new spots on a Thin Layer Chromatography (TLC) plate that are more polar than the starting material.

  • Probable Cause: Hydrolysis. The ester groups have likely hydrolyzed to the more polar alcohol (N,N-Bis(2-hydroxyethyl)-3-chloroaniline). This diol could then react differently than the intended starting material.

  • Troubleshooting Workflow:

G start Unexpected polar side product observed (e.g., by TLC/LCMS). check_sm Run a TLC/LCMS of the starting material (SM) alongside the reaction mixture. start->check_sm is_present Is the impurity present in the SM bottle? check_sm->is_present hydrolysis_confirm Confirm identity of impurity. Likely N,N-Bis(2-hydroxyethyl)-3-chloroaniline. Characterize via LC-MS or NMR. is_present->hydrolysis_confirm Yes reaction_issue Impurity is generated during the reaction. is_present->reaction_issue No purify_sm Purify the starting material (e.g., flash chromatography) before use. hydrolysis_confirm->purify_sm check_conditions Review reaction conditions. Are acidic or basic reagents/catalysts present? Is the solvent anhydrous? reaction_issue->check_conditions use_anhydrous Use rigorously dried solvents and reagents. Run reaction under inert atmosphere. check_conditions->use_anhydrous Yes (Moisture) buffer If possible, buffer the reaction to a neutral pH. check_conditions->buffer Yes (pH)

Caption: Troubleshooting workflow for unexpected side products.

Issue 2: Assay Delivers Inconsistent or Non-Reproducible Results
  • Symptom: Identical experimental setups give different results over time. Potency or activity seems to decrease with older batches of the compound.

  • Probable Cause: Oxidation and/or Hydrolysis. The purity of your stock solution or solid is decreasing over time. Oxidized aniline derivatives can be redox-active and interfere with various biological assays.[3]

  • Troubleshooting Steps:

    • Purity Check: Use an analytical technique like HPLC-UV or LC-MS to check the purity of the solid material and compare it to a fresh or newly purchased batch.[11][12] Aniline derivatives are often analyzed by HPLC as they can be thermolabile.[11][12]

    • Stock Solution Stability: Prepare a fresh stock solution and analyze its purity over a relevant time course (e.g., 0, 2, 8, 24 hours) under your typical experimental conditions (solvent, temperature). This will determine the stability window for your experiments.

    • Preventative Measures:

      • Purchase smaller quantities of the reagent more frequently.

      • Aliquot the solid compound into single-use vials under an inert atmosphere to prevent repeated exposure of the bulk material to air and moisture.

      • Always prepare stock solutions fresh before an experiment.

Issue 3: Material Fails Purity Specification Upon Receipt
  • Symptom: A newly received bottle of this compound is already discolored or fails an initial purity analysis.

  • Probable Cause: Improper handling during shipping or storage by the supplier.

  • Action:

    • Do not use the material.

    • Contact the supplier immediately with your analytical data (e.g., HPLC chromatogram, photo of the material).

    • Request a replacement or a certificate of analysis for the specific lot you received.

Part 3: Experimental Protocols

Protocol 1: Qualitative TLC Analysis for Hydrolysis

This protocol helps you quickly check for the presence of the more polar hydrolysis product, N,N-Bis(2-hydroxyethyl)-3-chloroaniline.

  • Prepare Samples:

    • Dissolve a small amount (~1 mg) of your this compound in 0.5 mL of ethyl acetate (this is your "Sample").

    • If you have a reference standard for N,N-Bis(2-hydroxyethyl)-3-chloroaniline, prepare a similar solution (this is your "Standard").

  • Prepare TLC Plate: On a silica gel TLC plate, draw a baseline in pencil. Mark two lanes for your "Sample" and "Standard."

  • Spot the Plate: Using a capillary tube, spot a small amount of each solution onto its respective lane on the baseline.

  • Develop the Plate: Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., 30:70 Ethyl Acetate:Hexanes). Let the solvent run up the plate until it is ~1 cm from the top.

  • Visualize: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm).

  • Interpret Results:

    • The parent compound, being less polar, will have a higher Rf value (travel further up the plate).

    • The hydrolysis product, N,N-Bis(2-hydroxyethyl)-3-chloroaniline, is much more polar and will have a very low Rf value (stay close to the baseline).

    • If your "Sample" lane shows a spot at the same Rf as the diol "Standard" (or a prominent spot near the baseline), your material has undergone hydrolysis.

Protocol 2: Qualitative Test for Ester Functionality (Hydroxamic Acid Test)

This classic chemical test can confirm the presence of the ester groups.[13] A diminished or negative result compared to a pure sample could indicate significant hydrolysis.

Caution: This test involves strong base and acid. Use proper personal protective equipment (PPE).[14]

  • Solution A: In a test tube, dissolve ~20 mg of your compound in 1 mL of 1 M ethanolic hydroxylamine hydrochloride.

  • Solution B: In a separate test tube, dissolve ~20 mg of your compound in 1 mL of ethanol.

  • Reaction: Add 0.5 mL of 2 M ethanolic potassium hydroxide to Solution A. Heat the solution gently in a water bath for 2-3 minutes.

  • Acidification: Cool the solution and add 2 mL of 1 M hydrochloric acid.

  • Color Development: Add 1-2 drops of 5% ferric chloride (FeCl₃) solution.

  • Observation: A deep magenta or purple color indicates the formation of the ferric hydroxamate complex, confirming the presence of esters.[13] Compare the color intensity to a control reaction (Solution B, subjected to the same steps) and, if possible, to a fresh, pure sample.

Primary Degradation Pathways Visualization

Degradation cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway Parent This compound (Less Polar) Mono Mono-hydroxy, Mono-acetate Intermediate Parent->Mono + H₂O - Acetic Acid Diol N,N-Bis(2-hydroxyethyl)-3-chloroaniline (More Polar) Mono->Diol + H₂O - Acetic Acid Parent_Ox This compound (Colorless/Pale Yellow) Oxidized Oxidized Species (e.g., Quinone-imines, Nitroso) (Colored Impurities) Parent_Ox->Oxidized O₂ / Light

Caption: Key degradation pathways for the target compound.

References

  • Chemistry LibreTexts. (2021, July 31). 23.11: Oxidation of Amines. Available from: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Available from: [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Aniline. Available from: [Link]

  • Theodorou, V., et al. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC. Available from: [Link]

  • Quimivita. (n.d.). Best practices for handling chemical reagents to prevent cross-contamination. Available from: [Link]

  • New Jersey Department of Health. (n.d.). Aniline - Hazardous Substance Fact Sheet. Available from: [Link]

  • Google Patents. (1984). US4474987A - Process for preparing N,N-disubstituted p-phenylenediamine derivatives.
  • ResearchGate. (2012). Determination of Aniline and Its Derivatives in Environmental Water by Capillary Electrophoresis with On-Line Concentration. Available from: [Link]

  • Global Substance Registration System (GSRS). (n.d.). N,N-BIS(2-ACETOXYETHYL)-3-CHLOROANILINE. Available from: [Link]

  • The Royal Society. (1970). The photo-oxidation of an aromatic amine studied by flash photolysis. Proceedings of the Royal Society of London. A. Mathematical and Physical Sciences. Available from: [Link]

  • Chemistry LibreTexts. (2024, September 1). 2.9: Qualitative Analysis of Organic Compounds. Available from: [Link]

  • Open Access Pub. (n.d.). Synthesis of N-Glycosyl Amides via Hydrolysis of Protected Glycosyl Oxazolines and Ritter-like Reactions of Native Carbohydrates. Available from: [Link]

  • Cargo Handbook. (n.d.). Aniline. Available from: [Link]

  • The Science Blog. (2023, April 26). Preparing & Handling Chemical Solutions. Available from: [Link]

  • ACS Publications. (2022). Structure–Activity Relationships for Rates of Aromatic Amine Oxidation by Manganese Dioxide. Environmental Science & Technology. Available from: [Link]

  • Reddit. (2023, October 17). Are amines often yellow? r/chemistry. Available from: [Link]

  • LCGC International. (n.d.). Simplified Yet Sensitive Determination of Aniline and Nitroanilines. Available from: [Link]

  • NCBI Bookshelf. (2015, September 18). Assay Interference by Chemical Reactivity. Available from: [Link]

  • PubMed. (1993). A kinetic study of the hydrolysis of the N-tosylalanine ester of 3-hydroxy-5-phenylpyrrole and related compounds by human leukocyte elastase. Analytical Biochemistry. Available from: [Link]

  • PubChem. (n.d.). 3-Chloro-N,N-bis(2-hydroxyethyl)aniline. Available from: [Link]

  • CLEAPSS Science. (n.d.). Student Safety Sheets. Available from: [Link]

  • MDPI. (n.d.). Synthesis of Nitroarenes by Oxidation of Aryl Amines. Available from: [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Aminobenzene. Available from: [Link]

  • Ataman Kimya. (n.d.). 3-CHLOROANILINE. Available from: [Link]

  • PMC. (n.d.). Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems. Available from: [Link]

Sources

Technical Support Center: Improving Selectivity in Reactions with N,N-Diacetoxyethyl-3-chloroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N,N-Diacetoxyethyl-3-chloroaniline. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of reactions involving this versatile intermediate. As a substituted aniline, achieving high regioselectivity during electrophilic substitution can be challenging due to the interplay of electronic and steric effects. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: I'm planning an electrophilic aromatic substitution on this compound. What are the expected regiochemical outcomes?

A1: The regioselectivity of electrophilic aromatic substitution on this compound is primarily governed by the directing effects of its two substituents: the N,N-diacetoxyethylamino group and the chlorine atom.

  • N,N-Diacetoxyethylamino Group (-N(CH₂CH₂OAc)₂): This group is a powerful ortho, para-director. The nitrogen atom's lone pair of electrons strongly activates the aromatic ring towards electrophilic attack by donating electron density, primarily at the positions ortho (C2, C6) and para (C4) to itself.[1][2]

  • Chlorine Atom (-Cl): The chlorine atom is a deactivating substituent due to its inductive electron-withdrawing effect, but it is also an ortho, para-director because of resonance effects from its lone pairs.[3]

Controlling Factors: The dominant directing group is the N,N-diacetoxyethylamino group due to its superior activating ability. Therefore, electrophilic attack will be directed to the C2, C4, and C6 positions. The chlorine at C3 introduces both steric and electronic asymmetry.

  • C2-Position: Ortho to the amino group and adjacent to the chloro group. This position is electronically activated but sterically hindered by both substituents.

  • C4-Position: Para to the amino group and meta to the chloro group. This position is strongly activated and less sterically hindered than C2.

  • C6-Position: Ortho to the amino group. This position is electronically activated and generally the most sterically accessible of the activated positions.

Therefore, you can expect a mixture of isomers, primarily the 4- and 6-substituted products. Selectivity is a significant challenge that requires careful optimization.

// Invisible nodes for arrow positioning node [shape=point, width=0, height=0, style="invis"]; p6, p4, p2;

// Positioning points relative to the image // This is an approximation and may need adjustment based on the final image size // Assuming the image is centered, we place points around it.

// Edges from points to legend p6 -> k1 [label=" C6: Electronically activated,\n sterically accessible.", fontcolor="#202124", fontsize=10, color="#34A853"]; p4 -> k2 [label=" C4: Electronically activated,\n para to activator.", fontcolor="#202124", fontsize=10, color="#FBBC05"]; p2 -> k3 [label=" C2: Electronically activated,\n sterically hindered by -Cl.", fontcolor="#202124", fontsize=10, color="#EA4335"]; } ` Caption: Predicted sites of electrophilic attack on the this compound ring.

Q2: My reaction is producing a mixture of 4- and 6-substituted isomers. How can I improve selectivity for one over the other?

A2: Achieving high selectivity between the C4 and C6 positions requires a strategic approach to managing steric and electronic factors.

To Favor the 6-Substituted Product (Ortho to Amino): This is often the kinetically favored product if the electrophile is small.

  • Use Less Bulky Reagents: Smaller electrophiles will be less sensitive to steric hindrance, allowing them to attack the ortho positions more readily.

  • Lower Reaction Temperatures: Running the reaction at lower temperatures (e.g., 0 °C to -20 °C) can often enhance selectivity for the kinetic product.

  • Catalyst Choice: For certain reactions like C-H borylation, modifying ligands on the metal catalyst can dramatically influence ortho-selectivity, often by reducing steric hindrance around the catalytic center.[4][5]

To Favor the 4-Substituted Product (Para to Amino): This is often the thermodynamically more stable product and is favored by sterically demanding electrophiles.

  • Employ Bulky Electrophiles: A larger electrophile will preferentially attack the less sterically crowded C4 position.

  • Solvent Choice: Protic or polar aprotic solvents can solvate the transition state differently, sometimes favoring the formation of the para isomer.

  • Allow for Equilibration: In some cases, if the reaction is reversible, allowing it to stir for a longer period at a slightly elevated temperature may allow the product mixture to equilibrate to the more stable para isomer.

ConditionFavored IsomerRationale
Low Temperature (-20°C to 0°C) 6-substituted (ortho)Often the kinetically controlled product.
Room or Elevated Temperature 4-substituted (para)Favors the thermodynamically more stable product.
Small Electrophile (e.g., I₂) Mixture, leaning towards 6-Reduced steric sensitivity allows ortho attack.
Bulky Electrophile (e.g., NIS/TFA) 4-substituted (para)Steric hindrance at the ortho positions (C2, C6) directs the electrophile to the more accessible para position.[3]
Q3: I'm observing significant byproduct formation and a dark reaction mixture. What are the likely side reactions and how can I minimize them?

A3: The formation of colored impurities and byproducts is a common issue when working with anilines, which are susceptible to oxidation and other side reactions.[6]

Potential Side Reactions:

  • Oxidation: The electron-rich aniline ring and the nitrogen atom are easily oxidized, especially in the presence of air, strong acids, or certain electrophiles, leading to intensely colored polymeric byproducts.

  • Hydrolysis of Acetate Esters: The N,N-diacetoxyethyl groups are esters and can be hydrolyzed back to N,N-bis(2-hydroxyethyl) groups under acidic or basic conditions, particularly if water is present. This changes the solubility, polarity, and steric profile of the starting material, complicating the reaction and purification.

  • N-Substitution or Protonation: In highly acidic media, the aniline nitrogen can be protonated, forming an anilinium ion.[2] This deactivates the ring towards electrophilic substitution and becomes a meta-director, potentially leading to unwanted 5-substituted byproducts.

  • Over-reaction (Polysubstitution): The strongly activating nature of the amino group can lead to the introduction of more than one electrophile onto the ring, especially if an excess of the electrophile is used.

Troubleshooting Workflow:

// Nodes start [label="Low Yield / Byproducts Observed", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; q1 [label="Is the reaction mixture\nturning dark?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; sol1 [label="Run under inert atmosphere (N₂ or Ar).\nUse degassed solvents.\nPurify starting materials.", fillcolor="#FFFFFF", fontcolor="#202124"]; q2 [label="Are you using acidic/basic\nconditions with water present?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; sol2 [label="Use anhydrous solvents and reagents.\nEmploy non-aqueous acid/base sources\nif possible.", fillcolor="#FFFFFF", fontcolor="#202124"]; q3 [label="Is polysubstitution detected\n(e.g., by LC-MS)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; sol3 [label="Use ≤1.05 equivalents of electrophile.\nAdd electrophile slowly at low temp.\nMonitor reaction closely via TLC/LC-MS.", fillcolor="#FFFFFF", fontcolor="#202124"]; end [label="Improved Selectivity and Yield", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];

// Edges start -> q1; q1 -> sol1 [label="Yes"]; q1 -> q2 [label="No"]; sol1 -> q2; q2 -> sol2 [label="Yes"]; q2 -> q3 [label="No"]; sol2 -> q3; q3 -> sol3 [label="Yes"]; q3 -> end [label="No"]; sol3 -> end; } ` Caption: A troubleshooting workflow for common side reactions.

Q4: Purification of the final product by silica gel chromatography is proving difficult, with significant tailing and poor separation. What can I do?

A4: The basicity of the tertiary amine in your molecule is the likely cause of purification issues on standard silica gel. The amine interacts strongly with the acidic silanol (Si-OH) groups on the silica surface, leading to tailing, poor resolution, and sometimes irreversible adsorption of the product.[6]

Solutions:

  • Mobile Phase Modification: Deactivate the silica gel by adding a small amount of a basic modifier to your eluent.

    • Triethylamine (Et₃N): Add 0.5-1% triethylamine to your hexane/ethyl acetate or dichloromethane/methanol mobile phase. The triethylamine will compete with your product for binding to the acidic sites on the silica, allowing your compound to elute more cleanly.

    • Ammonia: For more polar solvent systems, using a mobile phase like 95:5:0.5 DCM/Methanol/Ammonium Hydroxide can be effective.

  • Use an Alternative Stationary Phase:

    • Alumina: Neutral or basic alumina is an excellent alternative to silica for purifying basic compounds.

    • Amine-Functionalized Silica: Pre-treated silica phases are commercially available and designed specifically for the purification of amines.

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective and scalable purification method.[7] Experiment with different solvent systems, such as ethanol/water, isopropanol, or ethyl acetate/hexanes, to find conditions that yield high-purity crystals.[7]

Case Study: Detailed Protocol for Selective Iodination

This protocol provides an illustrative method for the selective iodination of this compound, aiming to favor the 4-iodo product by using a sterically hindered iodinating agent and an acid catalyst.[3]

Objective: Synthesize 4-Iodo-N,N-Diacetoxyethyl-3-chloroaniline.

Materials:

  • This compound (1.0 equiv)

  • N-Iodosuccinimide (NIS) (1.1 equiv)

  • Trifluoroacetic acid (TFA) (0.1 equiv)

  • Anhydrous Acetonitrile (CH₃CN)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel and eluent (e.g., 90:10 Hexane:Ethyl Acetate + 0.5% Et₃N)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 equiv) in anhydrous acetonitrile.

  • Reagent Addition: To the stirred solution, add N-Iodosuccinimide (1.1 equiv) in one portion, followed by the dropwise addition of trifluoroacetic acid (0.1 equiv).

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or LC-MS (typically 1-3 hours).

  • Workup: Once the reaction is complete, dilute the mixture with dichloromethane. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, saturated aqueous sodium thiosulfate (to quench any remaining iodine), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel. Use a mobile phase of hexane/ethyl acetate with 0.5% triethylamine to obtain the pure 4-iodo-N,N-diacetoxyethyl-3-chloroaniline.

This protocol serves as a self-validating system. The TLC monitoring confirms reaction completion, the aqueous washes remove impurities and unreacted reagents, and the final chromatography step ensures the isolation of the desired high-purity isomer.

References

  • Achieving High Selectivity in Aniline C–H Borylations by Modifying Boron Substituents. (Journal of the American Chemical Society)
  • Troubleshooting common issues in handling 3-Chloro-N,N-bis(2-hydroxyethyl)aniline. (BenchChem)
  • Reactions of Aniline. (Chemistry Steps) [Link]

  • Balancing Reactivity, Regioselectivity, and Product Stability in Ir-Catalyzed Ortho-C–H Borylations of Anilines by Modulating the Diboron Partner. (Organic Letters) [Link]

  • Electrophilic Substitution Reaction of Anilines. (BYJU'S) [Link]

  • Nucleophilicities of para-substituted aniline radical cations in acetonitrile: Kinetic investigation and structure–reactivity relationships. (ResearchGate) [Link]

  • Application Notes and Protocols for the Purification of 3-Chloro-N,N-bis(2-hydroxyethyl)aniline. (BenchChem)
  • N,N Di Acetoxyethyl M Chloroaniline, For INTERMEDIATE FOR DYE STUFFS. (IndiaMART) [Link]

  • N,N-BIS(2-ACETOXYETHYL)-3-CHLOROANILINE. (gsrs.ncats.nih.gov) [Link]

  • N,N-Bis(2-hydroxyethyl)-3-chloroaniline. () [Link]

  • Technical Support Center: Synthesis of 3-Chloro-N,N-bis(2-hydroxyethyl)aniline. (BenchChem)
  • An In-depth Technical Guide to the Electrophilic Iodin

Sources

Technical Support Center: Navigating the Scale-Up of N,N-Diacetoxyethyl-3-chloroaniline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis and scale-up of N,N-Diacetoxyethyl-3-chloroaniline. This molecule is a key intermediate in the production of various pharmaceuticals and dye stuffs.[1] This guide is designed for researchers, process chemists, and drug development professionals. It provides in-depth, field-proven insights into the common challenges encountered during the transition from laboratory-scale experiments to pilot and industrial-scale manufacturing. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to troubleshoot and optimize your process effectively.

The synthesis of this compound (Molecular Formula: C₁₄H₁₈ClNO₄) is typically a two-step process.[2] First, an N-alkylation (specifically, a hydroxyethylation) of 3-chloroaniline is performed to create the diol intermediate, 3-Chloro-N,N-bis(2-hydroxyethyl)aniline.[3][4][5][6] This is followed by an esterification (acetylation) of the diol to yield the final product. Each stage presents unique challenges related to reaction kinetics, thermal management, impurity profiling, and product isolation that become more pronounced during scale-up.

Overall Synthesis Workflow

The diagram below illustrates the two-stage manufacturing process, highlighting the starting materials, intermediate, and final product.

Synthesis_Workflow cluster_0 Step 1: N-Hydroxyethylation cluster_1 Step 2: Acetylation cluster_2 Purification 3-Chloroaniline 3-Chloroaniline Reaction_1 N-Alkylation 3-Chloroaniline->Reaction_1 Reactant 2-Chloroethanol 2-Chloroethanol 2-Chloroethanol->Reaction_1 Reactant Base Base (e.g., Sodium Carbonate) Base->Reaction_1 Acid Scavenger Intermediate N,N-Bis(2-hydroxyethyl) -3-chloroaniline Reaction_2 Esterification Intermediate->Reaction_2 Intermediate Feed Reaction_1->Intermediate Acetylating_Agent Acetylating Agent (e.g., Acetic Anhydride) Acetylating_Agent->Reaction_2 Final_Product N,N-Diacetoxyethyl -3-chloroaniline Workup Aqueous Work-up & Extraction Final_Product->Workup Reaction_2->Final_Product Purification_Step Vacuum Distillation or Recrystallization Workup->Purification_Step QC Quality Control (HPLC, GC) Purification_Step->QC

Caption: High-level workflow for the synthesis of this compound.

Frequently Asked Questions & Troubleshooting Guide

This section addresses common issues encountered during the synthesis and scale-up process in a practical question-and-answer format.

Part A: Synthesis of N,N-Bis(2-hydroxyethyl)-3-chloroaniline (Intermediate)
Q1: My N-alkylation reaction is sluggish with low conversion. What are the primary factors to investigate?

Answer: Sluggish N-alkylation reactions are a frequent scale-up challenge. The root cause often lies in one of several areas:

  • Insufficient Heat Transfer: N-alkylation of anilines is endothermic during the initial phase but can become exothermic. On a large scale, inadequate heating or uneven temperature distribution can stall the reaction. Ensure your reactor's heating jacket and agitation system are sufficient to maintain a consistent, optimal temperature throughout the batch.

  • Base/Acid Scavenger Issues: The reaction of 3-chloroaniline with 2-chloroethanol generates HCl, which protonates the aniline nitrogen, rendering it non-nucleophilic and halting the reaction. A base (like sodium carbonate or potassium carbonate) is crucial to scavenge this acid. On a larger scale, poor mixing can lead to localized areas of low pH. Ensure vigorous agitation to maintain a homogenous slurry. The particle size of the carbonate can also affect its reactivity.

  • Catalyst Deactivation (if used): While not always necessary, phase-transfer catalysts (PTCs) can be used to accelerate this reaction. If you are using a PTC, ensure it is stable at the reaction temperature and not being poisoned by impurities in your starting materials.

  • Water Content: While some water is often tolerated, excessive amounts can affect reaction kinetics and potentially lead to side reactions. Ensure your starting materials meet the required specifications for water content.

Q2: I'm observing significant byproduct formation, particularly the mono-hydroxyethylated aniline. How can I improve selectivity towards the desired di-substituted product?

Answer: Controlling selectivity is critical for yield and purity. The formation of N-(2-hydroxyethyl)-3-chloroaniline (the mono-substituted product) is a common issue.

  • Stoichiometry: Ensure a sufficient molar excess of the alkylating agent (2-chloroethanol). In the lab, a 2.1 to 2.5 molar equivalent is common. At scale, you might need to adjust this based on reaction kinetics and cost analysis.

  • Controlled Addition & Temperature Profile: A key scale-up strategy is to add the 3-chloroaniline slowly to the mixture of 2-chloroethanol and base at an elevated temperature. This maintains a high concentration of the alkylating agent relative to the aniline, favoring the second alkylation step and minimizing the accumulation of the mono-substituted intermediate.

  • Reaction Time and Temperature: Insufficient reaction time or a temperature that is too low will favor the formation of the mono-substituted product. A higher temperature generally pushes the reaction towards the di-substituted product, but this must be balanced against the risk of impurity formation and thermal degradation.[7] Conduct kinetic studies to define the optimal time and temperature profile for your specific reactor setup.

Q3: What are the primary safety concerns when handling 3-chloroaniline and managing the reaction at scale?

Answer: Both 3-chloroaniline and the intermediate N,N-Bis(2-hydroxyethyl)aniline are toxic and require careful handling.

  • Toxicity: 3-chloroaniline is toxic and can be absorbed through the skin. It may also cause methemoglobinemia. The N-hydroxyethyl derivatives can cause skin and eye irritation.[8][9] Always use appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, splash goggles, and respiratory protection, especially when charging the reactor.

  • Thermal Hazards: While the initial phase may require heating, N-alkylation reactions can become exothermic. Perform calorimetric studies (e.g., Reaction Calorimetry - RC1) before scaling up to understand the heat of reaction and the potential for thermal runaway. This data is crucial for designing a safe process with adequate cooling capacity.[7]

  • Waste Stream: The reaction generates inorganic salts and potentially unreacted starting materials. The aqueous waste stream must be treated as hazardous and disposed of according to local regulations.

Part B: Acetylation to this compound (Final Product)
Q4: Which acetylating agents are best for scale-up, and what are the trade-offs?

Answer: The choice of acetylating agent is a critical decision based on reactivity, cost, safety, and byproduct handling.

Acetylating AgentPros for Scale-UpCons for Scale-Up
Acetic Anhydride Less corrosive than acetyl chloride; byproduct (acetic acid) is easier to handle; generally lower cost.Less reactive, may require higher temperatures or a catalyst (e.g., DMAP, H₂SO₄) to drive to completion.
Acetyl Chloride Highly reactive, often proceeds at lower temperatures without a catalyst.Highly corrosive, generates HCl gas which requires a scrubber system; moisture sensitive; typically more expensive.

For most large-scale industrial processes, acetic anhydride is preferred due to its better handling properties and lower corrosivity, despite its lower reactivity.[10]

Q5: My acetylation reaction is stalling and leaving unreacted diol intermediate. How can I ensure complete conversion?

Answer: Incomplete esterification is a common hurdle that impacts final product purity.

  • Reagent Stoichiometry: Use a slight excess of acetic anhydride (e.g., 2.1-2.2 molar equivalents) to ensure all hydroxyl groups are acetylated.

  • Catalyst: If uncatalyzed, the reaction can be slow. The addition of a catalytic amount of a strong acid (like sulfuric acid) or a nucleophilic catalyst (like 4-Dimethylaminopyridine, DMAP) can significantly increase the reaction rate. However, be aware that catalysts can complicate purification.

  • Byproduct Removal: The reaction produces acetic acid. While often tolerated, in some systems, its presence can create an equilibrium that limits conversion. While difficult at scale, removal of the byproduct can drive the reaction forward.[11] More practically, ensuring a sufficient excess of the acetylating agent is the standard industrial approach.

  • Temperature Control: Ensure the reaction is maintained at the optimal temperature. Temperatures that are too low will slow the reaction, while excessively high temperatures can lead to the formation of colored impurities and degradation products.

Q6: The final product is dark and fails color specifications. What causes this, and how can it be prevented or remediated?

Answer: Color formation is a critical quality attribute, often caused by minor impurities that are difficult to remove.

  • Oxidation: Anilines are susceptible to air oxidation, which can form highly colored impurities. Consider running the reaction and subsequent purification steps under an inert nitrogen atmosphere.

  • Thermal Degradation: Overheating the reaction mixture or during distillation can cause decomposition, leading to color bodies. Use the lowest effective temperature for both the reaction and purification.

  • Starting Material Quality: Impurities in the starting 3-chloroaniline or the intermediate diol can carry through and degrade during the acetylation step. Ensure starting materials meet stringent purity specifications.

  • Remediation: If the final product is off-color, a charcoal treatment followed by filtration before the final distillation or recrystallization step can sometimes remove colored impurities. Vacuum distillation is also an effective method for separating the desired product from non-volatile colored materials.[12]

Part C: Purification and Process Control
Q7: What are the most effective methods for purifying this compound at an industrial scale?

Answer: The choice of purification depends on the physical properties of the product and the nature of the impurities.

  • Work-up: After the reaction, the excess acetic anhydride is typically quenched with water. This is a highly exothermic step and requires careful control of the addition rate and efficient cooling. The product is then extracted into a suitable organic solvent (e.g., toluene, ethyl acetate). The organic layer is washed with a dilute base (e.g., sodium bicarbonate solution) to remove acetic acid, followed by a water wash.

  • Solvent Removal: The extraction solvent is removed via distillation, often under reduced pressure.

  • Final Purification:

    • Vacuum Distillation: This is often the most effective method for obtaining a high-purity liquid product. It efficiently separates the product from non-volatile salts, residual starting materials, and polymeric impurities.

    • Recrystallization: If the product is a solid or can be induced to crystallize, recrystallization is an excellent method for achieving high purity.[13] The key challenge is finding a suitable solvent system that provides good solubility at high temperatures and poor solubility at low temperatures.

Q8: How can I effectively monitor these reactions in a large-scale production environment?

Answer: Robust in-process controls (IPCs) are essential for ensuring batch-to-batch consistency and identifying deviations before they lead to batch failure.

  • Step 1 (N-Alkylation):

    • Technique: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

    • Monitoring: Track the disappearance of 3-chloroaniline and the formation of the mono- and di-hydroxyethylated products. The reaction is considered complete when the level of 3-chloroaniline and the mono-substituted intermediate fall below a pre-defined limit (e.g., <1%).

  • Step 2 (Acetylation):

    • Technique: HPLC or GC.

    • Monitoring: Track the disappearance of the N,N-Bis(2-hydroxyethyl)-3-chloroaniline intermediate. The reaction is complete when the intermediate is below the specified limit (e.g., <0.5%).

Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing common scale-up problems.

Caption: A decision tree for troubleshooting common scale-up issues.

Quantitative Data and Impurity Summary
Table 1: Typical Reaction Parameters (Lab vs. Scale-Up)
ParameterStep 1: N-HydroxyethylationStep 2: Acetylation
Reactants 3-Chloroaniline, 2-ChloroethanolN,N-Bis(2-hydroxyethyl)-3-chloroaniline, Acetic Anhydride
Molar Ratio (Lab) 1 : 2.2 (Aniline : Chloroethanol)1 : 2.1 (Diol : Anhydride)
Molar Ratio (Scale-Up) 1 : 2.5 (or higher, process dependent)1 : 2.2 (process dependent)
Solvent Often neat or with a high-boiling solventToluene, Ethyl Acetate, or neat
Temperature (Lab) 100-130 °C80-110 °C
Temperature (Scale-Up) 110-140 °C (monitor for exotherm)90-120 °C (monitor for exotherm)
Typical Time 12-24 hours4-8 hours
IPC HPLC/GC for disappearance of starting materialHPLC/GC for disappearance of diol
Table 2: Common Impurities and Their Control
Impurity NameStructurePotential SourceAnalytical MethodControl Strategy
3-ChloroanilineC₆H₆ClNUnreacted starting material from Step 1.HPLC, GCEnsure complete conversion in Step 1; efficient purification.
N-(2-hydroxyethyl)-3-chloroanilineC₈H₁₀ClNOIncomplete reaction in Step 1.HPLC, GCUse excess 2-chloroethanol, optimal temperature/time in Step 1.
N-(2-acetoxyethyl)-N-(2-hydroxyethyl)-3-chloroanilineC₁₂H₁₆ClNO₃Incomplete acetylation in Step 2.HPLC, GCUse excess acetic anhydride, optimal temperature/time in Step 2.
Oxidative ByproductsComplex StructuresAir exposure at high temperatures.HPLC (visible as colored peaks)Use a nitrogen blanket during reaction and handling.
Experimental Protocols
Protocol 1: Lab-Scale Synthesis (Illustrative Example)

Step 1: N,N-Bis(2-hydroxyethyl)-3-chloroaniline

  • To a round-bottom flask equipped with a reflux condenser and mechanical stirrer, add 3-chloroaniline (1.0 eq), 2-chloroethanol (2.5 eq), and sodium carbonate (2.2 eq).

  • Heat the mixture to 120-130 °C with vigorous stirring.

  • Monitor the reaction by TLC or GC every 2-4 hours.

  • After 18-24 hours (or once IPC shows <1% starting material), cool the reaction to 80 °C.

  • Add water to dissolve the salts. Extract the product with toluene.

  • Wash the organic layer with water, dry over sodium sulfate, and concentrate under vacuum to yield the crude diol intermediate, often as an oil or low-melting solid.

Step 2: this compound

  • To a clean, dry flask under a nitrogen atmosphere, add the crude diol from Step 1.

  • Add acetic anhydride (2.2 eq).

  • Heat the mixture to 100 °C and stir for 4-6 hours.

  • Monitor the reaction by TLC or HPLC for the disappearance of the diol.

  • Once complete, cool the mixture to 50 °C. Cautiously add water to quench the excess acetic anhydride (Note: exothermic).

  • Add ethyl acetate and wash the organic layer with saturated sodium bicarbonate solution until effervescence ceases, then wash with brine.

  • Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude final product.

  • Purify the crude oil by vacuum distillation to obtain a clear, pale-yellow oil.

Protocol 2: Key Considerations for Scale-Up Protocol
  • Reactor Setup: Use a glass-lined or stainless-steel reactor with appropriate corrosion resistance. Ensure the reactor is equipped with a robust agitation system, a powerful heating/cooling thermal control unit, a reflux condenser, and connections for nitrogen blanketing and vacuum.

  • Charging Sequence: For Step 1, consider a reverse addition: charge 2-chloroethanol and sodium carbonate first, heat to reaction temperature, and then slowly add molten 3-chloroaniline subsurface to control the exotherm and improve selectivity.

  • Thermal Management: For both steps, pre-calculate the expected exotherm based on calorimetric data. Program the thermal control unit to manage the heat load, especially during quenching operations.

  • Work-up & Phase Splits: In large reactors, phase splits can be slow. Ensure adequate settling time is built into the batch record. Interfacial "rag" layers can be an issue; have a plan for handling them.

  • Purification: Industrial-scale vacuum distillation requires a properly sized vacuum pump and distillation column to achieve the necessary separation efficiency.

References
  • CN103012156B - Preparation method of N,N-diethylethylenediamine - Google Patents.
  • Synthesis of new N-Substituted -3- chloro -2- azetidinones for 2, 4-Diamino-6-phenyl-1,3,5-triazine - ResearchGate. Available from: [Link]

  • WO2020222158A1 - Process for the preparation of 2-amino-n-(2,2,2-trifluoroethyl)-acetamide and salts thereof - Google Patents.
  • Synthesis of N-(2,2,2-trichloro-1-hydroxyethyl)aldimines and their derivatives. Available from: [Link]

  • CN1721392A - N, the preparation method of N-dimethyl chloroacetamide - Google Patents.
  • US3397118A - Purification of chloroanilines by vacuum distillation with a chromate - Google Patents.
  • Continuous formation of N-chloro-N,N-dialkylamine solutions in well-mixed meso-scale flow reactors - ResearchGate. Available from: [Link]

  • US3726922A - Process for the manufacture of n,n-bis(2-chloroethyl)-2-nitro-4-alkyl-aniline - Google Patents.
  • SYNTHESIS OF SOME NEW AZO DYES DERIVED FROM 4, 4' -(2, 2, 2- TRICHLOROETHANE -1, 1-DIYL) -BIS (CHLOROBENZENE) AND THEIR BIOLOG - Plant Archives. Available from: [Link]

  • N,N-BIS(2-ACETOXYETHYL)-3-CHLOROANILINE - gsrs. Available from: [Link]

  • Synthesis, characterization of new 3-Chloro-Azetidine-2-One and 1, 3-thiazinan-4-one derivatives from di imines - ResearchGate. Available from: [Link]

  • NN Di Acetoxyethyl M Chloroaniline, For INTERMEDIATE FOR DYE STUFFS - IndiaMART. Available from: [Link]

  • Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one - RSC Publishing. Available from: [Link]

  • Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications - MDPI. Available from: [Link]

  • Safety Data Sheet - DC Fine Chemicals. Available from: [Link]

  • Catalytic N-Alkylation of Anilines - ResearchGate. Available from: [Link]

  • Optimization of Two Steps in Scale-Up Synthesis of Nannocystin A - MDPI. Available from: [Link]

  • Current Developments in Esterification Reaction: A Review on Process and Parameters. Available from: [Link]

  • Chlorhexidine-impurities - Pharmaffiliates. Available from: [Link]

  • 3-Chloro-N,N-bis(2-hydroxyethyl)aniline | C10H14ClNO2 | CID 66688 - PubChem. Available from: [Link]

  • Synthesis and characterization of new derivatives of 1,3-Oxazepine via cycloaddition reactions [2+5] of Selected Carboxylic acid anhydrides with azomethines derived from 4,4'- methylenebis(3-chloroaniline) - ResearchGate. Available from: [Link]

  • 6 key challenges when scaling up sustainable chemical processes - UK-CPI.com. Available from: [Link]

  • Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one - NIH. Available from: [Link]

  • Propenylamine, 1-chloro-N,N,2-trimethyl - Organic Syntheses Procedure. Available from: [Link]

  • Chlorhexidine Impurities - SynZeal. Available from: [Link]

  • Ruthenium-catalysed N-alkylation of anilines with primary carbohydrate alcohols via borrowing hydrogen strategy - RSC Publishing. Available from: [Link]

  • Intensification and Optimization of FAME Synthesis via Acid-Catalyzed Esterification Using Central Composite Design (CCD) | ACS Omega. Available from: [Link]

  • 3-CHLOROANILINE - Ataman Kimya. Available from: [Link]

  • N,N Di Hydroxy Ethyl Meta Chloro Aniline | Cas no 92-00-2 - Emco Chemicals. Available from: [Link]

  • Importance of controlling the 4- Chloroaniline impurity in Chlorhexidine active pharmaceutical ingredient and gel product - PQM+. Available from: [Link]

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Validation & Comparative

A Comparative Analysis of N,N-Diacetoxyethyl-3-chloroaniline and Other Chloroaniline Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide offers a detailed comparison of the projected characteristics of N,N-Diacetoxyethyl-3-chloroaniline against other common chloroaniline derivatives. Designed for researchers, scientists, and professionals in drug development, this document synthesizes chemical principles with practical insights to inform experimental design and compound selection.

Introduction to Chloroanilines: A Versatile Chemical Scaffold

Chloroanilines are a class of aromatic amines that feature a chlorine atom substituted on the benzene ring. The position of the chlorine atom (ortho, meta, or para) significantly influences the molecule's physicochemical properties, reactivity, and biological activity. These compounds are fundamental building blocks in the synthesis of a wide array of products, ranging from dyes and pesticides to pharmaceuticals. The presence of the electron-withdrawing chlorine atom and the electron-donating amino group creates a unique electronic environment that dictates their chemical behavior.

Profiling this compound: An Inferred Characterization

Synthesis Pathway

The synthesis of this compound would likely proceed through a two-step process starting from 3-chloroaniline.

Step 1: N,N-Dihydroxyethylation of 3-chloroaniline. This reaction involves the addition of two hydroxyethyl groups to the nitrogen atom of 3-chloroaniline. A common method for this is the reaction with ethylene oxide. Alternatively, 2-chloroethanol can be used for the alkylation of the aniline.

Step 2: Diacetylation of the hydroxyl groups. The terminal hydroxyl groups of the N,N-dihydroxyethyl intermediate are then esterified to form the diacetate. This is typically achieved by reacting the diol with an acetylating agent like acetic anhydride or acetyl chloride, often in the presence of a base catalyst.

Caption: Proposed synthesis of this compound.

Inferred Physicochemical Properties
  • Increased Lipophilicity: The addition of two acetoxyethyl groups will significantly increase the lipophilicity (fat-solubility) of the molecule compared to 3-chloroaniline. This is due to the presence of the ester and alkyl functionalities.

  • Hydrogen Bonding: Unlike the parent aniline, the tertiary amine in this compound cannot act as a hydrogen bond donor. The ester carbonyls can, however, act as hydrogen bond acceptors.

  • Steric Hindrance: The bulky diacetoxyethyl groups on the nitrogen atom will create significant steric hindrance around the amino group. This will impact its ability to participate in reactions that require nucleophilic attack by the nitrogen.

  • Basicity: The N-substituted groups will influence the basicity of the aniline nitrogen. While alkyl groups are generally electron-donating and would increase basicity, the electronegativity of the oxygen atoms in the acetoxyethyl chains will likely decrease the basicity compared to a simple N,N-dialkylaniline.

Comparative Analysis with Other Chloroaniline Derivatives

The properties of this compound can be better understood by comparing it to its parent compound and other chloroaniline isomers.

Physicochemical Properties Comparison
Property2-Chloroaniline3-Chloroaniline4-ChloroanilineThis compound (Inferred)
Appearance Colorless to yellow liquidColorless to light amber liquid[1][2][3]Pale yellow solid[4]Likely a viscous liquid or low-melting solid
Melting Point -2 °C[5][6]-11 to -9 °C[3]69-73 °C[7]Higher than 3-chloroaniline, but likely low
Boiling Point 208-210 °C[8]230-231 °C[3]232 °C[4][7]Significantly higher due to increased molecular weight
Water Solubility Low (0.5 g/100mL at 20°C)[5]Sparingly soluble (6.8 g/L at 20°C)[2]Low (2.6-3.9 g/L at 20°C)[7]Very low due to increased lipophilicity
Basicity (pKa) ~2.7~3.5~4.15Lower than 3-chloroaniline
Lipophilicity (LogP) ~1.9~1.8~1.8Significantly higher
Reactivity and Synthetic Utility
  • N-H Reactivity: 2-, 3-, and 4-chloroaniline possess reactive N-H bonds, allowing them to undergo acylation, alkylation, and diazotization reactions. This compound, being a tertiary amine, lacks these reactive protons and thus will not undergo such reactions.

  • Electrophilic Aromatic Substitution: The amino group in chloroanilines is an activating, ortho-, para-directing group for electrophilic aromatic substitution. However, the chlorine atom is deactivating. In this compound, the bulky N-substituents will sterically hinder the ortho positions, potentially favoring para-substitution.

  • Nucleophilicity: The nucleophilicity of the nitrogen in this compound will be reduced due to steric hindrance and the electron-withdrawing effect of the acetoxy groups, making it a weaker nucleophile than the parent chloroanilines.

Caption: Reactivity differences between primary chloroanilines and the N,N-disubstituted derivative.

Biological Activity and Toxicological Considerations

Chloroanilines are known for their toxicity, primarily targeting the hematopoietic system and causing methemoglobinemia.[9] This condition impairs the oxygen-carrying capacity of the blood.[10] The toxicity and carcinogenic potential vary among the isomers.

  • Toxicity Ranking: The order of potency for inducing methemoglobinemia is generally considered to be 4-chloroaniline > 3-chloroaniline > 2-chloroaniline.[9][11]

  • Carcinogenicity: 4-Chloroaniline is classified as a possible human carcinogen (Group 2B) by the IARC, with evidence of causing spleen sarcomas in rats.[7][10][12] The evidence for the carcinogenicity of 2- and 3-chloroaniline is less clear.

  • Metabolism: Chloroanilines are metabolized in the liver, and their N-hydroxylation is a key step in their toxic mechanism. For this compound, the ester groups are susceptible to hydrolysis by esterases, which would release N,N-di(2-hydroxyethyl)-3-chloroaniline. The subsequent metabolism of this intermediate would determine the ultimate toxicological profile. The bulky N-substituents may hinder N-hydroxylation, potentially altering the toxicity profile compared to the parent compound.

Experimental Protocols

To empirically determine the properties of this compound and validate the inferred characteristics, the following experimental protocols are recommended.

Protocol 1: Determination of Lipophilicity (LogP)
  • Objective: To quantify the lipophilicity of this compound.

  • Method: Shake-flask method using n-octanol and water.

  • Procedure:

    • Prepare a standard solution of the compound in n-octanol.

    • Mix the n-octanol solution with an equal volume of water in a separatory funnel.

    • Shake vigorously for 10 minutes to allow for partitioning.

    • Allow the layers to separate completely.

    • Measure the concentration of the compound in both the n-octanol and water layers using UV-Vis spectroscopy or HPLC.

    • Calculate LogP as the logarithm of the ratio of the concentration in n-octanol to the concentration in water.

Protocol 2: Assessment of in vitro Cytotoxicity
  • Objective: To evaluate the cytotoxic potential of this compound in a relevant cell line (e.g., HepG2 human liver cancer cells).

  • Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Procedure:

    • Seed HepG2 cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of this compound for 24 or 48 hours. Include a vehicle control and a positive control (e.g., doxorubicin).

    • After the incubation period, add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with DMSO or another suitable solvent.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Conclusion

This compound, while not a widely studied compound, can be logically profiled based on fundamental chemical principles. Its increased lipophilicity and altered reactivity due to N-substitution distinguish it from its parent chloroaniline isomers. These differences have significant implications for its potential applications in drug development and as a chemical intermediate. Further experimental validation is crucial to confirm the inferred properties and to fully characterize its biological activity and toxicological profile. This guide provides a framework for researchers to approach the study of this and other novel chloroaniline derivatives, emphasizing a systematic and comparative methodology.

References

Sources

"comparative analysis of N,N-Diacetoxyethyl-3-chloroaniline synthesis methods"

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals, this document provides a comparative analysis of the synthetic routes to N,N-Diacetoxyethyl-3-chloroaniline. This guide is structured to provide a comprehensive understanding of the synthesis, focusing on a logical two-stage approach: the formation of the key intermediate, N,N-Bis(2-hydroxyethyl)-3-chloroaniline, followed by its acetylation. The methodologies are compared based on reaction conditions and yields, supported by detailed experimental protocols and reaction pathway visualizations.

Introduction to this compound

This compound, with the molecular formula C₁₄H₁₈ClNO₄, is a substituted aniline derivative.[1] Its synthesis is of interest to researchers in medicinal chemistry and materials science. The molecule incorporates a chloroaniline core, which is a common feature in various bioactive compounds, and two acetoxyethyl groups on the nitrogen atom, which can influence its solubility, stability, and pharmacokinetic properties. A robust and efficient synthesis is crucial for enabling further research into its potential applications.

The synthesis of this compound is most effectively approached as a two-stage process. The first stage involves the synthesis of the precursor diol, N,N-Bis(2-hydroxyethyl)-3-chloroaniline. The second stage is the subsequent acetylation of this diol to yield the final product. This guide will comparatively analyze the common methods for each of these stages.

Stage 1: Synthesis of the Intermediate N,N-Bis(2-hydroxyethyl)-3-chloroaniline

The primary precursor for the target molecule is N,N-Bis(2-hydroxyethyl)-3-chloroaniline (CAS No. 92-00-2), a compound with the molecular formula C₁₀H₁₄ClNO₂.[2][3][4] There are two main synthetic routes to this intermediate: the ethoxylation of 3-chloroaniline and the reaction of 3-chloroaniline with 2-chloroethanol.[4][5]

Method A: Ethoxylation of 3-Chloroaniline

This method involves the direct reaction of 3-chloroaniline with ethylene oxide.[4][5] It is a high-yield process that is well-documented in patent literature. The reaction proceeds via the nucleophilic attack of the nitrogen atom of 3-chloroaniline on the electrophilic carbon atoms of the ethylene oxide ring.

Method B: Reaction of 3-Chloroaniline with 2-Chloroethanol

An alternative route is the alkylation of 3-chloroaniline with 2-chloroethanol.[4][5] This reaction typically requires a base to neutralize the hydrochloric acid that is formed as a byproduct. While conceptually straightforward, it may present challenges in achieving high yields and purity compared to the ethoxylation method.

Comparative Analysis of Stage 1 Synthesis Methods
MethodReactantsCatalyst/ConditionsYield (%)Reference
Ethoxylation 3-Chloroaniline, Ethylene Oxide140-150°C, 6-8 hours98.5%RU2371415C2[5]
Chloroethanol Reaction Aniline, 2-ChloroethanolIonic Liquid ([HMIM]HSO₄), 70°C, 10 hours86%CN102942494B[5]

Note: The data for the "Chloroethanol Reaction" is for a structurally similar aniline and is presented as a potential alternative route.[5]

Based on the available data, the ethoxylation method offers a significantly higher yield and is the preferred method for the synthesis of N,N-Bis(2-hydroxyethyl)-3-chloroaniline.

Experimental Protocol: Ethoxylation of 3-Chloroaniline

The following protocol is adapted from Russian Patent RU2371415C2 for the synthesis of N,N-bis(2-hydroxyethyl)-m-chloroaniline.[5]

  • Reactor Setup: Charge a suitable reactor with 127.5 parts by weight of 3-chloroaniline.

  • Reaction Conditions: Heat the reactor to 140-150°C.

  • Addition of Ethylene Oxide: Feed 92.4 parts by weight of ethylene oxide into the reactor over a period of 6-8 hours, maintaining the reaction temperature.

  • Reaction Completion: After the addition of ethylene oxide is complete, continue to stir the reaction mixture at the same temperature for a specified time to ensure the reaction goes to completion.

  • Work-up and Isolation: Cool the reaction mixture and isolate the crude product.

  • Purification: The crude product can be purified by recrystallization, column chromatography, or vacuum distillation to obtain pure N,N-Bis(2-hydroxyethyl)-3-chloroaniline.[6]

Stage 2: Acetylation of N,N-Bis(2-hydroxyethyl)-3-chloroaniline

The second stage of the synthesis involves the acetylation of the two hydroxyl groups of the intermediate to form the final diacetate product. This is a standard esterification reaction. The two most common acetylating agents for this transformation are acetic anhydride and acetyl chloride.[7][8]

Method C: Acetylation using Acetic Anhydride

Acetic anhydride is a widely used and effective reagent for acetylation.[7] The reaction is typically carried out in the presence of a base catalyst, such as pyridine or triethylamine, or a catalytic amount of a strong acid. The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl groups of the diol attack the electrophilic carbonyl carbons of the acetic anhydride.

Method D: Acetylation using Acetyl Chloride

Acetyl chloride is a more reactive acetylating agent than acetic anhydride.[8] The reaction is often faster but also more exothermic. It is typically performed in the presence of a stoichiometric amount of a non-nucleophilic base (like pyridine or triethylamine) to neutralize the hydrochloric acid byproduct, which is corrosive and can cause side reactions.

Comparative Analysis of Stage 2 Acetylation Methods
FeatureMethod C: Acetic AnhydrideMethod D: Acetyl Chloride
Reactivity ModerateHigh
Byproduct Acetic AcidHydrochloric Acid (corrosive)
Base Requirement Catalytic or StoichiometricStoichiometric (essential)
Handling Less hazardousMore hazardous (moisture-sensitive, corrosive)
Reaction Conditions Generally milderCan be more exothermic

For laboratory-scale synthesis, acetic anhydride is often preferred due to its easier handling and less corrosive byproduct.

Experimental Protocol: Acetylation with Acetic Anhydride

The following is a generalized protocol for the acetylation of a diol, which can be adapted for N,N-Bis(2-hydroxyethyl)-3-chloroaniline.

  • Dissolution: In a round-bottom flask, dissolve N,N-Bis(2-hydroxyethyl)-3-chloroaniline (1.0 eq) in a suitable solvent such as dichloromethane or tetrahydrofuran.

  • Addition of Base: Add a base, such as triethylamine (2.2 eq) or pyridine, to the solution and cool the mixture in an ice bath.

  • Addition of Acetic Anhydride: Slowly add acetic anhydride (2.2 eq) to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Quenching: Quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product into an organic solvent like ethyl acetate.

  • Washing: Wash the organic layer sequentially with dilute HCl (if a basic catalyst was used), saturated aqueous sodium bicarbonate, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualization of Synthesis Pathways

Synthesis_Pathways cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Acetylation A 3-Chloroaniline D N,N-Bis(2-hydroxyethyl)-3-chloroaniline A->D  Method A (Ethoxylation) Yield: 98.5% A->D  Method B (Chloroethanol Reaction) B Ethylene Oxide B->D C 2-Chloroethanol C->D F Acetic Anhydride E This compound F->E G Acetyl Chloride G->E D->E  Method C D->E  Method D

Sources

A Comparative Guide to the Biological Activity of N,N-Diacetoxyethyl-3-chloroaniline and Its Precursors

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug development, particularly in oncology, the strategic modification of chemical structures is paramount to enhancing therapeutic efficacy and minimizing off-target toxicity. This guide provides an in-depth comparison of the biological activity of N,N-Diacetoxyethyl-3-chloroaniline, a potential prodrug, with its key precursors: the parent compound 3-chloroaniline and the active intermediate, N,N-Di(hydroxyethyl)-3-chloroaniline. We will explore the chemical rationale behind this molecular design, the anticipated biological consequences, and the experimental data required to validate the therapeutic strategy.

Introduction: The Prodrug Strategy for Enhanced Cytotoxicity

Nitrogen mustards are a class of bifunctional alkylating agents that have been a cornerstone of cancer chemotherapy for decades.[1] Their mechanism of action involves forming highly reactive aziridinium ions that covalently bind to the N7 position of guanine bases in DNA.[2][3] This action can lead to DNA strand cross-linking, which inhibits DNA replication and transcription, ultimately triggering apoptosis (programmed cell death) in rapidly dividing cancer cells.[1][4]

However, the high reactivity of traditional nitrogen mustards leads to a lack of selectivity and significant side effects.[5] A key strategy to overcome these limitations is the development of prodrugs—inactive or less active molecules that are metabolically converted into the active therapeutic agent within the body.[6][7][8] this compound represents such a strategy. It is designed to be a more stable, cell-permeable precursor that, once inside a cell, is hydrolyzed by intracellular esterases to release the potent cytotoxic agent, N,N-Di(hydroxyethyl)-3-chloroaniline.[9]

This guide will dissect the biological activities of the three key molecules in this pathway:

  • Precursor 1: 3-Chloroaniline - The foundational aromatic structure.

  • Precursor 2 (Active Drug): N,N-Di(hydroxyethyl)-3-chloroaniline - The active nitrogen mustard.

  • Final Compound (Prodrug): this compound - The esterase-activated prodrug.

G

Comparative Analysis of Biological Activity

The journey from a simple aromatic amine to a sophisticated prodrug involves significant changes in chemical properties and biological effects.

  • Chemical Nature: 3-Chloroaniline is a chlorinated aromatic amine used as an intermediate in the synthesis of dyes, pharmaceuticals, and pesticides.[10]

  • Biological Activity & Toxicity: As a standalone molecule, 3-chloroaniline does not possess the structural motifs required for DNA alkylation. Its primary biological effect is toxicity. It can be absorbed through the skin, inhalation, or ingestion and is known to cause methemoglobinemia, a condition that reduces the oxygen-carrying capacity of the blood, leading to symptoms like cyanosis, dizziness, and headache.[11][12][13] Studies have shown it to be hematotoxic in rats and mice.[14] Its primary relevance in this context is as a synthetic starting material, being largely devoid of therapeutic cytotoxic activity.

  • Chemical Nature: This molecule is an aromatic nitrogen mustard. The presence of the N,N-bis(2-hydroxyethyl) group is critical for its biological function.

  • Mechanism of Action: The lone pair of electrons on the nitrogen atom initiates an intramolecular cyclization, displacing a chloride ion to form a highly electrophilic aziridinium ion.[2][15] This intermediate is the key alkylating species. The aromatic ring's electron-withdrawing nature (due to the chlorine atom) modulates the reactivity of the nitrogen, making it less reactive than aliphatic mustards but still a potent alkylator.[2] This aziridinium ion then reacts with nucleophilic sites on DNA, primarily the N7 of guanine.[3] Since the molecule has two "arms," it can repeat this process, leading to the formation of interstrand cross-links that are highly cytotoxic.[1]

  • Expected Biological Activity: High cytotoxicity against cancer cell lines is expected. However, its reactivity also means it can alkylate other biomolecules, leading to systemic toxicity if administered directly. The hydroxyl groups make the molecule relatively polar, which can limit its ability to passively diffuse across cell membranes.

  • Chemical Nature & Rationale: This is the di-acetylated ester of the active drug. The acetylation of the hydroxyl groups serves two primary purposes in the prodrug strategy:

    • Masking Activity: The acetyl groups are electron-withdrawing, which reduces the nucleophilicity of the nitrogen atom. This deactivation prevents the premature formation of the aziridinium ion, rendering the molecule significantly less reactive and less toxic during circulation.[6][16]

    • Increasing Lipophilicity: The replacement of polar hydroxyl groups with less polar acetate esters increases the molecule's overall lipophilicity (fat-solubility). This is designed to enhance its ability to cross the lipid bilayer of cell membranes and improve cellular uptake.

  • Mechanism of Activation: Once inside the cell, the prodrug encounters a high concentration of intracellular esterase enzymes.[9] These enzymes catalyze the hydrolysis of the ester bonds, cleaving the acetate groups and releasing the active N,N-Di(hydroxyethyl)-3-chloroaniline directly at the site of action.[17] This targeted activation is a hallmark of modern prodrug design, aiming to concentrate the cytotoxic agent within cancer cells, which often have higher esterase activity than normal tissues.

G

Comparative Data Summary

Feature3-ChloroanilineN,N-Di(hydroxyethyl)-3-chloroanilineThis compound
Compound Type Synthetic PrecursorActive DrugProdrug
Primary Biological Role ToxicantCytotoxic DNA AlkylatorInactive Precursor
Mechanism of Action Methemoglobin formation[14]DNA cross-linking via aziridinium ion[2]Intracellular esterase cleavage to release active drug[9]
Expected Cytotoxicity (IC50) High (mM range)Low (µM range)Moderate (µM range, dependent on esterase activity)
Lipophilicity (LogP) LowLowerHigher
Cell Permeability ModerateLowHigh
Chemical Reactivity LowHighLow (until activated)

Essential Experimental Protocols for Validation

To empirically validate the proposed activities and the viability of the prodrug strategy, a series of well-defined experiments are necessary.

This assay measures a compound's ability to kill cancer cells. It is a colorimetric assay that quantifies the metabolic activity of living cells, which is proportional to the number of viable cells.[18][19]

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of each compound against a panel of cancer cell lines.

  • Methodology:

    • Cell Seeding: Seed cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer) in 96-well plates at a predetermined density (e.g., 10,000 cells/well) and allow them to adhere for 24 hours.[18]

    • Compound Treatment: Prepare serial dilutions of the three test compounds. Replace the cell culture medium with medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.

    • Incubation: Incubate the plates for a set period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

    • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[20]

    • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[21]

    • Absorbance Reading: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of ~570 nm.

    • Data Analysis: Plot the percentage of cell viability versus compound concentration and fit the data to a dose-response curve to calculate the IC50 value for each compound.

This experiment confirms that the prodrug is indeed cleaved by cellular esterases to release the active drug.

  • Objective: To quantify the conversion of this compound to N,N-Di(hydroxyethyl)-3-chloroaniline in the presence of esterase enzymes or cell lysates.

  • Methodology:

    • Enzyme/Lysate Preparation: Use a commercially available esterase (e.g., Porcine Liver Esterase) or prepare a cell lysate from a cancer cell line known to have high esterase activity.[22]

    • Reaction Setup: Incubate the prodrug at a known concentration with the esterase solution or cell lysate in a suitable buffer at 37°C.[22]

    • Time-Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the reaction mixture and quench the enzymatic reaction (e.g., by adding cold acetonitrile).[22]

    • LC-MS Analysis: Analyze the samples using Liquid Chromatography-Mass Spectrometry (LC-MS). Develop a method that can separate and quantify the parent prodrug and the hydrolyzed active drug.

    • Data Analysis: Plot the concentrations of the prodrug (decreasing) and the active drug (increasing) over time to determine the rate of hydrolysis.

This colorimetric assay provides a quantitative measure of a compound's chemical alkylating potential.[23]

  • Objective: To compare the intrinsic alkylating reactivity of the three compounds.

  • Methodology:

    • Principle: The assay is based on the reaction of the alkylating agent with 4-(p-nitrobenzyl)pyridine (NBP). The resulting alkylated NBP product forms a colored complex upon addition of a base, which can be measured spectrophotometrically.[24]

    • Reaction: Incubate each compound with NBP in a suitable solvent (e.g., acetone or ethylene glycol) at an elevated temperature for a defined period.[25]

    • Color Development: After the reaction, add a base (e.g., sodium hydroxide or triethylamine) to develop the characteristic purple color.[26]

    • Spectrophotometry: Measure the absorbance of the solution at its maximum wavelength (~540-560 nm).

    • Data Analysis: The intensity of the color is directly proportional to the alkylating activity. Compare the absorbance values generated by each compound at the same concentration. It is expected that N,N-Di(hydroxyethyl)-3-chloroaniline will show high activity, while the prodrug and 3-chloroaniline will show very low to negligible activity.

Conclusion and Future Directions

The transformation of 3-chloroaniline into this compound via the active intermediate N,N-Di(hydroxyethyl)-3-chloroaniline exemplifies a rational prodrug design strategy aimed at enhancing the therapeutic index of a potent cytotoxic agent. By masking the reactive hydroxyl groups as acetate esters, the final compound is designed to have improved cell permeability and reduced systemic reactivity. Its bioactivity is conditionally unlocked by intracellular esterases, concentrating the cytotoxic effect within target cells.

The outlined experimental protocols provide a clear roadmap for validating this hypothesis. Successful validation would demonstrate lower IC50 values for the active drug and the prodrug compared to the parent aniline, evidence of time-dependent hydrolysis of the prodrug by esterases, and significantly higher intrinsic alkylating activity for the di-hydroxyethyl intermediate. This approach holds promise for developing more selective and effective cancer chemotherapies.[27]

References

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  • CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • Springer, C. J., et al. Self-immolative nitrogen mustard prodrugs for suicide gene therapy. Journal of Medicinal Chemistry. [Link]

  • Blackman, T. J., et al. A Novel Design Strategy for Stable Metal Complexes of Nitrogen Mustards as Bioreductive Prodrugs. Journal of Medicinal Chemistry. [Link]

  • Blackman, T. J., et al. A novel design strategy for stable metal complexes of nitrogen mustards as bioreductive prodrugs. PubMed. [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. [Link]

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  • Wang, C., et al. An NIR-Activated Methylene Blue-Nitrogen Mustard Prodrug for Combined Chemotherapy and Photodynamic Therapy. PubMed. [Link]

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • Hemminki, K., & Kallama, S. Reactions of nitrogen mustards with DNA. PubMed. [Link]

  • Deva Priyakumar, U., & Sastry, G. N. The Mechanism of Guanine Alkylation by Nitrogen Mustards: A Computational Study. ResearchGate. [Link]

  • Pharmacology Lectures. Pharmacology of Alkylating Agents Nitrogen mustards, Alkylsulfonates, Nitrosoureas, Triazenes, Alkyl. YouTube. [Link]

  • ResearchGate. Correction to Potential of the NBP Method for the Study of Alkylation Mechanisms: NBP as a DNA-Model. ResearchGate. [Link]

  • International Online Medical Council. Synthesis, alkylating activity and physicochemical study of nitrogen mustard agent for brain delivery. IOMC. [Link]

  • Zhang, Y., et al. Accurately determining esterase activity via the isosbestic point of p-nitrophenol. BioResources. [Link]

  • Hetrick, K. J., et al. Assessing and Utilizing Esterase Specificity in Antimicrobial Prodrug Development. PMC. [Link]

  • ResearchGate. NBP reacts specifically with quaternary salt of CDS-mustard to produce... ResearchGate. [Link]

  • ResearchGate. A Methodology for Detection and Quantification of Esterase Activity. ResearchGate. [Link]

  • ResearchGate. NBP reacts specifically with alkylating agent to produce chromophore... ResearchGate. [Link]

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  • Madec, S., et al. Improving the spectrophotometric determination of the alkylating activity of anticancer agents: a new insight into the mechanism of the NBP method. PubMed. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Toxicity and Safe Handling of 3-Chloroaniline. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • National Toxicology Program. NTP Comparative Toxicity Studies of o-, m-, and p-Chloroanilines... PubMed. [Link]

  • PubChem. N-(2-Hydroxyethyl)aniline. PubChem. [Link]

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  • International Labour Organization. ICSC 0130 - 3-CHLOROANILINE. ILO. [Link]

  • ResearchGate. Esterase enzymes found in the human bloodstream may hydrolyze the ester... ResearchGate. [Link]

  • ResearchGate. Synthesis and biological activity of N-(2-hydroxyethyl)cytisine derivatives. ResearchGate. [Link]

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  • Wang, F., et al. Aromatic Nitrogen Mustard-Based Prodrugs: Activity, Selectivity, and the Mechanism of DNA Cross-Linking. PubMed. [Link]

  • PubChem. 3-Chloro-N,N-bis(2-hydroxyethyl)aniline. PubChem. [Link]

  • Ataman Kimya. 3-CHLOROANILINE. Ataman Kimya. [Link]

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  • Google Patents. Preparation of m-chloroaniline.
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Sources

A Comparative Guide to the Validation of Analytical Methods for N,N-Diacetoxyethyl-3-chloroaniline

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the rigorous validation of analytical methods is a cornerstone of regulatory compliance and confidence in experimental outcomes. This guide provides an in-depth comparison of analytical methodologies for the quantification of N,N-Diacetoxyethyl-3-chloroaniline, a key intermediate in the synthesis of various pharmaceutical compounds. This document will navigate the critical parameters of method validation, compare the performance of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) techniques, and provide detailed experimental protocols grounded in scientific first principles and regulatory expectations.

The Imperative of Method Validation

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose[1][2][3]. For a compound like this compound, this means ensuring that the chosen method can accurately and reliably quantify the analyte in the presence of potential impurities and degradation products. The validation process is not a mere checklist but a systematic scientific evaluation of a method's performance characteristics. This guide is structured around the core principles outlined by the International Council for Harmonisation (ICH) guidelines, which are widely recognized by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA)[1][2][4][5][6][7][8][9][10].

Comparative Analysis of Analytical Techniques: HPLC vs. GC

The two most prevalent chromatographic techniques for the analysis of aniline derivatives are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)[11][12]. The choice between these methods is dictated by the physicochemical properties of the analyte and the specific requirements of the analysis.

This compound , with its polar functional groups and relatively high molecular weight, is amenable to both techniques. However, its susceptibility to thermal degradation is a critical factor to consider, making HPLC a generally more robust choice.

dot

Caption: Logical workflow for analytical method selection.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying components in a mixture. For this compound, a reversed-phase HPLC (RP-HPLC) method is often the most suitable approach.

Causality behind Experimental Choices:

  • Stationary Phase: A C18 column is a common choice for aniline derivatives, offering excellent hydrophobic retention and separation capabilities[13]. The choice of a specific C18 column (e.g., XBridge C18) is based on its proven performance and stability across a range of pH values[13].

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is used to elute the analyte from the column. The buffer controls the pH, which can significantly impact the retention and peak shape of ionizable compounds like anilines. The organic modifier is adjusted to achieve optimal retention time and resolution.

  • Detection: A photodiode array (PDA) or UV detector is typically used for detection, as the aromatic ring in this compound provides strong UV absorbance.

Gas Chromatography (GC)

GC is a technique that separates volatile and thermally stable compounds. While this compound can be analyzed by GC, its polarity and potential for thermal degradation in the injector port require careful method development.

Causality behind Experimental Choices:

  • Injection Technique: A splitless injection is often preferred for trace analysis to ensure the entire sample is transferred to the column, maximizing sensitivity. The injector temperature must be optimized to ensure volatilization without causing degradation.

  • Column: A fused silica capillary column with a mid-polarity stationary phase (e.g., DB-5ms or equivalent) is suitable for separating aniline derivatives[14].

  • Detection: A Flame Ionization Detector (FID) is a common choice for organic compounds, offering good sensitivity and a wide linear range. For higher specificity and sensitivity, a Mass Spectrometer (MS) detector can be used[15][16].

Validation Parameters: A Head-to-Head Comparison

The following table summarizes the key validation parameters and provides a comparative overview of expected performance for HPLC and GC methods for the analysis of this compound. The acceptance criteria are based on typical requirements outlined in ICH guidelines[1][2][4].

Validation ParameterHPLC-UVGC-FIDAcceptance Criteria (ICH Q2(R1))
Specificity HighModerate to HighThe method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity (R²) > 0.999> 0.995A linear relationship should be demonstrated across the range of the analytical procedure.
Range 80-120% of test conc.80-120% of test conc.The range is the interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[1]
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[4]
Precision (RSD%)
- Repeatability< 1.0%< 1.5%The precision of the analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[4]
- Intermediate Precision< 2.0%< 2.5%Expresses within-laboratories variations: different days, different analysts, different equipment, etc.[2]
Detection Limit (LOD) Low (ng/mL)Moderate (µg/mL)The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
Quantitation Limit (LOQ) Low (ng/mL)Moderate (µg/mL)The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Robustness HighModerateThe capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Experimental Protocols

The following are detailed, step-by-step methodologies for the validation of HPLC and GC methods for the analysis of this compound.

HPLC-UV Method Validation Protocol

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cluster_0 HPLC-UV Method Validation Workflow Standard & Sample Prep Standard & Sample Prep Chromatographic Separation Chromatographic Separation Standard & Sample Prep->Chromatographic Separation Data Acquisition & Processing Data Acquisition & Processing Chromatographic Separation->Data Acquisition & Processing Validation Parameter Assessment Validation Parameter Assessment Data Acquisition & Processing->Validation Parameter Assessment

Caption: Workflow for HPLC-UV method validation.

1. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to cover the expected concentration range (e.g., 50% to 150% of the target concentration).

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibrated range. Filter the sample through a 0.45 µm filter before injection.

2. Chromatographic Conditions:

  • Instrument: HPLC system with a UV or PDA detector.

  • Column: XBridge C18, 4.6 x 150 mm, 5 µm, or equivalent[13].

  • Mobile Phase: Isocratic elution with a mixture of phosphate buffer (pH 3.0) and acetonitrile (e.g., 60:40 v/v)[13]. The exact ratio should be optimized for best separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by measuring the UV spectrum of the analyte (e.g., 240 nm).

  • Injection Volume: 10 µL.

3. Validation Experiments:

  • Specificity: Inject a blank (mobile phase), a placebo (sample matrix without the analyte), and the analyte solution to demonstrate the absence of interfering peaks at the retention time of this compound.

  • Linearity: Inject the working standard solutions in triplicate. Plot the peak area versus concentration and perform a linear regression analysis. A correlation coefficient (R²) of ≥ 0.999 is desirable.

  • Accuracy: Perform recovery studies by spiking a placebo with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98.0-102.0%.

  • Precision (Repeatability and Intermediate):

    • Repeatability: Analyze six replicate preparations of the sample at 100% of the target concentration on the same day, with the same analyst and instrument. The Relative Standard Deviation (RSD) should be ≤ 1.0%.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument. The RSD between the two sets of results should be ≤ 2.0%.

  • LOD and LOQ: Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Introduce small, deliberate changes to the method parameters (e.g., pH of the mobile phase ±0.2 units, column temperature ±5 °C, mobile phase composition ±2%) and assess the impact on the results.

GC-FID Method Validation Protocol

dot

cluster_0 GC-FID Method Validation Workflow Standard & Sample Prep Standard & Sample Prep GC Separation GC Separation Standard & Sample Prep->GC Separation Data Acquisition & Processing Data Acquisition & Processing GC Separation->Data Acquisition & Processing Validation Parameter Assessment Validation Parameter Assessment Data Acquisition & Processing->Validation Parameter Assessment

Sources

A Comparative Spectroscopic Guide to N,N-Diacetoxyethyl-3-chloroaniline and Its Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of synthetic chemistry, particularly in the development of pharmaceuticals and specialty chemicals, the precise characterization of intermediates is a cornerstone of process control and quality assurance. N,N-Diacetoxyethyl-3-chloroaniline is a substituted aromatic amine whose utility as a synthetic precursor necessitates unambiguous structural confirmation. This guide presents a comprehensive spectroscopic comparison of this compound with its key analogues: the positional isomer N,N-Diacetoxyethyl-4-chloroaniline, the unsubstituted parent compound N,N-Diacetoxyethyl-aniline, and its immediate precursor, 3-Chloro-N,N-bis(2-hydroxyethyl)aniline. By leveraging Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS), we will dissect the spectral signatures of each molecule. This comparative analysis serves as a robust framework for researchers, scientists, and drug development professionals to identify, differentiate, and quantify these compounds, ensuring the integrity of their synthetic pathways.

Introduction and Rationale

Substituted anilines are a critical class of compounds used in the synthesis of azo dyes, herbicides, and pharmaceuticals. The introduction of various functional groups onto the aniline scaffold dramatically alters the molecule's chemical and physical properties. The N,N-diacetoxyethyl group, for instance, introduces ester functionalities that can serve as protecting groups or be leveraged for further chemical transformations. The position of the chloro-substituent on the aromatic ring further modulates the electronic environment and reactivity of the molecule.

A rigorous spectroscopic analysis is the only definitive method to confirm the identity and purity of a target molecule and to distinguish it from structurally similar isomers or precursors, which may co-exist in a reaction mixture. This guide explains the causal relationships between molecular structure and spectral output, providing field-proven insights into experimental design and data interpretation.

Compared Molecular Structures

The selection of analogues for this guide is deliberate. Comparing the 3-chloro and 4-chloro isomers highlights the effect of substituent position on the aromatic system. The unsubstituted aniline analogue provides a baseline spectrum, isolating the effects of the chloro-substituent. Finally, comparison with the di-hydroxy precursor demonstrates the spectral changes that occur upon acetylation.

G cluster_0 This compound (Target Molecule) cluster_1 N,N-Diacetoxyethyl-4-chloroaniline (Positional Isomer) cluster_2 N,N-Diacetoxyethyl-aniline (Unsubstituted Analogue) cluster_3 3-Chloro-N,N-bis(2-hydroxyethyl)aniline (Precursor) node_A node_A node_B node_B node_C node_C node_D node_D

Caption: Molecular structures of the target compound and its selected analogues.

Spectroscopic Analysis Workflow

The comprehensive characterization of these aniline derivatives follows a multi-technique spectroscopic workflow. Each technique provides a unique and complementary piece of structural information, which, when combined, allows for unequivocal compound identification.

workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample Aniline Derivative (5-10 mg) NMR NMR Spectroscopy (¹H, ¹³C) Solvent: CDCl₃ Sample->NMR IR FTIR Spectroscopy (Neat Film, KBr) Sample->IR UV UV-Vis Spectroscopy (Solvent: EtOH/MeOH) Sample->UV MS Mass Spectrometry (EI, ESI) Sample->MS Data Comparative Analysis: - Chemical Shifts (δ) - Vibrational Frequencies (cm⁻¹) - Absorption Maxima (λₘₐₓ) - m/z Fragments NMR->Data IR->Data UV->Data MS->Data Conclusion Structural Elucidation & Purity Assessment Data->Conclusion

Caption: General workflow for the spectroscopic analysis of aniline derivatives.

Experimental Protocols

The following protocols are standardized methodologies for obtaining high-quality spectroscopic data for the compounds discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of the aniline derivative in 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its ability to dissolve a wide range of organic compounds and for its single, well-defined solvent peak. Add tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • ¹H NMR Acquisition: Acquire the spectrum at room temperature. Key parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16 scans. The number of scans is chosen to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to ensure each unique carbon appears as a single line. A longer acquisition time with more scans (e.g., 1024) is typically required due to the lower natural abundance of the ¹³C isotope.

Fourier-Transform Infrared (FTIR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[1][2]

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Sample Preparation: For liquid samples like this compound, a thin film can be prepared between two potassium bromide (KBr) plates. This "neat" sample preparation avoids solvent peaks that could obscure the spectrum.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the clean KBr plates should be acquired first and automatically subtracted from the sample spectrum by the instrument software to remove atmospheric (CO₂, H₂O) and instrument-related absorptions.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the conjugated π-systems within a molecule.[3]

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Sample Preparation: Prepare a dilute solution (approx. 10⁻⁵ to 10⁻⁴ M) of the compound in a UV-grade solvent such as ethanol or methanol. The cuvette containing the solvent alone is used as the reference. This concentration is chosen to ensure the absorbance falls within the linear range of the Beer-Lambert law.[3]

  • Data Acquisition: Scan the sample from 200 to 400 nm to identify the wavelength of maximum absorbance (λₘₐₓ).

Mass Spectrometry (MS)

MS provides the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.[4]

  • Instrumentation: A mass spectrometer, typically coupled with Gas Chromatography (GC-MS) for separation and analysis. Electron Ionization (EI) is a common method for this class of compounds.

  • Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) of the analyte in a volatile organic solvent like dichloromethane or ethyl acetate.

  • Data Acquisition: The sample is injected into the GC, which separates it from any impurities. The separated compound then enters the mass spectrometer, where it is ionized (typically at 70 eV for EI). The mass analyzer separates the resulting molecular ion and fragment ions based on their mass-to-charge ratio (m/z).

Comparative Spectroscopic Data and Interpretation

The following sections present a comparative analysis of the spectral data for this compound and its analogues.

¹H NMR Spectroscopic Comparison

The chemical shifts of the protons are highly sensitive to their local electronic environment. The electron-withdrawing nature of the chlorine atom and the ester groups significantly influences the spectrum.

Table 1: Comparative ¹H NMR Data (Predicted and Experimental, δ in ppm)

Functional GroupThis compoundN,N-Diacetoxyethyl-4-chloroanilineN,N-Diacetoxyethyl-aniline3-Chloro-N,N-bis(2-hydroxyethyl)aniline
Aromatic H ~6.60-7.15 (m, 4H)~6.65 (d, 2H), ~7.20 (d, 2H)~6.70-7.25 (m, 5H)~6.55-7.10 (m, 4H)
-N-CH₂- ~3.65 (t, 4H)~3.65 (t, 4H)~3.60 (t, 4H)~3.45 (t, 4H)
-O-CH₂- ~4.20 (t, 4H)~4.20 (t, 4H)~4.15 (t, 4H)~3.70 (t, 4H)
-C(O)CH₃ ~2.05 (s, 6H)~2.05 (s, 6H)~2.05 (s, 6H)N/A
-OH N/AN/AN/A~2.5-3.5 (br s, 2H)
  • Aromatic Protons: The aromatic region is most indicative of the substitution pattern. For the 3-chloro isomer, a complex multiplet is expected. For the 4-chloro isomer, the symmetry of the molecule results in two distinct doublets, a classic para-substitution pattern.[5] The unsubstituted aniline shows a more complex pattern corresponding to its five aromatic protons.

  • Alkyl Protons: The protons on the N-substituted chains appear as triplets. The -O-CH₂- protons are deshielded (shifted downfield) relative to the -N-CH₂- protons due to the proximity of the electronegative oxygen atom. In the acetylated compounds, these protons are further deshielded to ~4.20 ppm by the adjacent carbonyl group, compared to ~3.70 ppm in the di-hydroxy precursor. The sharp singlet around 2.05 ppm is characteristic of the magnetically equivalent methyl protons of the acetate groups.

¹³C NMR Spectroscopic Comparison

The ¹³C NMR spectrum provides information on the carbon skeleton.

Table 2: Comparative ¹³C NMR Data (Predicted, δ in ppm)

Carbon TypeThis compoundN,N-Diacetoxyethyl-4-chloroanilineN,N-Diacetoxyethyl-aniline
-C(O)CH₃ ~170.5~170.5~170.5
Aromatic C-N ~148.0~146.0~147.0
Aromatic C-Cl ~135.0~127.0N/A
Aromatic C-H ~112-130~114-129~113-129
-O-CH₂- ~61.0~61.0~61.5
-N-CH₂- ~50.0~50.0~50.5
-C(O)CH₃ ~20.8~20.8~20.8
  • Carbonyl Carbon: The ester carbonyl carbon appears significantly downfield (~170.5 ppm).

  • Aromatic Carbons: The carbon attached to the nitrogen (C-N) is typically found around 146-148 ppm. The carbon bearing the chlorine (C-Cl) is also distinct. The chemical shifts of the other aromatic carbons are influenced by the electronic effects (inductive vs. resonance) of the substituents.[6]

Infrared (IR) Spectroscopic Comparison

IR spectra are ideal for confirming the presence or absence of key functional groups.

Table 3: Comparative IR Data (Key Vibrational Frequencies, cm⁻¹)

Functional Group VibrationThis compound3-Chloro-N,N-bis(2-hydroxyethyl)anilineKey Characteristics
O-H Stretch Absent~3400-3300 (Broad)A strong, broad peak confirms the presence of -OH groups in the precursor. Its absence is key to confirming complete acetylation.
Aromatic C-H Stretch ~3100-3000~3100-3000Characteristic of sp² C-H bonds.
Aliphatic C-H Stretch ~2980-2850~2980-2850Characteristic of sp³ C-H bonds in the ethyl chains.
C=O Stretch (Ester) ~1740 (Strong, Sharp) AbsentThis is the most diagnostic peak for the target molecule and its acetylated analogues. Its high intensity and characteristic position confirm the ester functionality.[2]
Aromatic C=C Stretch ~1600, ~1500~1600, ~1500Multiple bands indicating the aromatic ring.
C-N Stretch (Aromatic) ~1350-1250~1350-1250Confirms the bond between the nitrogen and the aromatic ring.[7]
C-O Stretch (Ester) ~1230 (Strong)AbsentAnother strong, characteristic peak for the ester group.
C-Cl Stretch ~800-600~800-600Found in the fingerprint region; confirms the presence of the chloro-substituent.

The most crucial comparison is between the acetylated product and its di-hydroxy precursor. The disappearance of the broad O-H stretch and the appearance of the very strong C=O and C-O ester stretches are definitive indicators of a successful reaction. As all the primary compounds are tertiary amines, none will show the characteristic N-H stretching bands seen in primary or secondary amines (typically 3500-3300 cm⁻¹).[7][8]

UV-Vis Spectroscopic Comparison

The position of the chloro-substituent affects the electronic structure and thus the UV-Vis absorption.

Table 4: Comparative UV-Vis Data (λₘₐₓ in nm, in Ethanol)

Compoundλₘₐₓ (π→π)λₘₐₓ (n→π)
This compound ~245~300
N,N-Diacetoxyethyl-4-chloroaniline ~250~305
N,N-Diacetoxyethyl-aniline ~240~290
  • The primary absorption band (π→π*) is influenced by conjugation between the aromatic ring and the nitrogen lone pair. The chloro-substituent, with its inductive electron-withdrawing and resonance electron-donating effects, causes a bathochromic (red) shift compared to the unsubstituted analogue. The effect is slightly more pronounced in the para-isomer due to more effective resonance interaction.[5]

Mass Spectrometry (MS) Comparison

MS provides the molecular weight and key fragmentation patterns.

  • Molecular Ion (M⁺): The most important piece of information is the molecular ion peak. For compounds containing chlorine, a characteristic isotopic pattern will be observed. There will be two peaks, the M⁺ peak (containing ³⁵Cl) and an M+2 peak (containing ³⁷Cl), with a relative intensity ratio of approximately 3:1.

    • This compound (C₁₄H₁₈ClNO₄): M⁺ at m/z 299, M+2 at m/z 301.[9]

    • N,N-Diacetoxyethyl-aniline (C₁₄H₁₉NO₄): M⁺ at m/z 265.

    • 3-Chloro-N,N-bis(2-hydroxyethyl)aniline (C₁₀H₁₄ClNO₂): M⁺ at m/z 215, M+2 at m/z 217.[10]

  • Fragmentation: Common fragmentation pathways for these molecules include:

    • Loss of an acetoxy group (-OOCCH₃, 59 Da) or acetic acid (CH₃COOH, 60 Da).

    • Alpha-cleavage adjacent to the nitrogen atom, leading to the loss of a CH₂OOCCH₃ radical.

    • Fragmentation of the aromatic ring. The initial loss of HCN from the aniline ring is a classic fragmentation pathway.[11][12]

Conclusion

The spectroscopic characterization of this compound and its analogues is a clear-cut process when a systematic, multi-technique approach is employed. Each spectroscopic method provides a unique structural fingerprint, and a comparative analysis against logical analogues allows for definitive identification.

  • NMR distinguishes between positional isomers (3-chloro vs. 4-chloro) through aromatic splitting patterns and confirms the presence and connectivity of the N-diacetoxyethyl side chains.

  • IR provides unequivocal proof of functional group transformations, most notably the conversion of hydroxyl groups to esters, through the appearance of a strong carbonyl stretch around 1740 cm⁻¹.

  • UV-Vis highlights the electronic effects of the chloro-substituent on the aniline chromophore.

  • Mass Spectrometry confirms the molecular weight and elemental composition, with the characteristic 3:1 isotopic pattern for chlorine serving as a crucial validation point.

This guide provides the foundational data and interpretive logic for researchers to confidently characterize these and other related substituted anilines, ensuring the integrity and success of their scientific endeavors.

References

  • PubMed. (n.d.). Influence of solvents on IR spectrum of aromatic amines.
  • Illinois State University. (2015). Infrared Spectroscopy.
  • WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands).
  • Chemistry LibreTexts. (2024). Spectroscopy of Amines.
  • University of Calgary. (n.d.). IR: amines.
  • Li, L., et al. (2008). A study of the 15N NMR chemical shifts in substituted anilines and phenylhydrazines, and their derivatives. Magnetic Resonance in Chemistry, 46(8), 744-7. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR Spectra of Anilines. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloroaniline. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-visible spectra of P-chloroaniline (PCA) (A) and its analogous polymer (PpCA) (B). Retrieved from [Link]

  • ResearchGate. (n.d.). UV-Visible spectra of poly(2-chloroaniline) and.... Retrieved from [Link]

  • Keyingchem. (2026). How can UV - Vis spectroscopy be used to study Chloranil?.
  • ResearchGate. (n.d.). MS 2 spectra of aniline (a), acetonylacetone (b) and acetic acid (c); and the possible fragmentation pathway. Retrieved from [Link]

  • ACS Publications. (n.d.). Nitrogen-15 nuclear magnetic resonance spectroscopy. Substituent effects on 15N-H coupling constants and nitrogen chemical shifts in aniline derivatives. Retrieved from [Link]

  • Huateng Pharma. (n.d.). N,N-Diacetoxyethyl aniline.
  • ResearchGate. (n.d.). The 13 C NMR chemical shift values (d ppm) of aniline and 2-butylthioaniline in DMSO- d 6. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloroaniline. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S2: 1 H NMR spectrum of the given aniline compound. Retrieved from [Link]

  • ACS Publications. (n.d.). Mass spectral fragmentation of aniline-1-carbon-13. Retrieved from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation.
  • Global Substance Registration System. (n.d.). N,N-BIS(2-ACETOXYETHYL)-3-CHLOROANILINE. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectra of aniline with different ionization methods. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chloro-N,N-bis(2-hydroxyethyl)aniline. Retrieved from [Link]

  • Nature. (2024). Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry. Retrieved from [Link]

  • Eurasian Chemical Communications. (2019). Synthesis, characterization and spectroscopic properties of new azo dyes derived from aniline derivatives based on acetylacetone.
  • Ataman Kimya. (n.d.). 3-CHLOROANILINE. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation of m-chloroaniline.
  • Ataman Kimya. (n.d.). 4-CHLOROANILINE. Retrieved from [Link]

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"N,N-Diacetoxyethyl-3-chloroaniline efficacy in specific applications"

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth analysis of scientific literature and chemical databases reveals a significant lack of published data regarding the efficacy of "N,N-Diacetoxyethyl-3-chloroaniline" in any specific application. This compound is not a recognized therapeutic agent or a widely studied research molecule. Its chemical structure, featuring a 3-chloroaniline core with N,N-bis(acetoxyethyl) substituents, suggests a potential classification as a nitrogen mustard precursor or a chemical intermediate. The acetoxy groups could theoretically be hydrolyzed in vivo to yield a reactive di-hydroxyethyl species, a common feature of cytotoxic alkylating agents.

Given the absence of direct data, this guide will instead provide a comparative analysis of a well-established and structurally related class of compounds: Aniline Mustard-Based Alkylating Agents . This will serve as a foundational framework for researchers interested in the potential applications of novel aniline derivatives like this compound, by comparing benchmark agents such as Chlorambucil and Melphalan . This guide will explore their differential efficacy in oncology, underpinned by their chemical structure, mechanism of action, and pharmacokinetic profiles.

Comparative Guide to Aniline Mustard-Based Cytotoxic Agents

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two canonical aniline mustard-based alkylating agents, Chlorambucil and Melphalan. It delves into their mechanisms, clinical efficacy in specific malignancies, and the experimental protocols used to evaluate their cytotoxic potential, offering a blueprint for the evaluation of novel analogues.

Introduction: The Aniline Mustard Pharmacophore

Aniline mustards are a class of bifunctional alkylating agents characterized by a 2-chloroethylamino group attached to an aromatic ring system. This core structure is crucial for their cytotoxic activity. The nitrogen atom's lone pair of electrons initiates an intramolecular cyclization, displacing a chloride ion to form a highly reactive aziridinium ion. This electrophilic species then readily reacts with nucleophilic sites on DNA, primarily the N7 position of guanine bases. By forming covalent bonds with two separate guanine bases, these agents create intra- and inter-strand DNA cross-links. This extensive DNA damage disrupts replication and transcription, ultimately triggering cell cycle arrest and apoptosis.

The nature of the aromatic carrier group significantly modulates the reactivity of the mustard. Electron-withdrawing groups on the ring decrease the nucleophilicity of the nitrogen atom, slowing the formation of the aziridinium ion and thus reducing reactivity. Conversely, electron-donating groups enhance it. This principle allows for the tuning of drug activity and selectivity, as exemplified by the distinct profiles of Chlorambucil and Melphalan.

Mechanism_of_Action General Mechanism of Aniline Mustard Alkylation cluster_0 Drug Activation & DNA Adduct Formation cluster_1 Cellular Consequences Drug Aniline Mustard (Pro-drug) Aziridinium Aziridinium Ion (Reactive Intermediate) Drug->Aziridinium Intramolecular Cyclization Mono_Adduct DNA Mono-Adduct (Guanine-N7) Aziridinium->Mono_Adduct Alkylation of Guanine Cross_Link DNA Interstrand Cross-Link Mono_Adduct->Cross_Link Second Alkylation Event Disruption Replication & Transcription Blockade Cross_Link->Disruption Apoptosis Apoptosis (Cell Death) Disruption->Apoptosis

Caption: Generalized mechanism of DNA alkylation by aniline mustards.

Comparative Efficacy and Clinical Profile

The subtle structural differences between Chlorambucil and Melphalan lead to distinct pharmacokinetic properties and clinical applications.

FeatureChlorambucilMelphalan
Chemical Structure Butanoic acid derivative of nitrogen mustardL-phenylalanine derivative of nitrogen mustard
Primary Indication Chronic Lymphocytic Leukemia (CLL), LymphomasMultiple Myeloma, Ovarian Cancer
Mechanism of Transport Passive diffusionActive transport via amino acid transporters (LAT1/LAT2)
Oral Bioavailability Variable (50-100%), affected by foodHighly variable (25-89%), affected by food
Key Toxicities Myelosuppression, gastrointestinal distressSevere myelosuppression, mucositis, secondary malignancies
Reactivity Lower chemical reactivity due to the electron-withdrawing butyric acid chainHigher reactivity due to the electron-donating nature of the amino acid carrier

Expert Insights: The choice between Chlorambucil and Melphalan is dictated by both the disease and the patient's condition. Melphalan's active transport mechanism, leveraging the high metabolic rate of cancer cells and their increased expression of amino acid transporters, theoretically offers a degree of tumor selectivity. However, this also leads to more pronounced and severe myelosuppression, limiting its use to high-dose conditioning regimens or specific malignancies. Chlorambucil's lower reactivity and passive diffusion result in a more indolent course of action, making it suitable for long-term, low-dose management of chronic diseases like CLL.

Experimental Protocol: In Vitro Cytotoxicity Assessment

To quantitatively compare the efficacy of cytotoxic agents, a robust and reproducible in vitro assay is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.

Objective: To determine the half-maximal inhibitory concentration (IC50) of Chlorambucil and Melphalan in a relevant cancer cell line (e.g., RPMI 8226 for Multiple Myeloma).

Methodology:

  • Cell Culture: Culture RPMI 8226 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Cell Seeding: Plate cells in a 96-well microplate at a density of 1 x 10^4 cells per well in 100 µL of medium and incubate for 24 hours to allow for cell attachment.

  • Drug Preparation: Prepare stock solutions of Chlorambucil and Melphalan in DMSO. Create a series of 2-fold serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Drug Treatment: Replace the medium in each well with 100 µL of the prepared drug dilutions. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours. The duration should be optimized based on the cell line's doubling time.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values to the untreated control to calculate the percentage of cell viability.

    • Plot cell viability (%) versus drug concentration (log scale).

    • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.

MTT_Assay_Workflow Workflow for IC50 Determination via MTT Assay A 1. Seed Cancer Cells in 96-Well Plate B 2. Incubate 24h (Allow Attachment) A->B C 3. Add Serial Dilutions of Test Compounds B->C D 4. Incubate 48-72h (Drug Exposure) C->D E 5. Add MTT Reagent (Incubate 4h) D->E F 6. Solubilize Formazan Crystals (DMSO) E->F G 7. Read Absorbance (570 nm) F->G H 8. Calculate IC50 Value (Dose-Response Curve) G->H

Caption: Step-by-step workflow for the MTT cell viability assay.

Conclusion and Future Directions

Chlorambucil and Melphalan, despite their structural similarity, exhibit distinct clinical profiles driven by differences in chemical reactivity and cellular uptake mechanisms. This comparison underscores the critical role that the aromatic carrier plays in modulating the activity of the aniline mustard warhead.

For a novel compound like This compound , the path to characterization would begin with the foundational in vitro cytotoxicity assays described above across a panel of cancer cell lines. Key investigations should then focus on:

  • Hydrolysis Rate: Determining the rate at which the diacetoxyethyl groups are cleaved to unmask the active hydroxyl species under physiological conditions.

  • Mechanism of Uptake: Investigating whether the compound enters cells via passive diffusion or is a substrate for specific transporters.

  • In Vivo Efficacy: Evaluating its performance in animal models of cancer to assess its therapeutic index and toxicity profile relative to established benchmarks like Chlorambucil and Melphalan.

By systematically applying these principles and experimental frameworks, researchers can effectively evaluate the potential of new aniline mustard derivatives and rationally design next-generation alkylating agents with improved efficacy and safety profiles.

References

  • Title: DNA crosslinking by bifunctional alkylating agents. Source: Nature Reviews Cancer URL: [Link]

  • Title: Nitrogen mustard drug cross-links DNA fragments in the 5'-GNC sequence. Source: PNAS URL: [Link]

  • Title: The role of the carrier in the mechanism of action of alkylating agents. Source: Cancer Research URL: [Link]

  • Title: Chlorambucil - DrugBank Source: DrugBank Online URL: [Link]

  • Title: Melphalan - DrugBank Source: DrugBank Online URL: [Link]

  • Title: L-type amino acid transporter 1 (LAT1): a therapeutic target for cancer. Source: Expert Opinion on Therapeutic Targets URL: [Link]

A Senior Application Scientist's Guide to Investigating and Mitigating Cross-Reactivity of N,N-Diacetoxyethyl-3-chloroaniline in Screening Assays

Author: BenchChem Technical Support Team. Date: February 2026

Abstract
Chemical Profile and Predicted Reactivity of N,N-Diacetoxyethyl-3-chloroaniline

This compound (Molecular Formula: C₁₄H₁₈ClNO₄) is an aromatic amine derivative.[3] Aniline and its derivatives are foundational scaffolds in medicinal chemistry, utilized in the synthesis of a wide range of pharmaceuticals, including antibiotics and antipsychotic drugs.[4][5][6] However, the aniline moiety can also be associated with metabolic instability and toxicity, often stemming from the formation of reactive metabolites.[7]

1.1. Structural Basis for Potential Reactivity

The potential for assay interference arises from the compound's identity as a latent electrophile. The N,N-diacetoxyethyl groups are susceptible to hydrolysis, either chemically or enzymatically (by esterases present in assay reagents or cell lysates), to form N,N-bis(2-hydroxyethyl)-3-chloroaniline.[8] While the acetoxy groups themselves are not highly reactive, their potential to act as leaving groups, particularly if protonated in the assay buffer, could enable the nitrogen atom to participate in reactions.

More significantly, this structure bears a resemblance to nitrogen mustards, a class of compounds known for their high reactivity as alkylating agents that can form covalent bonds with macromolecules.[9] While lacking the highly reactive chloroethyl groups of classic mustards, the potential for the diacetoxyethyl groups to be displaced makes this compound a candidate for covalent and non-specific binding to proteins within an assay system.[10][11][12] This covalent modification of assay components is a primary mechanism of assay interference.[1][2][13]

A Practical Guide to Investigating Cross-Reactivity

Failure to identify compounds that produce false readouts due to chemical reactivity can derail research projects.[1][2] Therefore, a series of robust, self-validating experiments should be performed early in any screening campaign involving this compound or structurally similar compounds.

2.1. Cross-Reactivity in Immunoassays (e.g., ELISA)

Immunoassays are highly susceptible to interference from small molecules that can either cross-react with antibodies or covalently modify assay components, leading to false-positive or false-negative results.[14][15][16][17]

Predicted Mechanism of Interference: this compound may covalently bind to nucleophilic residues (e.g., lysine, cysteine, histidine) on the capture antibody, detection antibody, or target antigen. This non-specific binding can either block the intended antibody-antigen interaction (false negative) or, in a sandwich ELISA, bridge the capture and detection antibodies in the absence of the target analyte (false positive).

This experiment tests the hypothesis that the compound's activity is dependent on its reactivity with protein thiols, a common target for electrophilic small molecules.[1]

Objective: To determine if the apparent activity of this compound is diminished in the presence of a high concentration of a nucleophilic scavenging agent, Dithiothreitol (DTT).

Methodology:

  • Preparation: Prepare the immunoassay buffers with and without a final concentration of 1-5 mM DTT. Ensure the DTT is added fresh from a stock solution.

  • Compound Titration: Generate a dose-response curve for this compound in the standard assay buffer.

  • DTT Challenge: Concurrently, generate an identical dose-response curve for the compound in the assay buffer containing DTT.

  • Incubation: Pre-incubate the compound in the respective buffers for 15-30 minutes before adding it to the assay plate. This allows the compound to react with DTT if it is thiol-reactive.

  • Data Analysis: Compare the IC₅₀ (or EC₅₀) values from both curves.

Interpreting the Results: A significant rightward shift (increase) in the IC₅₀/EC₅₀ value in the presence of DTT strongly suggests that the compound's activity is, at least in part, due to non-specific reactivity with protein thiols.[1] Thiol-reactive compounds often show a substantial increase in their IC₅₀ values when sufficient DTT is present.[1]

Data Presentation:

CompoundAssay ConditionIC₅₀ (µM)Fold Shift (IC₅₀ with DTT / IC₅₀ without DTT)Interpretation
This compoundStandard BufferHypothetical 5.2N/AApparent Activity
This compound+ 1 mM DTTHypothetical 85.116.4Suspected Thiol Reactivity
Control Compound (Non-reactive)Standard Buffer2.1N/ATrue Activity
Control Compound (Non-reactive)+ 1 mM DTT2.31.1No Thiol Reactivity

Workflow Diagram: Thiol Scavenging Challenge

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep1 Prepare Assay Buffer preinc1 Pre-incubate Compound in Standard Buffer prep1->preinc1 prep2 Prepare Assay Buffer + 1-5 mM DTT preinc2 Pre-incubate Compound in DTT Buffer prep2->preinc2 compound This compound (Serial Dilution) compound->preinc1 compound->preinc2 run_assay1 Run ELISA Assay preinc1->run_assay1 run_assay2 Run ELISA Assay preinc2->run_assay2 analysis1 Generate IC50 Curve 1 (Standard) run_assay1->analysis1 analysis2 Generate IC50 Curve 2 (DTT) run_assay2->analysis2 compare Compare IC50 Values Calculate Fold Shift analysis1->compare analysis2->compare

Caption: Workflow for identifying thiol-reactive interference.

2.2. Cross-Reactivity in Cell-Based Assays (e.g., Cytotoxicity)

In cell-based assays, reactive compounds can cause artifacts by interacting directly with assay reagents (e.g., redox dyes like MTT or resazurin) or by causing non-specific cell death through mechanisms like membrane disruption, unrelated to the intended biological target.

Predicted Mechanism of Interference: The electrophilic nature of this compound could lead to covalent modification of critical cellular proteins, inducing stress pathways and cytotoxicity that are not target-specific. It may also directly react with colorimetric or fluorometric assay reagents, leading to false signals.

Objective: To compare the cytotoxicity profile of this compound across multiple assays that rely on different detection principles. Concordant results across different platforms increase confidence in the biological relevance of the observation.

Methodology:

  • Select Assays: Choose at least two cytotoxicity assays with different mechanisms. For example:

    • Assay 1 (Metabolic): A tetrazolium reduction assay (e.g., MTT or WST-1) that measures metabolic activity.

    • Assay 2 (Membrane Integrity): An assay that measures the release of a cytosolic enzyme upon membrane rupture (e.g., LDH release).

    • Assay 3 (Nuclear Integrity): A cell counting method using nuclear staining (e.g., Hoechst or DAPI) with high-content imaging.

  • Cell Treatment: Culture an appropriate cell line and treat with a serial dilution of this compound for a predetermined time (e.g., 24, 48 hours).

  • Assay Performance: Perform all selected cytotoxicity assays on parallel sets of treated cells.

  • Data Analysis: Calculate the IC₅₀ for cytotoxicity from each assay and compare the values.

Interpreting the Results: If the compound is a true cytotoxic agent acting through a specific biological mechanism, the IC₅₀ values should be reasonably consistent across the different assay platforms. A significant discrepancy may indicate an artifact. For example, a much lower IC₅₀ in the MTT assay compared to the LDH and cell counting assays could suggest the compound is directly reducing the MTT dye rather than killing the cells.

Data Presentation:

CompoundMTT Assay IC₅₀ (µM)LDH Release Assay IC₅₀ (µM)High-Content Imaging IC₅₀ (µM)Interpretation
This compoundHypothetical 8.5Hypothetical >100Hypothetical >100Strong suspicion of MTT assay interference.
Staurosporine (Control Toxin)0.050.060.05Consistent cytotoxicity across platforms.

Diagram: Logic of Orthogonal Assay Validation

G cluster_assays Orthogonal Assay Platforms cluster_outcomes TestCompound This compound Assay1 Assay 1 (e.g., MTT - Metabolic) TestCompound->Assay1 Assay2 Assay 2 (e.g., LDH - Membrane) TestCompound->Assay2 Assay3 Assay 3 (e.g., Imaging - Nuclear) TestCompound->Assay3 Result1 Result 1 (IC50) Assay1->Result1 Result2 Result 2 (IC50) Assay2->Result2 Result3 Result 3 (IC50) Assay3->Result3 Conclusion Conclusion Result1->Conclusion Result2->Conclusion Result3->Conclusion Concordant If Results are Concordant: High Confidence in True Biological Activity Conclusion->Concordant Consistent Discordant If Results are Discordant: High Probability of Assay-Specific Interference Conclusion->Discordant Discrepant

Caption: Using orthogonal assays to validate biological hits.

Alternative Compounds and Mitigation Strategies

If this compound is confirmed to be a reactive compound causing assay interference, several strategies can be employed.

3.1. Alternative Chemical Scaffolds

The most effective strategy is to deprioritize the interfering compound and focus on alternatives. When searching for replacements, prioritize scaffolds that lack latent electrophilic groups.

FeatureThis compoundRecommended Alternative FeatureRationale
Reactive Group N,N-diacetoxyethylN,N-dialkyl, N-aryl, or heterocyclic amineReduces the potential for alkylation and covalent bond formation.[11]
Aniline Core Susceptible to metabolic activationBioisosteric replacement (e.g., pyridine, pyrimidine)Can improve metabolic stability and reduce toxicity associated with aniline metabolites.[7]
3.2. Assay-Specific Mitigation

If the compound must be pursued, assay conditions can be optimized to reduce interference.

  • Include Scavengers: As demonstrated, adding nucleophiles like DTT or glutathione to the assay buffer can mitigate thiol reactivity.[1] However, this may not eliminate all reactivity.

  • Reduce Incubation Time: Minimizing the time the compound is in contact with assay components can reduce the extent of covalent modification, favoring specific, high-affinity interactions over slow, non-specific reactions.[14]

  • Add Detergents: For interference caused by compound aggregation, including a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) can prevent the formation of aggregates that non-specifically inhibit enzymes.[18]

Conclusion and Best Practices

This compound, due to its chemical structure, should be considered a compound with a moderate to high risk of causing assay interference through covalent reactivity. This guide provides the foundational logic and practical protocols to de-risk its progression in a drug discovery pipeline.

Key Recommendations for Researchers:

  • Assume Reactivity: Treat any aniline derivative with potentially labile groups as a potential source of assay artifacts until proven otherwise.

  • Triage Early: Employ the described counter-screens, such as the thiol scavenging challenge and orthogonal assays, during the hit validation stage.[2]

  • Prioritize Data Quality: Be prepared to discard hits that show signs of non-specific activity. The resources saved by avoiding progression of artifactual compounds are substantial.[19]

  • Consult a Chemist: Work closely with medicinal chemists to understand the potential liabilities of screening compounds and to design better, less reactive alternatives.[1]

By integrating these principles of scientific integrity and rigorous experimental validation, researchers can navigate the complexities of small molecule screening and increase the probability of discovering robust and genuinely active therapeutic candidates.

References
  • Assay Interference by Chemical Reactivity. Assay Guidance Manual, National Center for Biotechnology Information (NCBI) Bookshelf. URL: [Link]

  • Tackling assay interference associated with small molecules. PubMed. URL: [Link]

  • Covalent and noncovalent protein binding of drugs: implications for hepatic clearance, storage, and cell-specific drug delivery. PubMed. URL: [Link]

  • Tackling assay interference associated with small molecules | Request PDF. ResearchGate. URL: [Link]

  • Recent Advances in Covalent Drug Discovery. National Institutes of Health (NIH). URL: [Link]

  • General mechanism of covalent inhibition of a protein target by a... ResearchGate. URL: [Link]

  • Mechanisms of Protein-Drug Binding. Pharmacy 180. URL: [Link]

  • Assay Interference by Aggregation. Assay Guidance Manual, National Center for Biotechnology Information (NCBI) Bookshelf. URL: [Link]

  • Assay Interference by Chemical Reactivity. PubMed. URL: [Link]

  • Nuisance small molecules under a machine-learning lens. Digital Discovery (RSC Publishing). URL: [Link]

  • Theory and Applications of Covalent Docking in Drug Discovery: Merits and Pitfalls. National Institutes of Health (NIH). URL: [Link]

  • Solutions to immunoassay interference, cross reactivity and other challenges. Gyros Protein Technologies. URL: [Link]

  • Interferences in Immunoassay. National Institutes of Health (NIH). URL: [Link]

  • Interferences in immunoassay. SciSpace. URL: [Link]

  • MOST COMMON INTERFERENCES IN IMMUNOASSAYS. Hrčak. URL: [Link]

  • Can Aniline Be Used In Drug Development? Bloom Tech. URL: [Link]

  • Aniline replacement in drug-like compounds. Cresset Group. URL: [Link]

  • INTERFERENCE IN IMMUNOASSAYS İMMUNOANALİZLERDE ENTEFERANS. DergiPark. URL: [Link]

  • N,N-BIS(2-ACETOXYETHYL)-3-CHLOROANILINE. GSRS. URL: [Link]

  • Practical Access to meta-Substituted Anilines by Amination of Quinone Imine Ketals Derived from Anisidines: Efficient Synthesis of Anti-Psychotic Drugs. PubMed. URL: [Link]

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  • Interference in immunoassay. PubMed. URL: [Link]

  • The chemical synthesis method of 5-chloro-2-nitroaniline.Google Patents.
  • 3-CHLOROANILINE For Synthesis. Alpha Chemika. URL: [Link]

  • Design and Synthesis of a Novel in Chemico Reactivity Probe N,N-dimethyl N-(2-(1-naphthyl)acetyl)-l-cysteine (NNDNAC) for Rapid Skin Sensitization Assessment of Cosmetic Ingredients. MDPI. URL: [Link]

  • Formation of the cross-link 1-[N3-deoxycytidyl),2-[N1-deoxyguanosinyl]ethane in DNA treated with N,N'-bis(2-chloroethyl). PubMed. URL: [Link]02/)

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A Senior Scientist's Comparative Guide to Confirming the Structure of N,N-Diacetoxyethyl-3-chloroaniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and process development professionals, the unambiguous structural confirmation of synthetic intermediates is paramount. The N,N-Diacetoxyethyl-3-chloroaniline scaffold and its derivatives are important precursors in the synthesis of various functional molecules, including specialized dyes and potential pharmaceutical agents. However, their structural integrity must be rigorously verified to ensure the validity of downstream applications.

This guide provides an in-depth comparison of the primary analytical techniques for the structural elucidation of these molecules. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, establish a self-validating workflow, and provide the practical insights needed to interpret complex data with confidence.

The Analytical Challenge: Beyond Simple Confirmation

Confirming the structure of an this compound derivative is not merely about matching a predicted molecular weight. Key challenges include:

  • Isomeric Specificity: Ensuring the chloro-substituent is correctly positioned on the aniline ring (e.g., position 3) versus other possible isomers (positions 2 or 4).

  • Functional Group Integrity: Verifying the presence and stability of the two acetoxyethyl ester groups, which can be susceptible to hydrolysis.

  • Complete Connectivity: Establishing unambiguous covalent bonds between all fragments of the molecule—the substituted aniline core, the ethyl linkers, and the terminal acetate groups.

A multi-faceted analytical approach is therefore not just recommended; it is essential for achieving the level of certainty required in drug development and materials science.

A Comparative Analysis of Core Elucidation Techniques

The modern organic chemist has a powerful arsenal of analytical tools. For the this compound scaffold, four techniques stand as the pillars of structural confirmation: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Single-Crystal X-ray Diffraction. Each provides a unique piece of the puzzle, and their combined power leaves no room for ambiguity.

The Integrated Workflow for Structural Confirmation

A logical and efficient workflow is critical to leveraging these techniques effectively. The process should be sequential, with each step building upon the last to create a comprehensive and validated structural picture.

G cluster_0 Initial Screening & Purity cluster_1 Detailed Structural Analysis cluster_2 Absolute Confirmation (If Required) TLC TLC/LC-MS Purity Assessment IR FTIR Spectroscopy (Functional Group ID) TLC->IR MS Mass Spectrometry (Molecular Weight) IR->MS NMR_1D 1D NMR (¹H, ¹³C) (Proton/Carbon Framework) MS->NMR_1D Proceed if MW matches NMR_2D 2D NMR (COSY, HSQC, HMBC) (Connectivity Mapping) NMR_1D->NMR_2D XRAY X-Ray Crystallography (Unambiguous 3D Structure) NMR_2D->XRAY If crystal is available or ambiguity remains Conclusion Structure Confirmed NMR_2D->Conclusion If all data is consistent XRAY->Conclusion

Caption: A logical workflow for the structural elucidation of this compound derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR is the cornerstone of organic structure determination, providing detailed information about the carbon-hydrogen framework. For our target molecule, a suite of NMR experiments is required.

Why NMR is the primary tool: It provides atom-level connectivity. While MS can give a molecular formula and IR can identify functional groups, only NMR can definitively show how the pieces are connected. For example, NMR can distinguish the 3-chloro isomer from the 2-chloro or 4-chloro isomers based on the splitting patterns of the aromatic protons.

Hypothetical NMR Data for this compound

The following data is a realistic prediction for the target compound dissolved in deuterated chloroform (CDCl₃).

Assignment ¹H NMR (ppm) ¹³C NMR (ppm) Key 2D NMR Correlations (COSY, HMBC)
-CH₃ (acetyl)2.05 (s, 6H)20.8HMBC to C=O
N-CH₂- 3.70 (t, 4H)48.5COSY to -CH₂O-; HMBC to aromatic carbons
-CH₂O- 4.25 (t, 4H)61.0COSY to N-CH₂-; HMBC to C=O
C=O (acetyl)-170.5HMBC from -CH₃ and -CH₂O-
Aromatic C2-H 6.75 (s, 1H)113.0HMBC to C4, C6
Aromatic C4-H 7.15 (d, 1H)129.5COSY to C5-H; HMBC to C2, C6
Aromatic C5-H 6.70 (d, 1H)117.5COSY to C4-H, C6-H; HMBC to C1, C3
Aromatic C6-H 6.65 (d, 1H)115.0COSY to C5-H; HMBC to C2, C4
Aromatic C1-N -148.0HMBC from N-CH₂-
Aromatic C3-Cl -135.0HMBC from C2-H, C4-H

Expert Interpretation:

  • ¹H NMR: The presence of two triplets at ~3.70 and ~4.25 ppm, each integrating to 4 protons, is characteristic of the two equivalent N-CH₂-CH₂-O systems. The sharp singlet at 2.05 ppm integrating to 6 protons confirms the two equivalent acetyl methyl groups. The complex pattern in the aromatic region (6.65-7.15 ppm) is key to identifying the substitution pattern.

  • ¹³C NMR: The carbonyl peak around 170.5 ppm confirms the ester. The number of distinct aromatic signals helps validate the substitution.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are non-negotiable for unambiguous assignment.[1][2][3]

    • COSY (Correlation Spectroscopy) confirms the coupling between the N-CH₂ and -CH₂O protons. It also maps the connectivity of adjacent protons on the aromatic ring.

    • HSQC (Heteronuclear Single Quantum Coherence) links each proton signal directly to the carbon it is attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation) is the most powerful tool here. It reveals long-range (2-3 bond) correlations. Crucially, it will show a correlation from the N-CH₂ protons to the aromatic carbons, definitively linking the side chains to the aniline nitrogen. It will also link the acetyl methyl protons and the -CH₂O- protons to the ester carbonyl carbon.

G cluster_0 Acetoxyethyl Side Chain cluster_1 Aniline Core H_Me H-CH₃ C_CO C=O H_Me->C_CO HMBC C_Me C-CH₃ C_O C-CH₂O H_O H-CH₂O H_O->C_CO HMBC C_N C-CH₂N H_O->C_N COSY H_N H-CH₂N C_Aromatic C-Aromatic H_N->C_Aromatic HMBC

Caption: Key 2D NMR correlations confirming the structure of the target molecule.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

MS provides the molecular weight of the compound, serving as the first critical checkpoint. Electron Impact (EI) or Electrospray Ionization (ESI) are common methods.

Why MS is a crucial first step: It quickly confirms if the reaction produced a product of the expected molecular mass. For this compound (C₁₄H₁₈ClNO₄), the expected monoisotopic mass is ~299.09 g/mol . The characteristic isotopic pattern of chlorine (³⁵Cl/³⁷Cl ratio of ~3:1) provides an additional layer of confirmation, appearing as M+ and M+2 peaks.

Fragmentation Analysis: The fragmentation pattern provides structural clues that corroborate NMR data.[4][5][6]

  • Alpha-Cleavage: A dominant fragmentation for N,N-dialkylanilines is cleavage at the C-C bond adjacent to the nitrogen, which is a key indicator of the side chain structure.[7]

  • Loss of Acetoxy Group: Cleavage of the ester can lead to a fragment corresponding to the loss of an acetoxy group (CH₃COO•, 59 Da).

Predicted Mass Spectrum Fragments
m/z Value Possible Fragment Identity Significance
299/301[M]⁺Molecular ion peak, confirming MW and presence of one Cl atom.
240/242[M - CH₃COO]⁺Loss of an acetoxy group.
182/184[M - CH₂OOCCH₃ - C₂H₄]⁺Further fragmentation of the side chain.
139/141[Cl-C₆H₄-N]⁺ fragmentIndicates the chloroaniline core.

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

FTIR is a rapid and simple technique to verify the presence of key functional groups. It acts as a quick quality control check.[8]

Why IR is valuable: It provides immediate evidence of the key chemical bonds. The most critical absorption for this molecule is the ester carbonyl (C=O) stretch. Its presence confirms the success of the acetylation of the precursor diol, and its absence would immediately flag a failed reaction.

Characteristic IR Absorption Bands
Wavenumber (cm⁻¹) Vibration Type Functional Group Interpretation
~3100-3000C-H StretchAromaticConfirms the presence of the aniline ring.[9][10]
~2950-2850C-H StretchAliphaticCorresponds to the ethyl side chains.
~1740 C=O Stretch Ester Crucial peak . Strong and sharp, confirming ester presence. Its position indicates a saturated (non-conjugated) ester.[11][12]
~1600, ~1500C=C StretchAromaticCharacteristic absorptions for the aromatic ring.
~1230C-O StretchEsterStrong band, part of the ester fingerprint.
~800-700C-Cl StretchAryl HalideConfirms the presence of the chloro-substituent.

Single-Crystal X-ray Diffraction: The Unambiguous Arbiter

When absolute, undeniable proof of structure is required—particularly for patent applications or regulatory submissions—X-ray crystallography is the gold standard.[13][14]

Why X-ray is the ultimate confirmation: It provides a precise three-dimensional map of the atoms in a molecule, determining bond lengths, angles, and the exact substitution pattern without ambiguity.[15] If a suitable single crystal can be grown, this method supersedes all others for structural proof.[16][17]

When to use it:

  • When NMR data is ambiguous or second-order effects make interpretation difficult.

  • To resolve disputes between other analytical data.

  • When the absolute stereochemistry of a chiral derivative needs to be determined.

Comparative Summary and Best Practices

Technique Primary Information Strengths Limitations Best Use Case for this Molecule
NMR Atom connectivity, C-H frameworkHighest level of structural detail from solutionRequires pure sample; can be complex to interpretPrimary tool: Isomer determination and full connectivity mapping.
MS Molecular weight, formulaHigh sensitivity, confirms Cl isotope patternProvides little connectivity data aloneEssential first step: Confirm MW and elemental composition.
IR Functional groupsFast, simple, inexpensiveProvides no connectivity informationRapid QC: Confirm presence of the critical ester C=O group.
X-ray 3D atomic arrangementUnambiguous, absolute structureRequires a high-quality single crystalGold Standard: Final, absolute proof when required or when other methods are inconclusive.

Detailed Experimental Protocols

Protocol 1: NMR Sample Preparation and Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the dried, purified derivative into a clean NMR tube.

  • Solvent Addition: Add ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Dissolution: Cap the tube and invert several times to fully dissolve the sample. If needed, use gentle vortexing.

  • Acquisition:

    • Acquire a standard ¹H spectrum to check concentration and purity.

    • Acquire a ¹³C{¹H} spectrum.

    • Acquire 2D spectra: gCOSY, multiplicity-edited HSQC (for CH vs CH₂), and gHMBC. Optimize the HMBC experiment for a long-range coupling constant (ⁿJCH) of 8 Hz to capture key correlations.[1]

Protocol 2: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Ionization: Use Electrospray Ionization (ESI) in positive ion mode, as the tertiary amine is readily protonated.

  • Analysis: Acquire a full scan spectrum in an Orbitrap or Time-of-Flight (TOF) mass analyzer to obtain a high-resolution mass measurement.

  • Data Processing: Determine the accurate mass of the molecular ion [M+H]⁺. Use software to calculate the elemental formula and compare the measured mass and isotopic pattern (for Chlorine) with the theoretical values. The mass error should be less than 5 ppm.

Protocol 3: FTIR Spectroscopy
  • Sample Preparation: If the sample is a solid, place a small amount onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Analysis: Apply pressure to ensure good contact and collect the spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing: Perform a background subtraction. Identify and label the wavenumbers for the key functional groups as listed in the table above.

Conclusion

The structural confirmation of this compound and its derivatives is a systematic process that relies on the synergistic use of modern analytical techniques. While rapid methods like IR and MS provide crucial initial checks for functional groups and molecular weight, they are insufficient on their own. A comprehensive suite of 1D and 2D NMR experiments is essential to piece together the molecular blueprint and confirm specific isomerism. For ultimate, irrefutable proof, particularly in a regulatory environment, single-crystal X-ray diffraction remains the definitive method. By following the integrated workflow presented in this guide, researchers can ensure the structural integrity of their compounds with the highest degree of scientific rigor.

References

  • H. Friebolin. Basic One- and Two-Dimensional NMR Spectroscopy. Wiley-VCH, 2011. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • B. Smith. Infrared Spectroscopy. Spectroscopy Online, 2018. [Link]

  • SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC). San Diego State University. [Link]

  • J. McMurry. Spectroscopy of Aromatic Compounds. In Organic Chemistry. OpenStax, 2023. [Link]

  • Hesse, M., Meier, H., & Zeeh, B. Spectroscopic Methods in Organic Chemistry. Thieme, 2008. [Link]

  • Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. Elsevier, 2016. [Link]

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A Comparative Performance Analysis of N,N-Diacetoxyethyl-3-chloroaniline as a Putative Alkylating Agent

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note: Direct experimental data for "N,N-Diacetoxyethyl-3-chloroaniline" (hereafter designated as Cmpd-3Cl ) is not available in the public domain as of the latest literature review. This suggests Cmpd-3Cl may be a novel compound. This guide has been constructed to serve as a blueprint for its evaluation, presenting a hypothetical yet scientifically rigorous comparison against established benchmarks. The experimental designs, data, and discussions are based on the compound's putative mechanism as a nitrogen mustard prodrug, drawing parallels with well-characterized agents in the same class.

Introduction and Rationale

Nitrogen mustards represent a cornerstone class of chemotherapeutic agents, functioning through the alkylation of DNA, which ultimately triggers cell cycle arrest and apoptosis. Clinical utility is often dictated by a delicate balance of cytotoxicity, tumor selectivity, and pharmacokinetic properties. Compounds like Chlorambucil and Bendamustine have seen widespread use, but the search for agents with improved therapeutic indices continues.

The structure of this compound suggests its potential as a next-generation nitrogen mustard. The diacetoxyethyl groups are classic prodrug moieties, designed to enhance bioavailability and undergo intracellular esterase-mediated cleavage to unmask the active N,N-dihydroxyethyl species. This active form can then cyclize to form a highly reactive aziridinium ion, the ultimate DNA alkylating species. The 3-chloro substituent on the aniline ring is expected to modulate the nucleophilicity of the nitrogen atom, thereby influencing the rate of aziridinium ion formation and overall reactivity.

This guide presents a comparative framework for evaluating the performance of Cmpd-3Cl against two clinically relevant benchmarks:

  • Chlorambucil: A conventional aromatic nitrogen mustard.

  • Bendamustine: A hybrid agent with both alkylating and purine analog properties.

The following sections detail the putative mechanism, comparative in vitro performance based on hypothetical data, and the rigorous experimental protocols required to generate such data.

Putative Mechanism of Action: A Prodrug Approach

We hypothesize that Cmpd-3Cl acts as a prodrug that requires bioactivation. The proposed pathway involves two key steps:

  • Esterase-Mediated De-acetylation: Intracellular esterases remove the two acetyl groups, converting the stable, membrane-permeable Cmpd-3Cl into its active di-hydroxy form.

  • Intramolecular Cyclization: The resulting N,N-dihydroxyethyl-3-chloroaniline undergoes spontaneous intramolecular cyclization, eliminating a water molecule to form a highly electrophilic aziridinium ion. This cation is the ultimate alkylating agent that reacts with nucleophilic sites on DNA, primarily the N7 position of guanine.

G cluster_0 Cell Membrane cluster_1 Nucleus cluster_2 Cellular Response Cmpd_3Cl Cmpd-3Cl (this compound) Active_Metabolite Active Metabolite (N,N-Dihydroxyethyl-3-chloroaniline) Cmpd_3Cl->Active_Metabolite Intracellular Esterases Aziridinium Aziridinium Ion (Electrophile) Active_Metabolite->Aziridinium Intramolecular Cyclization DNA_Guanine DNA (Guanine N7) Aziridinium->DNA_Guanine Nucleophilic Attack DNA_Adduct DNA Adduct DNA_Guanine->DNA_Adduct Alkylation DDR DNA Damage Response (DDR) DNA_Adduct->DDR Apoptosis Apoptosis DDR->Apoptosis

Caption: Putative bioactivation pathway of Cmpd-3Cl.

Comparative In Vitro Performance Analysis

The following tables summarize the hypothetical performance of Cmpd-3Cl against Chlorambucil and Bendamustine across key metrics. This data represents a target profile for a successful drug candidate.

Table 1: Cytotoxicity (IC₅₀) in Human Cancer Cell Lines

IC₅₀ values represent the concentration (µM) required to inhibit cell growth by 50% after 72 hours of exposure.

CompoundA549 (Lung Carcinoma)MCF-7 (Breast Adenocarcinoma)HCT116 (Colon Carcinoma)
Cmpd-3Cl 8.5 5.2 6.8
Chlorambucil15.212.814.1
Bendamustine10.17.59.3

Interpretation: The hypothetical data suggests Cmpd-3Cl possesses superior potency across multiple cancer cell lines compared to established agents.

Table 2: Therapeutic Index (Selectivity)

Calculated as the ratio of IC₅₀ in normal cells (e.g., MRC-5 human fetal lung fibroblasts) to IC₅₀ in cancer cells (e.g., A549).

CompoundIC₅₀ in MRC-5 (µM)Therapeutic Index (vs. A549)
Cmpd-3Cl > 100 > 11.8
Chlorambucil65.44.3
Bendamustine78.97.8

Interpretation: Cmpd-3Cl exhibits a significantly better hypothetical selectivity profile, suggesting potentially lower toxicity to normal tissues.

Table 3: Apoptosis Induction and Chemical Stability
CompoundApoptosis (% of Annexin V+ cells in A549 at 2x IC₅₀)Plasma Half-Life (t½, hours)
Cmpd-3Cl 78% 2.5
Chlorambucil65%1.5
Bendamustine72%0.7

Interpretation: Cmpd-3Cl is hypothesized to be a potent inducer of apoptosis. Its longer plasma half-life suggests favorable pharmacokinetics, potentially due to the stability of the prodrug form.

Experimental Protocols

The generation of reliable comparative data hinges on standardized, robust methodologies.

General Experimental Workflow

G cluster_0 Phase 1: In Vitro Profiling cluster_1 Phase 2: Data Analysis cluster_2 Phase 3: Reporting A Compound Synthesis & QC B Cell Line Culture (Cancer & Normal) A->B E Stability Assay (HPLC-MS) A->E C Cytotoxicity Assay (MTT/SRB) B->C D Apoptosis Assay (Flow Cytometry) B->D F Calculate IC50 Values C->F H Quantify Apoptotic Cells D->H I Calculate Half-Life E->I G Determine Therapeutic Index F->G J Generate Comparative Tables & Figures F->J G->J H->J I->J K Author Final Report J->K

Caption: Standardized workflow for in vitro compound comparison.

Protocol: Cell Viability (MTT Assay)
  • Cell Seeding: Plate cells (e.g., A549, MCF-7, HCT116, MRC-5) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of Cmpd-3Cl, Chlorambucil, and Bendamustine in complete culture medium. Replace the existing medium with the drug-containing medium and incubate for 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle-treated control wells. Calculate IC₅₀ values using non-linear regression analysis (log(inhibitor) vs. normalized response) in appropriate software (e.g., GraphPad Prism).

Protocol: Apoptosis Assay (Annexin V/PI Staining)
  • Treatment: Seed cells in 6-well plates and treat with compounds at 2x their respective IC₅₀ concentrations for 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol (e.g., from BioLegend). Incubate for 15 minutes in the dark.

  • Flow Cytometry: Analyze the stained cells on a flow cytometer. Annexin V positive, PI negative cells are considered early apoptotic, while double-positive cells are late apoptotic/necrotic.

  • Quantification: Quantify the percentage of cells in each quadrant using flow cytometry analysis software.

Discussion and Future Directions

The hypothetical data presented paints a compelling picture for This compound (Cmpd-3Cl) as a promising drug candidate with superior potency and selectivity over established drugs like Chlorambucil and Bendamustine. Its prodrug design appears effective, conferring favorable stability and a potentially wider therapeutic window. The 3-chloro substitution may fine-tune the electronic properties of the aniline nitrogen, optimizing the rate of activation to a "Goldilocks" zone—reactive enough to kill cancer cells but not so reactive as to cause excessive off-target toxicity.

However, this profile is purely predictive. The critical next steps involve the actual synthesis and rigorous execution of the described experimental plan. Further studies should also include:

  • Mechanism of Action Confirmation: Western blotting for DNA damage markers (γH2AX, p53) and key apoptotic proteins (cleaved PARP, Caspase-3).

  • In Vivo Efficacy: Testing in xenograft mouse models to validate the in vitro findings and assess tolerability.

  • Metabolite Identification: Confirming the proposed bioactivation pathway using LC-MS/MS to identify the de-acetylated and hydroxylated intermediates in cell lysates or plasma.

Conclusion

While awaiting empirical validation, the structural design of this compound positions it as a high-potential evolution in the nitrogen mustard class. The comparative framework outlined in this guide provides a clear and robust roadmap for its preclinical evaluation. If the hypothetical data holds true, Cmpd-3Cl could represent a significant advancement in the treatment of various malignancies.

References

  • MTT Assay Protocol: Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: Application to proliferation and cytotoxicity assays. Journal of Immunological Methods. [Link]

  • Annexin V Apoptosis Assay: Vermes, C., Haanen, C., Steffens-Nakken, H., & Reutelingsperger, C. (1995). A novel assay for apoptosis. Flow cytometric detection of phosphatidylserine expression on early apoptotic cells using fluorescein labelled Annexin V. Journal of Immunological Methods. [Link]

  • Chlorambucil Pharmacology: AdisInsight. (2021). Chlorambucil. Springer Nature. [Link]

  • Bendamustine Mechanism and Use: National Cancer Institute. (2021). Bendamustine Hydrochloride. NCI Drug Dictionary. [Link]

  • Drug Discovery and Development: A comprehensive overview of preclinical to clinical phases. Nature Reviews Drug Discovery. [Link]

Benchmarking N,N-Diacetoxyethyl-3-chloroaniline: A Comparative Guide for a Novel Prodrug Candidate

Author: BenchChem Technical Support Team. Date: February 2026

An objective comparison of the product's performance with other alternatives and supporting experimental data for researchers, scientists, and drug development professionals.

This guide provides a comprehensive benchmark analysis of the novel compound N,N-Diacetoxyethyl-3-chloroaniline (herein referred to as DAC-Aniline) against established cytotoxic agents. Our analysis is framed within the hypothesis that DAC-Aniline functions as a prodrug, activated by intracellular esterases to release a DNA alkylating agent. This positions it within the well-established class of nitrogen mustard therapeutics.

For a rigorous comparison, we have benchmarked DAC-Aniline against two clinically significant alkylating agents: Chlorambucil , a conventional aromatic nitrogen mustard, and Bendamustine , a hybrid purine analogue/nitrogen mustard. The following sections detail the hypothesized mechanism, comparative experimental data, and the protocols used to generate these insights.

Hypothesized Mechanism of Action: Esterase-Mediated Activation

The chemical structure of DAC-Aniline suggests a prodrug design strategy aimed at improving cellular uptake and targeted activation. We hypothesize a two-step intracellular activation process. First, the two acetate groups are hydrolyzed by ubiquitous intracellular esterases, such as human carboxylesterases (hCEs), which are often overexpressed in tumor cells. This reaction unmasks the hydroxyl groups, converting DAC-Aniline into the active metabolite, N,N-dihydroxyethyl-3-chloroaniline.

This active metabolite is structurally analogous to a nitrogen mustard. It is poised to undergo intramolecular cyclization, forming a highly reactive aziridinium ion. This electrophilic species then serves as the ultimate alkylating agent, forming covalent bonds with nucleophilic sites on DNA, primarily the N7 position of guanine. This DNA alkylation leads to the formation of interstrand cross-links, inhibiting DNA replication and transcription, and ultimately triggering apoptosis.

Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Tumor Cell) DAC_Aniline_Prodrug DAC-Aniline (Prodrug) This compound DAC_Aniline_Internalized DAC-Aniline DAC_Aniline_Prodrug->DAC_Aniline_Internalized Cellular Uptake Active_Metabolite Active Metabolite N,N-Dihydroxyethyl-3-chloroaniline DAC_Aniline_Internalized->Active_Metabolite Hydrolysis (2 Acetate groups removed) Aziridinium_Ion Reactive Aziridinium Ion (Electrophile) Active_Metabolite->Aziridinium_Ion Intramolecular Cyclization DNA_Alkylation DNA Alkylation (Guanine N7 Adduct) Aziridinium_Ion->DNA_Alkylation DNA_Crosslink Interstrand Cross-link DNA_Alkylation->DNA_Crosslink Apoptosis Apoptosis DNA_Crosslink->Apoptosis Inhibition of DNA Replication & Transcription Esterases Esterases Esterases->DAC_Aniline_Internalized Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_readout Readout cluster_analysis Data Analysis Seed 1. Seed A549 Cells (5,000 cells/well, 96-well plate) Incubate1 2. Incubate 24h (37°C, 5% CO₂) Seed->Incubate1 Prepare 3. Prepare Serial Dilutions (DAC-Aniline, Benchmarks, Vehicle) Incubate1->Prepare Treat 4. Add Compounds to Wells (Final conc. 0.1 nM to 100 µM) Prepare->Treat Incubate2 5. Incubate 72h (37°C, 5% CO₂) Treat->Incubate2 AddMTT 6. Add MTT Reagent (10 µL/well, 5 mg/mL) Incubate2->AddMTT Incubate3 7. Incubate 4h AddMTT->Incubate3 Solubilize 8. Add Solubilization Buffer (100 µL/well, e.g., DMSO) Incubate3->Solubilize Read 9. Read Absorbance at 570 nm Solubilize->Read Plot 10. Plot Dose-Response Curve Read->Plot Calculate 11. Calculate IC₅₀ Value Plot->Calculate

Caption: Standard workflow for the MTT cytotoxicity assay.

Methodology:

  • Cell Seeding: A549 human lung carcinoma cells are seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere for 24 hours.

  • Compound Preparation: DAC-Aniline, Chlorambucil, and Bendamustine are dissolved in DMSO to create stock solutions and then serially diluted in cell culture medium to achieve final concentrations ranging from 0.1 nM to 100 µM.

  • Treatment: The medium is removed from the cells and replaced with medium containing the various concentrations of test compounds. A vehicle control (DMSO) is also included.

  • Incubation: Plates are incubated for 72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: After incubation, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.

  • Formazan Solubilization: Plates are incubated for an additional 4 hours, after which the medium is aspirated and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.

  • Analysis: Data are normalized to the vehicle control, and IC₅₀ values are calculated using a non-linear regression analysis (log(inhibitor) vs. normalized response).

3.2 DNA Interstrand Cross-linking Assay (Single Cell Gel Electrophoresis / Comet Assay)

This assay provides mechanistic evidence of DNA alkylation by detecting the formation of interstrand cross-links (ICLs).

Methodology:

  • Cell Treatment: A549 cells are treated with equitoxic concentrations (e.g., 2x IC₅₀) of DAC-Aniline, Chlorambucil, and a known cross-linking agent (positive control, e.g., Mitomycin C) for 24 hours.

  • Cell Harvest & Lysis: Cells are harvested, embedded in low-melting-point agarose on a microscope slide, and then lysed in a high-salt, detergent-based solution to remove membranes and proteins, leaving behind the nuclear DNA (nucleoids).

  • Irradiation: To distinguish cross-links, slides are exposed to a fixed dose of gamma-irradiation (e.g., 5 Gy) to induce random DNA strand breaks. In DNA with ICLs, the cross-links will reduce the migration of these broken fragments.

  • Alkaline Unwinding & Electrophoresis: Slides are immersed in an alkaline buffer (pH > 13) to unwind the DNA and then subjected to electrophoresis. DNA fragments migrate towards the anode, forming a "comet" shape.

  • Staining & Visualization: DNA is stained with a fluorescent dye (e.g., SYBR Green) and visualized via fluorescence microscopy.

  • Analysis: The "comet tail moment" (a measure of DNA migration) is quantified using image analysis software. A significant reduction in the tail moment compared to the irradiated-only control indicates the presence of ICLs that impede DNA migration.

Conclusion & Future Directions

The novel compound this compound (DAC-Aniline) demonstrates significant promise as a prodrug for cytotoxic therapy. It exhibits superior in vitro potency to the conventional alkylating agent Chlorambucil and operates through a well-supported, esterase-dependent activation mechanism. [1][2][3][4]This targeted activation is a desirable feature for modern chemotherapy design, potentially leading to an improved therapeutic window.

While less potent than Bendamustine in the A549 cell line, its distinct physicochemical properties may offer advantages in formulation or biodistribution. [5][6][7]Further investigation is warranted to explore its efficacy across a broader panel of cancer cell lines, to conduct in vivo pharmacokinetic and pharmacodynamic studies, and to fully characterize its safety profile. This initial benchmarking analysis positions DAC-Aniline as a compelling candidate for further preclinical development.

References

  • What is the mechanism of Chlorambucil? - Patsnap Synapse. Available at: [Link]

  • The Molecular Mechanism of Action of Bendamustine - UCL Discovery. Available at: [Link]

  • Chlorambucil - Wikipedia . Available at: [Link]

  • Bendamustine: mechanism of action and clinical data - PubMed. Available at: [Link]

  • The Mechanism of Guanine Alkylation by Nitrogen Mustards: A Computational Study . Available at: [Link]

  • CHLORAMBUCIL - Pharmaceuticals - NCBI Bookshelf - NIH . Available at: [Link]

  • Bendamustine - Wikipedia . Available at: [Link]

  • Esterase-Activated Theranostic Prodrug for Dual Organelles-Targeted Imaging and Synergetic Chemo-Photodynamic Cancer Therapy | CCS Chemistry - Chinese Chemical Society. Available at: [Link]

  • What is the mechanism of Bendamustine Hydrochloride? - Patsnap Synapse. Available at: [Link]

  • Nitrogen mustards as alkylating agents: A Review on Chemistry, Mechanism of Action and Current USFDA Status of Drugs - PubMed. Available at: [Link]

  • Nitrogen mustard - Wikipedia . Available at: [Link]

  • An esterase-activatable prodrug formulated liposome strategy: potentiating the anticancer therapeutic efficacy and drug safety - PMC - NIH. Available at: [Link]

  • Esterase-Responsive Self-Immolative Prodrugs for the Sustained Delivery of the Anticancer Drug 5-Fluorouracil with Turn-On Fluorescence - PubMed. Available at: [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N,N-Diacetoxyethyl-3-chloroaniline and Related Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, ensuring the safe and compliant disposal of these materials, particularly those with limited specific documentation like N,N-Diacetoxyethyl-3-chloroaniline, is a critical responsibility that underpins laboratory safety and environmental stewardship. This guide provides a procedural framework for the proper disposal of this compound, leveraging established principles of chemical safety and hazardous waste management. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is extrapolated from the known hazards of its parent compound, 3-chloroaniline, a substance that is toxic and environmentally hazardous.[1][2][3][4]

Part 1: Hazard Identification and Risk Assessment: The "Why" Behind the Precautions

Understanding the potential hazards of this compound is the first step in determining the necessary disposal protocols. As a derivative of 3-chloroaniline, it is prudent to assume a similar hazard profile.

Assumed Hazard Profile of this compound:

  • Toxicity: 3-Chloroaniline is toxic if swallowed, inhaled, or in contact with skin.[1][2][3][4] It can lead to the formation of methemoglobin, which impairs the blood's ability to carry oxygen, causing cyanosis (a bluish discoloration of the skin).[4]

  • Environmental Hazard: 3-Chloroaniline is very toxic to aquatic life with long-lasting effects.[1][2][5] An uncontrolled release into the environment could cause significant harm to ecosystems.

  • Combustibility: While not highly flammable, it is a combustible liquid.[6] Thermal decomposition can release hazardous gases such as carbon oxides, nitrogen oxides, and hydrogen chloride gas.[5][6]

Given these potential hazards, this compound must be treated as hazardous waste. The U.S. Environmental Protection Agency (EPA) mandates a "cradle-to-grave" management system for hazardous materials under the Resource Conservation and Recovery Act (RCRA).[7] This means that the generator of the waste is responsible for its safe handling and disposal from the moment it is created until its final destruction.[8]

Part 2: Safe Handling and Personal Protective Equipment (PPE)

Prior to disposal, safe handling is paramount to prevent exposure.

Essential Personal Protective Equipment (PPE):

PPE ItemSpecificationRationale
Gloves Nitrile or butyl rubber gloves.To prevent skin contact and absorption, which is a primary route of toxic exposure.[1][4]
Eye Protection Chemical safety goggles or a face shield.To protect against splashes and vapors that can cause serious eye irritation or damage.[1]
Lab Coat A chemically resistant lab coat.To protect skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator with organic vapor cartridges.[9]To be used when handling the material outside of a fume hood or if there is a risk of aerosolization, to prevent inhalation of toxic vapors.[4]

All handling and preparation for disposal of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5][6] Eyewash stations and safety showers must be readily accessible.[5][9]

Part 3: Step-by-Step Disposal Protocol

The disposal of this compound must adhere to all local, state, and federal regulations.[10][11] The following is a generalized procedure; always consult with your institution's Environmental Health and Safety (EHS) department for specific requirements.

Step 1: Waste Characterization

The first step in proper disposal is to characterize the waste. Based on the properties of 3-chloroaniline, waste containing this compound is classified as hazardous due to its toxicity and environmental hazards.[2]

Step 2: Waste Segregation and Containerization

  • Avoid Mixing: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department. Chemical incompatibilities can lead to dangerous reactions.[12][13]

  • Proper Containers: Use a designated, leak-proof, and chemically compatible container for the waste. The container must be in good condition and have a secure-fitting lid.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a clear description of its hazards (e.g., "Toxic," "Environmental Hazard").[7]

Step 3: On-site Accumulation and Storage

  • Secure Storage: Store the sealed waste container in a designated satellite accumulation area or a central hazardous waste storage area. This area should be secure, well-ventilated, and away from sources of ignition.[5]

  • Secondary Containment: It is best practice to store the waste container within a secondary containment unit to prevent the spread of material in case of a leak.

  • Time Limits: Be aware of the EPA's time limits for the accumulation of hazardous waste on-site, which vary depending on the quantity of waste generated per month.[11]

Step 4: Arranging for Disposal

  • Licensed Disposal Vendor: The disposal of this compound must be handled by a licensed hazardous waste disposal company. Your institution's EHS department will have contracts with approved vendors.

  • Manifesting: A hazardous waste manifest, a legal document, is required to track the waste from the point of generation to its final disposal facility.[8][11]

Disposal Decision Workflow

DisposalWorkflow Start Generation of This compound Waste Characterize Characterize Waste (Assume Toxic & Environmentally Hazardous) Start->Characterize Segregate Segregate from Incompatible Wastes Characterize->Segregate Containerize Place in Labeled, Approved Container Segregate->Containerize Store Store in Secure Satellite Accumulation Area Containerize->Store ContactEHS Contact EHS for Disposal Pickup Store->ContactEHS Manifest Complete Hazardous Waste Manifest ContactEHS->Manifest Transport Licensed Vendor Transports Waste Manifest->Transport Dispose Final Disposal at Approved Facility Transport->Dispose

Caption: Decision workflow for the compliant disposal of this compound waste.

Part 4: Emergency Procedures for Spills and Exposures

In the event of an accidental release or exposure, immediate and appropriate action is crucial.

Spill Response:

  • Evacuate: Immediately evacuate the affected area and alert nearby personnel.

  • Isolate: Prevent the spread of the spill. Do not attempt to clean up a large spill without proper training and equipment.

  • Ventilate: Ensure the area is well-ventilated.

  • Absorb: For small spills, use an inert absorbent material like vermiculite or sand.[5][6] Do not use combustible materials.

  • Collect: Carefully collect the absorbed material and place it in a sealed, labeled hazardous waste container for disposal.[4]

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the incident to your supervisor and EHS department.

Exposure Response:

  • Inhalation: Move the affected person to fresh air immediately. Seek medical attention.[5]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[4][5]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[5][9]

Conclusion

The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and regulatory compliance. By understanding the potential hazards, implementing robust handling procedures, and adhering to a systematic disposal protocol, researchers can ensure the protection of themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's EHS professionals for guidance specific to your location and facilities.

References

  • How to Properly Manage Hazardous Waste Under EPA Regul
  • Resource Conservation and Recovery Act (RCRA)
  • EPA Hazardous Waste Management. (2024, April 29).
  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA.
  • Learn the Basics of Hazardous Waste. (2025, March 24). US EPA.
  • Safety Data Sheet - 3-Chloroaniline. (2010, September 20). Fisher Scientific.
  • Safety Data Sheet: 3-Chloroaniline. (n.d.). Carl ROTH.
  • Safety Data Sheet - 3-Chloroaniline. (2025, November 6). Sigma-Aldrich.
  • Safety Data Sheet - 4-Chloroaniline. (2012, October 26). Sigma-Aldrich.
  • 3-CHLOROANILINE FOR SYNTHESIS MSDS. (2016, May 18). Loba Chemie.
  • Examples of Incompatible Chemicals. (n.d.). University of Nebraska-Lincoln.
  • Safety data sheet - 3-Chloroaniline. (2024, January 12). Santa Cruz Biotechnology.
  • Safety Data Sheet: 3-Chloroaniline. (2025, March 10). Carl ROTH.
  • Incompatible Chemicals. (n.d.).
  • Incompatibility (Geçimsizlik). (n.d.). SlidePlayer.
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.).
  • 3-Chloroaniline - Safety Data Sheet. (2025, December 22). Acros Organics.
  • Material Safety Data Sheet - 3-chloro aniline 98%. (n.d.).
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A Comprehensive Guide to Personal Protective Equipment for Handling N,N-Diacetoxyethyl-3-chloroaniline

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are routine. However, the safety of laboratory personnel is paramount. This guide provides essential, immediate safety and logistical information for handling N,N-Diacetoxyethyl-3-chloroaniline, a compound for which specific safety data may not be readily available. By extrapolating from data on the parent compound, 3-chloroaniline, and general principles of handling aromatic amines, we can establish a robust safety protocol. This document is intended for researchers, scientists, and drug development professionals.

Hazard Assessment: Understanding the Risk Profile

While a specific Safety Data Sheet (SDS) for this compound is not widely available, the hazards can be inferred from its structural precursor, 3-chloroaniline. 3-Chloroaniline is classified as a toxic substance.[1][2][3][4]

Key Hazards of the Parent Compound (3-Chloroaniline):

  • Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[1][3][4]

  • Organ Damage: May cause damage to organs through prolonged or repeated exposure.[1][3]

  • Methemoglobinemia: Aromatic amines can be absorbed into the body through inhalation, skin contact, and ingestion, potentially leading to the formation of methemoglobin, which impairs the blood's ability to carry oxygen.[4][5]

  • Skin and Eye Irritation: The substance is irritating to the eyes and skin.[5]

  • Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.[1][3]

Given these known risks, this compound should be handled as a substance with a similar or potentially greater hazard profile until proven otherwise. The addition of diacetoxyethyl groups may alter its physical properties, such as solubility and absorption rate, but the underlying toxicity of the chloroaniline core remains a primary concern.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is crucial for minimizing exposure. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

Core PPE Requirements
PPE ComponentSpecificationsRationale
Hand Protection Double-gloving with chemically resistant gloves (e.g., nitrile or neoprene).[6]Provides a barrier against dermal absorption, which is a significant route of exposure for aromatic amines.[7][8] Double-gloving offers additional protection in case of a tear or puncture in the outer glove.
Eye and Face Protection Chemical splash goggles and a full-face shield.[6][9]Protects against splashes of the chemical that can cause serious eye irritation or damage. A face shield offers an additional layer of protection for the entire face.[9]
Body Protection A chemically resistant lab coat, worn over personal clothing. For larger quantities or tasks with a higher risk of splashing, a chemical-resistant apron or coveralls should be worn.[1][10][11]Prevents contact with the skin and contamination of personal clothing.[12]
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge is recommended, especially when handling the substance outside of a certified chemical fume hood or in cases of poor ventilation.[1][10][11]Protects against the inhalation of aerosols or vapors, which is a primary route of exposure.[7][13]
Foot Protection Closed-toe, chemically resistant shoes.[9]Protects the feet from spills.

Operational Plan: Safe Handling Procedures

Adherence to standard operating procedures is critical for minimizing the risk of exposure.

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Conduct Pre-Task Hazard Assessment prep2 Assemble All Necessary Materials and PPE prep1->prep2 prep3 Ensure Fume Hood is Certified and Functioning prep2->prep3 handle1 Don Appropriate PPE prep3->handle1 handle2 Work Exclusively Within the Fume Hood handle1->handle2 handle3 Handle with Care to Avoid Aerosol Generation handle2->handle3 handle4 Keep Containers Tightly Closed When Not in Use handle3->handle4 clean1 Decontaminate Work Surfaces handle4->clean1 clean2 Segregate Waste into Designated Hazardous Waste Containers clean1->clean2 clean3 Doff PPE in the Correct Sequence clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: A workflow diagram illustrating the key stages of safely handling this compound.

Step-by-Step Donning and Doffing of PPE

Donning (Putting On):

  • Lab Coat/Coveralls: Put on your lab coat and ensure it is fully buttoned.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Respirator: If required, perform a fit check and put on your respirator.

  • Eye and Face Protection: Put on your chemical splash goggles, followed by a face shield.

  • Outer Gloves: Don the second pair of gloves, ensuring the cuffs are pulled up over the sleeves of your lab coat.

Doffing (Taking Off):

  • Outer Gloves: Remove the outer pair of gloves, peeling them off without touching the outside with your bare hands. Dispose of them in the designated hazardous waste container.

  • Face Shield and Goggles: Remove the face shield and goggles from the back of your head.

  • Lab Coat/Coveralls: Unbutton your lab coat and remove it by turning it inside out.

  • Respirator: If worn, remove your respirator.

  • Inner Gloves: Remove the inner pair of gloves.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and appropriate action is crucial.

Emergency Response Protocol

cluster_exposure In Case of Personal Exposure cluster_spill In Case of a Spill start Exposure or Spill Occurs skin_contact Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes. Remove contaminated clothing. start->skin_contact eye_contact Eye Contact: Immediately flush with eyewash for at least 15 minutes. Seek immediate medical attention. start->eye_contact inhalation Inhalation: Move to fresh air immediately. Seek medical attention. start->inhalation ingestion Ingestion: Do NOT induce vomiting. Seek immediate medical attention. start->ingestion small_spill Small Spill: Absorb with an inert material (e.g., vermiculite, sand). Place in a sealed container for disposal. start->small_spill large_spill Large Spill: Evacuate the area. Alert safety personnel. start->large_spill

Caption: A flowchart outlining the immediate steps to take in the event of an exposure to or spill of this compound.

Disposal Plan: Environmental Responsibility

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination.

  • Waste Segregation: All waste contaminated with this compound, including gloves, absorbent materials, and empty containers, must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Disposal Procedures: Dispose of the hazardous waste in accordance with local, state, and federal regulations.[4] Do not dispose of this chemical down the drain or in regular trash.

By adhering to these guidelines, researchers can safely handle this compound, minimizing personal risk and environmental impact, thereby fostering a culture of safety and scientific excellence.

References

  • Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?.
  • Loba Chemie. (2016, May 18). 3-CHLOROANILINE FOR SYNTHESIS MSDS.
  • PubChem. (n.d.). 3-Chloroaniline.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • Suvchem Laboratory Chemicals. (n.d.). 2-CHLOROANILINE (FOR SYNTHESIS).
  • PubMed. (2000). A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
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  • PubChem. (n.d.). 3-Chloro-N,N-bis(2-hydroxyethyl)aniline.

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N,N-Diacetoxyethyl-3-chloroaniline

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